Pyridostigmine Bromide
説明
Structure
2D Structure
特性
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBTNPBYXSMOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023540 | |
| Record name | Pyridostigmine bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE | |
| Record name | PYRIDOSTIGMINE BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
101-26-8 | |
| Record name | Pyridostigmine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridostigmine bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDOSTIGMINE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridostigmine bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridostigmine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOSTIGMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRIDOSTIGMINE BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152-154 °C | |
| Record name | PYRIDOSTIGMINE BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pyridostigmine Bromide on Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine Bromide is a cornerstone in the management of neuromuscular disorders, primarily acting as a reversible inhibitor of acetylcholinesterase (AChE). By impeding the enzymatic breakdown of acetylcholine (ACh), Pyridostigmine elevates ACh concentrations at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide provides a detailed examination of its mechanism, focusing on its interaction with AChE, its subsequent effects on nicotinic and muscarinic signaling pathways, and its pharmacokinetic and pharmacodynamic profiles. Furthermore, this document furnishes detailed protocols for key in vitro experiments used to characterize its activity, supported by diagrams to illustrate complex pathways and workflows.
Introduction to Cholinergic Signaling
Cholinergic signaling is a fundamental process in the nervous system, arbitrated by the neurotransmitter acetylcholine (ACh). This system is integral to a vast array of physiological functions, from muscle contraction to cognitive processes. A typical cholinergic synapse consists of a presynaptic terminal that releases ACh, a synaptic cleft through which ACh diffuses, and a postsynaptic membrane containing cholinergic receptors.[1]
The signal is terminated by the enzyme Acetylcholinesterase (AChE), which resides in the synaptic cleft and rapidly hydrolyzes ACh into choline and acetate, preventing continuous receptor stimulation.[1][2] Cholinergic receptors on the postsynaptic membrane are broadly classified into two superfamilies:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding ACh, permit a rapid influx of cations (primarily Na+), leading to depolarization and an excitatory response.[2][3] They are crucial at the neuromuscular junction (NMJ) for muscle contraction.[4]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged response which can be either excitatory or inhibitory, depending on the receptor subtype (M1-M5) and its associated signaling cascade.[3][5]
This compound: Core Mechanism of Action
Pyridostigmine is a quaternary carbamate that functions as a reversible inhibitor of AChE.[6] Its positively charged quaternary ammonium structure restricts its passage across the blood-brain barrier, thereby confining its primary effects to the peripheral nervous system.[6][7]
The mechanism of inhibition involves the transfer of Pyridostigmine's carbamoyl group to a serine residue within the active site of the AChE enzyme. This process, known as carbamylation, renders the enzyme temporarily inactive.[2] Unlike irreversible organophosphate inhibitors, the carbamylated enzyme undergoes slow, spontaneous hydrolysis, allowing AChE to eventually regenerate and resume its function. This reversibility is a key feature of Pyridostigmine's clinical safety profile.[6]
The direct consequence of this inhibition is a reduction in the rate of ACh hydrolysis. This leads to an accumulation of ACh in the synaptic cleft, increasing both the concentration and residence time of the neurotransmitter at the postsynaptic receptors.[1][6]
Impact on Postsynaptic Cholinergic Receptors
The elevated levels of synaptic ACh resulting from Pyridostigmine administration non-selectively stimulate both nicotinic and muscarinic receptors, leading to a spectrum of therapeutic effects and side effects.
Nicotinic Receptor Signaling
The primary therapeutic application of Pyridostigmine, particularly in myasthenia gravis, stems from its effect at the neuromuscular junction (NMJ). In myasthenia gravis, autoantibodies reduce the number of functional nAChRs on the muscle endplate.[1][8] By increasing the concentration of ACh, Pyridostigmine enhances the probability of ACh binding to the remaining functional receptors, thereby improving neuromuscular transmission, muscle strength, and function.[1][6]
Beyond its effect on ACh levels, studies have shown that Pyridostigmine can also interact directly with the nAChR complex. This interaction can decrease the conductance of the ion channel while prolonging its open-state lifetime.[9]
Muscarinic Receptor Signaling
The widespread presence of muscarinic receptors on various organs, including smooth muscles and glands, means that elevated ACh levels also lead to increased muscarinic stimulation.[3] This is the basis for the common side effects associated with Pyridostigmine, such as hypersalivation, abdominal cramps, diarrhea, and bradycardia.[10] These effects can be counteracted by co-administration of a muscarinic antagonist like atropine or glycopyrrolate.[8][11]
Muscarinic receptors trigger distinct intracellular signaling pathways:
-
M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[5]
-
M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Some research also suggests that overstimulation of muscarinic receptors by cholinesterase inhibitors may be involved in neuronal apoptosis, an effect that can be blocked by atropine.[12]
Pharmacokinetics and Pharmacodynamics: A Quantitative Overview
Understanding the quantitative aspects of Pyridostigmine's disposition and effect is critical for its clinical application.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route | Value | Reference(s) |
|---|---|---|---|
| Bioavailability | Oral | 7.6 ± 2.4% | [2][13] |
| Oral | ~10 - 20% | [7] | |
| Oral | 11.5% - 18.9% (Mean: 14.3%) | [14] | |
| Time to Peak (Tmax) | Oral | ~2 hours | [15] |
| Oral (fasting) | 1.7 hours | [13] | |
| Oral (with food) | 3.2 hours | [13] | |
| Elimination Half-life (t½) | Oral | 1.78 ± 0.24 hours | [2] |
| Oral | ~200 minutes | [14] | |
| Intravenous (IV) | ~97 minutes | [14] | |
| Volume of Distribution (Vd) | IV | 1.43 L/kg | [13] |
| Oral | 1.64 ± 0.29 L/kg | [13] | |
| Plasma Clearance | IV | 0.65 L/kg/h | [13] |
| | Oral | 0.66 ± 0.22 L/kg/h |[13] |
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Condition | Value | Reference(s) |
|---|---|---|---|
| Max. AChE Inhibition | Single Dose | 29 - 45% | [16] |
| Multiple Doses | 41 - 49% | [16] | |
| Time to Max. Inhibition | Single Dose | 2 - 3 hours | [16] |
| Duration of >20% Inhibition | Single Dose | 4 - 5 hours | [16] |
| Multiple Doses | 7 - 8 hours | [16] |
| EC50 | Plasma (Chinese Males) | 51.9 ng/mL |[17] |
Key Experimental Protocols
The characterization of AChE inhibitors like Pyridostigmine relies on robust and reproducible assays. The Ellman's method is the most common spectrophotometric assay for measuring AChE activity.
In Vitro AChE Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The free thiol group on thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine (a mixed disulfide) and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that is detected by its absorbance at 412 nm.[18] The rate of TNB production is directly proportional to AChE activity.
Detailed Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Stock: 10 mM DTNB in Assay Buffer.
-
Substrate Stock: 14 mM Acetylthiocholine Iodide (ATCh) in deionized water.
-
Enzyme Solution: Purified AChE (e.g., from electric eel or recombinant human) diluted in Assay Buffer to a working concentration (e.g., 1 U/mL).
-
Inhibitor Solution: Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
140 µL of Assay Buffer.
-
10 µL of the Inhibitor Solution (or buffer for control wells).
-
10 µL of the Enzyme Solution.
-
-
Mix and incubate the plate for 10-15 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Add 10 µL of DTNB Stock to each well.
-
Initiate the reaction by adding 10 µL of Substrate Stock (ATCh) to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[19]
-
Cell-Based AChE Inhibition Assay
Principle: This assay measures AChE inhibition within a more physiologically relevant context using whole cells, such as the human neuroblastoma SH-SY5Y cell line, which endogenously express AChE.[20][21] This approach can account for factors like cell permeability and can help identify compounds that may require metabolic activation.
Detailed Protocol (SH-SY5Y Cells):
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions (e.g., 37°C, 5% CO2). For enhanced AChE activity, cells can be differentiated for several days using agents like retinoic acid.[22]
-
Detach cells and plate them into 96- or 384-well plates at a predetermined density (e.g., 15,000 cells/well) and allow them to adhere overnight.[20][22]
-
-
Assay Procedure:
-
Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of the test inhibitor (Pyridostigmine). Include vehicle-only wells as a control.
-
Incubate the plate for a defined period (e.g., 1 to 3 hours) at 37°C.[22]
-
Following incubation, add a lysis buffer to permeabilize the cells and release intracellular AChE.
-
Add the detection reagents (ATCh and DTNB) directly to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically, as described in the in vitro protocol.
-
Calculate the percent inhibition and determine the IC50 value based on the intracellular AChE activity.[20]
-
Conclusion
This compound's mechanism of action is centered on its function as a reversible acetylcholinesterase inhibitor. By increasing the synaptic availability of acetylcholine, it potently enhances signaling at cholinergic receptors. Its therapeutic efficacy in myasthenia gravis is a direct result of amplifying nicotinic receptor activation at the neuromuscular junction, compensating for receptor deficiency. Concurrently, its stimulation of muscarinic receptors accounts for its characteristic side-effect profile. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the specific signaling pathways it modulates is essential for its continued clinical use and for the development of novel cholinergic agents with improved selectivity and efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects on muscarinic receptors of various agents in reversal of neuro-muscular blockade: a study evaluating atropine, glycopyrron, neostigmine and pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor-mediated pyridostigmine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacokinetics of pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Retrospective population pharmacokinetic/pharmacodynamic analysis of pyridostigmine, a cholinesterase inhibitor, in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. watermark02.silverchair.com [watermark02.silverchair.com]
The Double-Edged Sword: An In-depth Technical Guide to the Effects of Pyridostigmine Bromide on Neuromuscular Junction Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine bromide, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of myasthenia gravis and serves as a protective agent against nerve gas poisoning. Its mechanism of action, centered on the enhancement of cholinergic transmission at the neuromuscular junction (NMJ), has profound physiological consequences. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound on the intricate physiology of the neuromuscular junction. We delve into its mechanism of action, detailing its impact on acetylcholine levels and subsequent effects on synaptic transmission. This guide presents a compilation of quantitative data from various studies, meticulously organized into tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key assays used to elucidate the physiological and morphological changes induced by this compound. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions at play.
Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition
This compound functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1][2] By forming a carbamylated complex with the esteratic site of AChE, pyridostigmine temporarily inactivates the enzyme.[1] This inhibition is reversible and typically lasts for 3-6 hours.[1] The resultant decrease in ACh breakdown leads to an accumulation of acetylcholine in the synaptic cleft, thereby increasing the probability and duration of ACh interaction with nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane.[3][4][5] This enhanced cholinergic stimulation helps to overcome the functional deficit of nAChRs in conditions like myasthenia gravis, where autoantibodies target and reduce the number of available receptors.[3][4]
Figure 1: Mechanism of this compound at the Neuromuscular Junction.
Quantitative Effects on Neuromuscular Junction Physiology
The administration of this compound induces a range of quantifiable changes in the electrophysiological and contractile properties of the neuromuscular junction and the muscle itself.
Electrophysiological Alterations
Studies have demonstrated that pyridostigmine significantly alters the characteristics of synaptic transmission at the NMJ.
| Parameter | Effect of Pyridostigmine | Quantitative Data | Species/Model | Reference |
| Miniature End-Plate Potential (MEPP) Amplitude | Reduction | Reduced to 54% of normal with prolonged treatment. | Rat phrenic nerve-hemidiaphragm | [6] |
| Miniature End-Plate Potential (MEPP) Frequency | Reduction | Reduced with prolonged pretreatment. | Rat phrenic nerve-hemidiaphragm | [6] |
| End-Plate Potential (EPP) Quantal Content | No change at low stimulus rates | Not altered at a stimulus rate of 1/sec. | Rat phrenic nerve-hemidiaphragm | [6] |
| End-Plate Current (EPC) Amplitude | Increase | Increased, but to about half the value seen with irreversible AChE inhibitors. | Frog neuromuscular junction | [7] |
Table 1: Summary of Electrophysiological Effects of this compound.
Muscle Contractile Function
Pyridostigmine's influence extends to the mechanical output of the muscle, with both therapeutic and potentially detrimental effects depending on the dosage and duration of exposure.
| Parameter | Effect of Pyridostigmine | Quantitative Data | Species/Model | Reference |
| Tetanic Tension | Dose-dependent decrease | Significantly decreased at 14 days (10.3 N/g) and 28 days (11.1 N/g) with 25 mg/kg/day compared to controls (13.1-13.6 N/g). | Rat | [8][9] |
| Muscle Contracture during Tetanic Stimulation | Dose-dependent decrement | Significant reduction with 25 mg/kg infusion during 20-100 Hz stimulation. | Rat | [5][10] |
| Muscle Force (in immobilized limb) | Improvement | Significantly improved muscle force and mass after 7 and 14 days of continuous infusion (15 mg/kg/day). | Rat | [11] |
| Cholinesterase Inhibition (in healthy humans) | Inhibition | 30 mg three times daily results in 20-40% cholinesterase inhibition. A study with 90 mg daily for 8 days showed an average of 23% inhibition. | Human | [2] |
Table 2: Summary of Effects of this compound on Muscle Contractile Function.
Ultrastructural Changes
Prolonged or high-dose exposure to pyridostigmine can lead to morphological alterations at the neuromuscular junction, observable through electron microscopy.
| Parameter | Effect of Pyridostigmine | Dose/Duration | Species/Model | Reference |
| Presynaptic Terminals | Disruption of organelles, regional or total withdrawal from postsynaptic folds, invasion of Schwann cell fingers. | Acute: 0.0036 mg/kg to 3.6 mg/kg. Subacute: 0.43 to 20 mg/kg for 2, 7, or 14 days. | Rat diaphragm | [12] |
| Postsynaptic Folds | Atrophy | Evident after 2-week exposure to low doses in vitro. | Organotypic spinal cord-muscle cocultures | [4] |
| Acetylcholine Receptor (AChR) Number | Down-regulation | Down-regulated at 28 days with 25 mg/kg/day. | Rat | [8][9] |
Table 3: Summary of Ultrastructural Effects of this compound on the Neuromuscular Junction.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of pyridostigmine's effects on the neuromuscular junction.
Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation and Electrophysiology
This preparation is a classic model for studying neuromuscular transmission.
Objective: To record intracellularly from muscle fibers to measure MEPPs and EPPs.
Materials:
-
Adult rat
-
Ringer's solution (composition in mM: NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, glucose 11), oxygenated with 95% O2 / 5% CO2.
-
Dissection microscope and tools.
-
Recording chamber with stimulating and recording electrodes.
-
Micromanipulators.
-
Glass microelectrodes (filled with 3 M KCl).
-
Amplifier and data acquisition system.
Procedure:
-
Euthanize the rat via an approved method.
-
Rapidly dissect the diaphragm with the phrenic nerve attached.
-
Mount the hemidiaphragm preparation in the recording chamber, securing the central tendon and rib cage remnants.
-
Continuously perfuse the preparation with oxygenated Ringer's solution.
-
Position the stimulating suction electrode to gently hold the phrenic nerve.
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region.
-
Record spontaneous MEPPs for a defined period.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 ms duration) to evoke EPPs.
-
To prevent muscle contraction during EPP recording, either use a low Ca2+/high Mg2+ Ringer's solution or add a low concentration of μ-conotoxin GIIIB.
-
Record evoked EPPs at various stimulation frequencies.
-
Analyze the amplitude and frequency of MEPPs and the quantal content of EPPs.
Figure 2: Experimental Workflow for Ex Vivo Electrophysiology.
Immunofluorescence Staining of Acetylcholine Receptors
This protocol allows for the visualization and quantification of nAChR clusters at the neuromuscular junction.
Objective: To label and visualize nAChRs on the postsynaptic membrane.
Materials:
-
Muscle tissue (e.g., gastrocnemius, diaphragm).
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Cryoprotectant (e.g., 30% sucrose in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100).
-
Fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 594-conjugated α-bungarotoxin).
-
Antifade mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Dissect the muscle of interest and fix in 4% PFA for 2 hours at room temperature.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Cut longitudinal sections (e.g., 20-40 µm thick) using a cryostat and mount on slides.
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate the sections with fluorescently-conjugated α-bungarotoxin (e.g., 1:1000 dilution in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the sections extensively with PBS.
-
Mount the coverslips using an antifade mounting medium.
-
Visualize the nAChR clusters using a fluorescence or confocal microscope.
-
Quantify parameters such as NMJ area, perimeter, and fluorescence intensity using appropriate imaging software.
Figure 3: Experimental Workflow for Immunofluorescence Staining of nAChRs.
Concluding Remarks
This compound's primary effect of enhancing cholinergic transmission at the neuromuscular junction provides significant therapeutic benefits, particularly in myasthenia gravis. However, this guide highlights that its physiological impact is complex and dose- and duration-dependent. While low, therapeutic doses primarily augment neuromuscular transmission, higher or prolonged exposure can lead to detrimental effects, including reduced MEPP amplitude, decreased tetanic contracture, and adverse ultrastructural changes at the NMJ. These findings underscore the "double-edged sword" nature of this compound. For researchers and drug development professionals, a thorough understanding of these multifaceted effects is crucial for optimizing therapeutic strategies, developing novel compounds with improved safety profiles, and elucidating the long-term consequences of chronic acetylcholinesterase inhibition on neuromuscular physiology. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate mechanisms governing the function and plasticity of the neuromuscular junction in response to pharmacological interventions.
References
- 1. droracle.ai [droracle.ai]
- 2. The influence of pyridostigmine administration on human neuromuscular functions--studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of exposure to low-dose pyridostigmine on neuromuscular junctions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased tetanic contracture of rat skeletal muscle induced by pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and inhibitory effects of pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pyridostigmine-induced decrement in skeletal muscle contracture is not augmented by soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous administration of pyridostigmine improves immobilization-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrastructural effects of pyridostigmine on neuromuscular junctions in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Role of Pyridostigmine Bromide in Autonomic Dysfunction
Abstract
Pyridostigmine bromide, a reversible acetylcholinesterase inhibitor, has long been a cornerstone in the management of myasthenia gravis.[1] Its mechanism of action, which increases the availability of acetylcholine at cholinergic synapses, has led to its exploration as an off-label therapeutic agent for various forms of autonomic dysfunction, including Postural Orthostatic Tachycardia Syndrome (POTS) and neurogenic orthostatic hypotension (nOH).[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the pharmacology, mechanism of action, clinical efficacy, and experimental evaluation of this compound in the context of autonomic disorders. It synthesizes quantitative data from key clinical studies, details common experimental protocols, and visualizes the underlying biological pathways and workflows to facilitate a deeper understanding of its therapeutic potential and limitations.
Introduction to Autonomic Dysfunction
The autonomic nervous system (ANS) is responsible for regulating involuntary physiological processes, maintaining homeostasis through a balance of its sympathetic and parasympathetic branches. Autonomic dysfunction, or dysautonomia, arises when this regulation is impaired, leading to a spectrum of disorders. Among these, Postural Orthostatic Tachycardia Syndrome (POTS) and neurogenic orthostatic hypotension (nOH) are prevalent conditions characterized by abnormal cardiovascular responses to postural changes.[4] POTS is defined by an excessive heart rate increase upon standing without a significant drop in blood pressure, while nOH involves a sustained decrease in blood pressure upon standing due to impaired sympathetic vasoconstriction.[3][4] Managing these conditions is challenging, as therapeutic interventions must correct orthostatic intolerance without inducing adverse effects like supine hypertension.[5][6]
This compound: An Overview
This compound is a quaternary carbamate that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine (ACh).[7][8] Its primary FDA-approved indication is for the symptomatic treatment of myasthenia gravis.[9] By preventing ACh breakdown, pyridostigmine enhances cholinergic neurotransmission at the neuromuscular junction and within the autonomic nervous system.[1][10] It is available in immediate-release tablets, a liquid solution, and a sustained-release formulation.[11] Its favorable profile of acting peripherally without significantly crossing the blood-brain barrier minimizes central nervous system side effects.[7][10]
Mechanism of Action in the Autonomic Nervous System
The therapeutic effect of pyridostigmine in autonomic dysfunction is multifaceted, stemming from its ability to modulate cholinergic signaling at autonomic ganglia and neuroeffector junctions.
Core Mechanism: Acetylcholinesterase Inhibition
The fundamental action of pyridostigmine is the inhibition of AChE. At cholinergic synapses, ACh is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic receptors to propagate a signal.[1] AChE rapidly hydrolyzes ACh, terminating the signal.[7] Pyridostigmine reversibly binds to AChE, preventing this breakdown and thereby increasing the concentration and prolonging the action of ACh in the synapse.[1][8]
Impact on Autonomic Ganglia and Neuroeffector Junctions
The ANS utilizes ACh as a primary neurotransmitter in several key locations:
-
Parasympathetic Nervous System: ACh is the neurotransmitter at both the preganglionic and postganglionic neuroeffector junctions.[12]
-
Sympathetic Nervous System: ACh is the neurotransmitter at the preganglionic synapse within the sympathetic ganglia.
By enhancing ACh availability, pyridostigmine can potentiate signaling at these autonomic ganglia.[13][14][15] This facilitation of ganglionic neurotransmission can augment sympathetic outflow "on demand" in response to stimuli like standing, without significantly affecting blood pressure in the supine position.[14][15] This is particularly beneficial in nOH, where it helps increase peripheral vascular resistance and improve standing blood pressure.[3][13] In POTS, the primary benefit is thought to arise from enhancing parasympathetic (vagal) tone, which helps to temper the excessive tachycardia.[12][16]
Clinical Applications and Efficacy in Autonomic Disorders
Pyridostigmine has been evaluated in several autonomic conditions, with the most robust data available for POTS and nOH.
Postural Orthostatic Tachycardia Syndrome (POTS)
In POTS, pyridostigmine is used to enhance parasympathetic activity and thereby reduce the characteristic excessive standing heart rate.[12] Studies have shown that it can lead to significant improvements in symptoms and objective hemodynamic parameters. A retrospective study of 203 POTS patients found that 43% experienced improvement in orthostatic intolerance symptoms, with this number rising to 52% among those who could tolerate the medication.[17] The most improved symptoms were palpitations (60%), presyncope (60%), fatigue (55%), and syncope (48%).[17]
| Study Type | Patient Population (n) | Dosage | Key Quantitative Outcomes | Reference |
| Randomized Crossover Trial | 17 POTS Patients | 30 mg single oral dose | Standing heart rate significantly lower at 2 and 4 hours post-dose. Symptom burden reduced at 4 hours. No significant change in blood pressure. | [16] |
| Retrospective Study | 203 POTS Patients | Titrated, typically 30-60 mg up to 3x daily | 43% of all patients (52% of tolerant patients) reported symptom improvement. Significant reduction in standing heart rate (94±19 vs 82±16 bpm, P<0.003). | [2][17] |
| Randomized Trial | 103 POTS Patients | 30 mg twice daily (in addition to beta-blocker) | No additional benefit was observed when pyridostigmine was added to propranolol or bisoprolol therapy. | [16] |
Neurogenic Orthostatic Hypotension (nOH)
For nOH, pyridostigmine is hypothesized to improve symptoms by enhancing cholinergic neurotransmission in autonomic ganglia, which boosts residual sympathetic tone to increase blood pressure upon standing, crucially without exacerbating supine hypertension.[5][14] This makes it a valuable option, particularly for patients who cannot tolerate other pressor agents like midodrine.[4][6]
| Study Type | Patient Population (n) | Dosage | Key Quantitative Outcomes | Reference |
| Randomized, 4-way Crossover Study | 58 nOH Patients | 60 mg single dose | Significant reduction in the fall of standing diastolic BP vs. placebo. No significant effect on supine BP. | [13] |
| Retrospective Analysis | 38 nOH Patients | 60 mg single dose | Mean increase in upright BP of 4±2/3±2 mm Hg, but with a wide range of responses. Patients with less severe autonomic impairment showed a better pressor response. | [14][18] |
| Systematic Review | Multiple studies | Varied | May be useful as an adjunctive medication, with a low risk for supine hypertension. | [5] |
Experimental Protocols and Methodologies
Evaluating the efficacy of pyridostigmine in autonomic dysfunction requires specific and standardized experimental protocols.
Protocol: Assessment of Orthostatic Challenge
A common methodology involves a head-up tilt table test or an active standing test to provoke orthostatic stress in a controlled environment.
-
Patient Preparation: Patients are typically instructed to abstain from caffeine, alcohol, and vasoactive medications for at least 24 hours prior to testing.
-
Baseline Measurement: After a 20-30 minute supine rest period, baseline heart rate (HR) and blood pressure (BP) are recorded.
-
Intervention: A single oral dose of pyridostigmine (e.g., 60 mg) or placebo is administered.[13]
-
Post-Dose Monitoring: Supine HR and BP are measured hourly for a period of 4-6 hours.[13]
-
Orthostatic Challenge: At specified time points (e.g., 2 and 4 hours post-dose), the patient is moved to an upright position (either by tilting the table to 60-70 degrees or by active standing).
-
Data Collection: Beat-to-beat HR and BP are continuously monitored for 3-10 minutes in the upright position. Symptoms of orthostatic intolerance are recorded.
-
Endpoints: The primary endpoints often include the change in standing HR (for POTS) or the magnitude of the fall in standing BP (for nOH) compared to baseline and placebo.[13][16]
Dosing, Administration, and Safety Profile
Dosing and Administration
For autonomic dysfunction, pyridostigmine is typically initiated at a low dose and titrated based on efficacy and tolerability.
-
Titration: The dose may be gradually increased to 60 mg three times daily.[2][3]
-
Administration: It is recommended to take pyridostigmine with food or milk to minimize gastrointestinal side effects.[3] The onset of action is typically within 30-60 minutes, with effects lasting approximately 3-4 hours for the immediate-release formulation.[3]
Safety Profile and Adverse Effects
The side effects of pyridostigmine are primarily cholinergic, resulting from increased acetylcholine activity at muscarinic receptors. These are often dose-dependent.[19]
| Side Effect Category | Common Manifestations | Serious Manifestations |
| Gastrointestinal | Abdominal cramps, diarrhea, nausea, vomiting, increased salivation, increased peristalsis.[2][20][21] | Mechanical intestinal obstruction is a contraindication.[2] |
| Musculoskeletal | Muscle cramps, twitching, fasciculations.[2][21][22] | Extreme muscle weakness (may indicate cholinergic crisis).[22] |
| Cardiovascular | Bradycardia, hypotension (less common).[21] | Irregular heartbeat, seizures.[2] |
| Respiratory | Increased bronchial secretions.[2][21] | Bronchospasm, difficulty breathing (use with caution in asthmatics).[2][21] |
| Ocular/Other | Increased lacrimation, miosis (pinpoint pupils), increased sweating.[20][22] | Skin rash, slurred speech, confusion.[2] |
Logical Relationships and Future Directions
The decision to use pyridostigmine in a patient with autonomic dysfunction involves a careful assessment of the underlying pathophysiology, symptom burden, and potential for adverse effects.
Future research should focus on identifying predictive biomarkers to determine which patients are most likely to respond favorably to pyridostigmine.[14][18] Long-term, large-scale, randomized controlled trials are needed to more definitively establish its efficacy and safety profile in specific autonomic disorders.[5][17] Furthermore, studies exploring its synergistic effects when combined with other autonomic medications could unlock more effective treatment paradigms.[3][6]
Conclusion
This compound serves as a valuable therapeutic tool in the management of select autonomic disorders, primarily POTS and nOH. Its unique mechanism of enhancing cholinergic neurotransmission at autonomic ganglia and parasympathetic neuroeffector junctions allows it to address the underlying pathophysiology by improving vagal tone and supporting sympathetic outflow without causing significant supine hypertension. While its efficacy can be modest and variable among individuals, its favorable safety profile makes it an important option, particularly as an adjunctive therapy or in patients intolerant to standard treatments. Further research is essential to refine its clinical application and identify patient populations that will derive the greatest benefit.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound POTS — Awareness for POTSies [awarenessforpotsies.org]
- 3. droracle.ai [droracle.ai]
- 4. Pyridostigmine appears to improve standing blood pressure in patients with orthostatic hypotension - Xagena [xagena.it]
- 5. Pyridostigmine for the Management of Neurogenic Orthostatic Hypotension: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 8. Decoding this compound: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
- 12. Pyridostigmine in POTS | Vanderbilt Autonomic Dysfunction Center [vumc.org]
- 13. Pyridostigmine treatment trial in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Can Mestinon be used to treat Postural Tachycardia Syndrome (POTS)? [drugs.com]
- 17. health.utoledo.edu [health.utoledo.edu]
- 18. Clinical Correlates of Efficacy of Pyridostigmine in the Treatment of Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mestinon side effects: Common, mild, and serious [medicalnewstoday.com]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. drugs.com [drugs.com]
Novel Therapeutic Applications of Pyridostigmine Bromide in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine Bromide, a reversible acetylcholinesterase inhibitor traditionally used for Myasthenia Gravis, is emerging as a promising therapeutic agent in cardiovascular medicine. By potentiating parasympathetic nervous system activity, it offers a novel approach to counter the sympathetic dominance characteristic of many cardiovascular diseases. This technical guide synthesizes the current evidence for its application in heart failure, postural orthostatic tachycardia syndrome (POTS), and coronary artery disease, providing a detailed overview of its mechanisms of action, quantitative effects, and the experimental protocols utilized in key research.
Introduction: The Cholinergic Hypothesis in Cardiovascular Disease
Chronic sympathetic overactivity is a well-established driver of pathophysiology in several cardiovascular conditions, contributing to increased heart rate, contractility, and peripheral resistance, which can be detrimental long-term. The parasympathetic nervous system, mediated primarily by acetylcholine, opposes these effects. This compound enhances cholinergic transmission by inhibiting acetylcholinesterase, the enzyme responsible for acetylcholine degradation. This leads to increased acetylcholine availability at neuroeffector junctions, thereby augmenting parasympathetic tone and restoring a more balanced autonomic state.[1][2]
Mechanism of Action: A Multi-faceted Cardiovascular Impact
This compound's therapeutic effects in the cardiovascular system stem from its ability to modulate autonomic function and intracellular signaling pathways.
Autonomic Regulation
By increasing acetylcholine levels, Pyridostigmine enhances vagal tone, leading to a reduction in resting heart rate and an improvement in heart rate variability (HRV), a key indicator of cardiac autonomic health.[3] This restoration of parasympathetic influence helps to counteract the deleterious effects of chronic sympathetic stimulation.
Intracellular Signaling Pathways
Recent research has elucidated the molecular mechanisms underlying Pyridostigmine's cardioprotective effects. In heart failure models, it has been shown to:
-
Stabilize Ryanodine Receptor 2 (RyR2): By reducing pathological phosphorylation of RyR2, Pyridostigmine helps to prevent aberrant calcium leak from the sarcoplasmic reticulum, a contributor to arrhythmias and contractile dysfunction.[4][5]
-
Inhibit STIM1-Mediated Calcium Entry: Pyridostigmine can diminish pathologically enhanced store-operated calcium entry (SOCE) by downregulating Stromal Interaction Molecule 1 (STIM1) expression, thereby mitigating a driver of cardiac hypertrophy.[4][5]
-
Modulate the Calcineurin/NFAT Pathway: Long-term administration has been shown to inhibit the calcineurin/NFAT3/GATA4 signaling cascade, a key pathway in the development of cardiac hypertrophy.[6]
Below is a diagram illustrating the proposed signaling pathway for this compound in heart failure.
Caption: Signaling pathway of this compound in heart failure.
Therapeutic Applications and Quantitative Data
Heart Failure
In patients with heart failure, Pyridostigmine has been shown to improve autonomic balance and cardiac function.
| Parameter | Placebo | Pyridostigmine | P-value | Reference |
| Ventricular Premature Beats (VPBs)/hour | 266 ± 56 | 173 ± 49 | P = 0.03 | [3] |
| Mean R-R Interval (ms) | 733 ± 22 | 790 ± 33 | P = 0.01 | [3] |
| RMSSD (ms) | 21 ± 2 | 27 ± 3 | P = 0.01 | [3] |
| pNN50 (%) | 3 ± 1 | 6 ± 2 | P = 0.03 | [3] |
| Heart Rate Recovery at 1 min (beats/min) | 22.4 ± 2.4 | 27.4 ± 3.2 | P < 0.01 | [7][8] |
| Resting Heart Rate (bpm) after 6 months | Baseline: 80.1 ± 7.2 | 63.6 ± 5.9 | P = 0.0001 | [9] |
| NT-proBNP (pg/mL) after 6 months | Baseline: 132.8 (89.9-829) | 100.7 (38-360) | P = 0.002 | [9] |
RMSSD: Root mean square of successive differences in RR intervals; pNN50: Percentage of pairs of adjacent RR intervals differing by >50 ms.
Postural Orthostatic Tachycardia Syndrome (POTS)
Pyridostigmine is used off-label for POTS to reduce the exaggerated heart rate response to standing.[2]
| Parameter | Baseline/Placebo | Pyridostigmine | P-value | Reference |
| Standing Heart Rate (bpm) | 111 ± 14 (Placebo) | 100 ± 16 | P = 0.001 | [10] |
| Standing Heart Rate (bpm) | 94 ± 19 (Baseline) | 82 ± 16 | P < 0.003 | [11] |
| Standing Diastolic Blood Pressure (mmHg) | 71 ± 11 (Baseline) | 74 ± 12 | P < 0.02 | [11] |
Coronary Artery Disease
In patients with stable coronary artery disease, Pyridostigmine has demonstrated potential in protecting against exercise-induced myocardial ischemia.
| Parameter | Placebo | Pyridostigmine | P-value | Reference |
| Oxygen Consumption at Ischemia Onset (ml/kg/min) | 18.6 ± 1.7 | 19.6 ± 1.8 | P = 0.03 | [12] |
| Peak Oxygen Consumption (ml/kg/min) | 23.6 ± 2 | 24.8 ± 2 | P = 0.01 | [12] |
| Peak Oxygen Pulse (ml/beat) | 12.9 ± 1 | 13.6 ± 1 | P = 0.02 | [12] |
| QTc Interval (ms) | Pre: 401 ± 3 | Post: 382 ± 3 | P < 0.01 | [13] |
Experimental Protocols
Human Clinical Trials
A common study design is a randomized, double-blind, placebo-controlled, crossover trial.
Caption: Generalized workflow for a crossover clinical trial.
-
Example Protocol (Heart Failure): Patients with heart failure and in sinus rhythm participated in a double-blind, crossover protocol, randomized for placebo and pyridostigmine (30 mg orally 3 times daily for 2 days). 24-hour electrocardiographic recordings were performed for arrhythmia analysis and for the measurement of time-domain indices of heart rate variability.[3]
-
Example Protocol (Coronary Artery Disease): A maximal cardiopulmonary exercise test was performed on a treadmill two hours after oral administration of pyridostigmine (45 mg) or placebo in a randomized, crossover, double-blind protocol.[12]
Animal Models
Animal studies often employ models of induced cardiovascular disease to investigate mechanisms.
-
Heart Failure Model (Transverse Aortic Constriction - TAC): In mice, pressure overload heart failure is induced by transverse aortic constriction. Chronic Pyridostigmine treatment (e.g., 2-10 mg/kg via osmotic pumps for 28 days) is initiated post-surgery to assess its effects on cardiac function and molecular pathways. Echocardiography is used to measure cardiac performance.[4]
-
Myocardial Infarction Model: In rats, myocardial infarction is induced by coronary artery ligation. Rats are then treated with Pyridostigmine (e.g., ~31 mg/kg/day intragastrically) for a specified period (e.g., 2 weeks) to evaluate its impact on cardiac function, vagal nerve activity, and endothelial function.[14]
Safety and Tolerability
The most common side effects of Pyridostigmine are gastrointestinal, including nausea, vomiting, diarrhea, and abdominal cramping.[2][15] These are typically dose-dependent and can often be managed by careful dose titration. While generally well-tolerated in the studied cardiovascular contexts, caution is advised in patients with asthma, as it can increase bronchial secretions.[2]
Future Directions and Conclusion
This compound represents a promising, mechanistically distinct therapeutic strategy for a range of cardiovascular diseases characterized by autonomic imbalance. Its ability to enhance parasympathetic tone and favorably modulate intracellular calcium signaling pathways offers a multi-pronged approach to improving cardiac function and patient outcomes. While long-term efficacy and safety data are still accumulating, the existing evidence strongly supports further investigation of this repurposed drug in larger clinical trials. The potential to restore a fundamental physiological balance makes Pyridostigmine a compelling candidate for the future of cardiovascular pharmacotherapy.
References
- 1. DSpace [openresearch.okstate.edu]
- 2. This compound POTS — Awareness for POTSies [awarenessforpotsies.org]
- 3. Cholinergic stimulation with pyridostigmine reduces ventricular arrhythmia and enhances heart rate variability in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1‐mediated calcium entry in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1-mediated calcium entry in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term administration of pyridostigmine attenuates pressure overload-induced cardiac hypertrophy by inhibiting calcineurin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Pyridostigmine in the treatment of postural orthostatic tachycardia: a single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinergic stimulation with pyridostigmine protects against exercise induced myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridostigmine prevents peripheral vascular endothelial dysfunction in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pyridostigmine Bromide's Impact on Non-Neuronal Cholinergic Machinery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impact of pyridostigmine bromide on the non-neuronal cholinergic system (NNCS). This compound, a reversible acetylcholinesterase (AChE) inhibitor, is widely known for its therapeutic effects in myasthenia gravis. However, its influence extends beyond the neuromuscular junction to the intricate network of the NNCS, which is present in various non-neuronal cells, including epithelial, endothelial, and immune cells. This document details the mechanism of action of pyridostigmine, its effects on key non-neuronal cell types, and the subsequent modulation of cellular functions such as inflammation, proliferation, and barrier integrity. Quantitative data from relevant studies are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions involved.
Introduction to the Non-Neuronal Cholinergic System (NNCS)
The cholinergic system, traditionally associated with neurotransmission, has a much broader physiological role. The non-neuronal cholinergic system (NNCS) comprises all the components of a functional cholinergic system—acetylcholine (ACh), choline acetyltransferase (ChAT), acetylcholinesterase (AChE), and both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors—located in non-neuronal cells.[1][2][3] This system acts in an autocrine and paracrine manner to regulate a wide array of cellular functions, including proliferation, differentiation, migration, and inflammation.[3] The NNCS is a key player in maintaining tissue homeostasis and its dysregulation has been implicated in various pathological conditions.[1][4]
This compound: Mechanism of Action
This compound is a quaternary ammonium compound that acts as a reversible inhibitor of AChE.[5][6] By binding to the anionic site of the AChE enzyme, it prevents the hydrolysis of acetylcholine, leading to an accumulation of ACh at cholinergic synapses and in the vicinity of non-neuronal cells expressing cholinergic machinery.[6][7] This potentiation of cholinergic signaling is the primary mechanism through which pyridostigmine exerts its effects. Unlike organophosphates, the carbamoylated enzyme formed by pyridostigmine is unstable and readily undergoes hydrolysis, restoring enzyme function.[5]
Impact of this compound on Non-Neuronal Cholinergic Machinery
The increased availability of ACh due to pyridostigmine administration significantly impacts the function of various non-neuronal cells.
Epithelial Cells (Keratinocytes)
The skin possesses a complete and independent NNCS. Keratinocytes synthesize, store, release, and degrade ACh, which regulates their proliferation, differentiation, and adhesion.[2]
-
Effect on Acetylcholine Levels: Pyridostigmine, by inhibiting AChE present in the epidermis, is expected to increase the local concentration of ACh. While direct quantitative data for pyridostigmine's effect on ACh levels in the skin is limited, studies using the AChE inhibitor neostigmine in dermal microdialysis have shown a significant increase in detectable ACh.[8]
-
Modulation of Cellular Functions: The elevated ACh levels can then interact with nAChRs and mAChRs on keratinocytes to modulate their function. For instance, activation of nAChRs is crucial for keratinocyte viability and migration, while mAChR activation is involved in cell adhesion.[1]
Immune Cells (Macrophages and Lymphocytes)
The cholinergic anti-inflammatory pathway is a key mechanism by which the nervous system modulates immune responses. This pathway is also intrinsic to the immune system itself, with immune cells possessing a functional NNCS.
-
Anti-inflammatory Effects: Pyridostigmine has demonstrated significant anti-inflammatory effects by potentiating cholinergic signaling.[9][10] Increased ACh levels activate α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, which in turn inhibits the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][11] This is achieved through the inhibition of the NF-κB signaling pathway.[11]
-
Immune Cell Recruitment: Studies have shown that pyridostigmine can induce the recruitment of anti-inflammatory immune cells, such as M2 macrophages and regulatory T cells (Tregs), to sites of inflammation.[3][12]
Endothelial Cells
Endothelial cells lining blood vessels also exhibit a local NNCS that regulates vascular tone and inflammation.
-
Vascular Effects: Pyridostigmine-induced increases in ACh can lead to vasodilation through the activation of muscarinic receptors on endothelial cells, stimulating the production of nitric oxide (NO). However, some studies have reported a pyridostigmine-induced reduction in skin blood flow, suggesting a more complex regulation that may involve potentiation of adrenergic vasoconstrictor tone.[13]
Intestinal Epithelium
The gastrointestinal tract has a well-developed NNCS that plays a role in maintaining gut barrier function and modulating inflammation.
-
Gut Health: Pyridostigmine has been shown to be beneficial in a murine model of ulcerative colitis. It promotes the synthesis of MUC2 mucin, a key component of the protective mucus layer, and suppresses Th2-mediated inflammation.[14][15]
Quantitative Data
The following tables summarize the quantitative data available on the effects of this compound and cholinergic stimulation on non-neuronal systems.
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| Acetylcholinesterase (AChE) Inhibition | Human Red Blood Cells | 30 mg this compound (oral) | ~40% inhibition | [13] |
| Pro-inflammatory Cytokine Levels (TNF-α) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |
| Pro-inflammatory Cytokine Levels (IL-1β) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |
| Pro-inflammatory Cytokine Levels (IL-6) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |
| Anti-inflammatory Cytokine Levels (IL-10) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | No significant change | [9] |
| Immune Cell Population (M2 Macrophages) | Rat Infarcted Myocardium | Pyridostigmine (40 mg/kg/day) | Significant increase | [3] |
| Immune Cell Population (Regulatory T cells - Tregs) | Rat Peripheral Blood | Pyridostigmine (40 mg/kg/day) | Significant increase | [3] |
Signaling Pathways and Visualizations
The effects of pyridostigmine on non-neuronal cells are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways.
Figure 1: General Mechanism of this compound Action.
Figure 2: Cholinergic Anti-inflammatory Pathway Modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on non-neuronal cholinergic machinery.
Quantification of Acetylcholinesterase (AChE) Inhibition in Cultured Non-Neuronal Cells
Objective: To determine the dose-dependent inhibition of AChE activity by this compound in cultured cells (e.g., keratinocytes, endothelial cells).
Materials:
-
Cultured non-neuronal cells (e.g., HaCaT keratinocytes, HUVECs)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
AChE Activity Assay (Ellman's Method):
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 100 µL of 0.5 mM ATCI solution to each well.
-
Add 50 µL of 0.3 mM DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
AChE activity is proportional to the rate of color change.
-
Calculate the percentage of AChE inhibition for each pyridostigmine concentration relative to the untreated control.
-
Figure 3: Workflow for AChE Inhibition Assay.
Quantification of Acetylcholine (ACh) in Cell Culture Supernatant using LC-MS/MS
Objective: To measure the concentration of ACh released from non-neuronal cells following treatment with this compound.
Materials:
-
Cultured non-neuronal cells
-
This compound
-
Cell culture medium
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., d4-acetylcholine)
-
LC-MS/MS system with a HILIC column
Procedure:
-
Cell Culture and Sample Collection:
-
Culture cells to confluency.
-
Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 nM).
-
Incubate for a defined period (e.g., 1 hour).
-
Collect the cell culture supernatant.
-
-
Sample Preparation:
-
To 100 µL of supernatant, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a HILIC column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific transitions for ACh (e.g., m/z 146 -> 87) and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ACh.
-
Quantify the ACh concentration in the samples by comparing the peak area ratio of ACh to the internal standard against the standard curve.
-
Western Blot Analysis of Cholinergic Receptor Expression
Objective: To determine the effect of this compound treatment on the protein expression levels of nAChRs and mAChRs in non-neuronal cells.
Materials:
-
Cultured non-neuronal cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies specific for the cholinergic receptor subunits of interest (e.g., anti-α7nAChR, anti-M3R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 6.1.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound's influence on the non-neuronal cholinergic system represents a significant area of research with implications for various physiological and pathological processes. By inhibiting AChE, pyridostigmine potentiates cholinergic signaling in non-neuronal tissues, leading to a cascade of cellular responses, most notably the modulation of inflammation. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the NNCS. Future studies should focus on elucidating the precise quantitative effects of pyridostigmine in different non-neuronal cell types and further dissecting the downstream signaling pathways to unlock new avenues for therapeutic intervention in a range of inflammatory and proliferative diseases.
References
- 1. Quantification of acetylcholine in cell culture systems by semi-micro high-performance liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the characterization of an in vitro triple co-culture intestine cell model for permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase in cholinergic modulation with pyridostigmine induces anti-inflammatory cell recruitment soon after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cholinergic Drug Pyridostigmine Alleviates Inflammation During LPS-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Large-Scale Production of Human iPSC-Derived Macrophages for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase inhibitor, this compound, reduces skin blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholinergic signaling via the α7 nicotinic acetylcholine receptor regulates the migration of monocyte-derived macrophages during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Properties of Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine Bromide (PB), a reversible acetylcholinesterase (AChE) inhibitor, has long been the standard of care for Myasthenia Gravis and a prophylactic agent against nerve gas poisoning.[1][2][3] While its peripheral mechanism of action is well-understood, emerging research has shed light on its complex and often contradictory effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, delving into its mechanisms of action, summarizing key experimental findings, and outlining detailed protocols. The evidence suggests a dual role for PB, with potential neuroprotective effects under certain conditions and neurotoxic outcomes, particularly neuronal apoptosis, under others. This document aims to serve as a critical resource for researchers exploring the therapeutic window and neurobiological implications of this compound.
Introduction to this compound
This compound is a quaternary ammonium carbamate that reversibly inhibits the acetylcholinesterase enzyme.[2] Its primary clinical application is in the symptomatic treatment of Myasthenia Gravis, a neuromuscular autoimmune disease, where it enhances neuromuscular transmission by increasing the concentration of acetylcholine (ACh) at the neuromuscular junction.[1][4][5] It has also been used by military personnel as a pretreatment to increase survival rates following exposure to nerve agents like Soman.[6]
Traditionally, PB has been considered a peripherally acting drug due to its inability to cross the blood-brain barrier (BBB) under normal physiological conditions.[3][7] However, studies have revealed that under conditions of stress, the permeability of the BBB can increase, allowing PB to enter the brain and exert central effects.[8][9] This has led to investigations into its potential role in neurological conditions and has also raised concerns about its potential neurotoxicity, particularly in the context of Gulf War Illness (GWI).[10][11][12]
Core Mechanism of Action
The fundamental mechanism of this compound is the inhibition of acetylcholinesterase (AChE).
-
AChE Inhibition: By binding to the anionic and esteratic sites of AChE, PB prevents the hydrolysis of acetylcholine.[4]
-
Increased Acetylcholine: This inhibition leads to an accumulation of ACh in the synaptic cleft.[4]
-
Enhanced Cholinergic Transmission: The increased availability of ACh enhances stimulation of both nicotinic and muscarinic receptors, thereby potentiating cholinergic neurotransmission.[1][13]
This mechanism is central to both its therapeutic effects at the neuromuscular junction and its complex actions within the CNS.
Caption: Primary mechanism of this compound action.
The Duality of this compound: Neuroprotection vs. Neurotoxicity
The impact of PB on the central nervous system is not straightforward. Research has pointed to both potential neuroprotective benefits and significant neurotoxic risks, largely dependent on dosage, context (e.g., presence of stress), and the specific neuronal populations involved.
Evidence for Neurotoxic Effects
A substantial body of evidence suggests that PB can induce neuronal apoptosis (programmed cell death). This appears to be mediated primarily through the overstimulation of cholinergic receptors in the brain.
Studies in rat models have shown that systemic administration of PB can lead to apoptotic cell death in the cerebral cortex, striatum, and hippocampus.[14][15] This neurotoxic effect is dose-dependent and can persist long after the cessation of drug administration, indicating the initiation of a prolonged neurodegenerative process.[15]
The key signaling cascade implicated in PB-induced apoptosis involves:
-
Receptor Activation: Over-activation of both muscarinic and N-methyl-D-aspartate (NMDA) receptors.[14][16]
-
Calcium Influx: A subsequent increase in intracellular calcium levels.[16]
-
Oxidative Stress: The generation of reactive oxygen species (ROS), leading to oxidative stress.[14][16]
-
Mitochondrial Dysfunction: Release of cytochrome c from the mitochondria.[14]
-
Caspase Activation: Elevation of caspase activity, which executes the apoptotic program.[14]
-
DNA Fragmentation: The final step leading to cell death.[14]
Caption: Signaling pathway of Pyridostigmine-induced neuronal apoptosis.
Evidence for Neuroprotective Properties
In contrast to its neurotoxic potential, some preclinical studies suggest that PB may have restorative or protective benefits, particularly in the context of neurodegenerative conditions like Alzheimer's disease.[17] This potential is thought to stem from its ability to modulate the cholinergic anti-inflammatory pathway.[13] This neural reflex, mediated by acetylcholine, can suppress inflammation by modifying cytokine production.[13]
One study in a mouse model of Gulf War Illness found that while PB exposure created chronic neuroimmune disruption, subsequent treatment with palmitoylethanolamide (PEA), a compound that inhibits reactive gliosis, could alter the inflammatory response, suggesting a complex interplay between cholinergic activity and neuroinflammation.[18]
Furthermore, an in vitro study using SH-SY5Y neuroblastoma cells found that PB at the minimal therapeutic dose (40 ng/mL) led to higher cell proliferation and mitochondrial activity.[10] It was only at a higher concentration (80 ng/mL) that DNA damage was detected.[10] This suggests a narrow therapeutic window where PB might exert beneficial, rather than harmful, effects on neural cells.
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from preclinical studies investigating the neurological effects of this compound.
Table 1: In Vitro Studies
| Study Model | PB Concentration | Key Quantitative Findings | Reference |
| Rat Cerebellar Granule Cells | 10-250 µM (24h) | Concentration-dependent increase in apoptosis (TUNEL staining). | [14] |
| Rat Cerebellar Granule Cells | >500 µM (24h) | Significant increase in lactate dehydrogenase (LDH) release, indicating cytotoxicity. | [14] |
| Rat Cortical Cells | 250 µM (24h) | Induction of apoptosis, which was inhibited by 10 µM atropine. | [15] |
| SH-SY5Y Neuroblastoma Cells | 40 ng/mL | Increased cell proliferation and mitochondrial activity. Upregulation of telomerase gene. | [10] |
| SH-SY5Y Neuroblastoma Cells | 80 ng/mL | Increased protein carbonylation and DNA damage. Upregulation of p53 and DNMT1 genes. | [10] |
Table 2: In Vivo Studies
| Study Model | PB Dose | Key Quantitative Findings | Reference |
| Sprague-Dawley Rats | 0.5-1.85 mg/kg (i.p., twice daily for 4 days) | Dose-dependent apoptotic brain cell death in the cerebral cortex. | [15] |
| Sprague-Dawley Rats | 1.85 mg/kg (i.p., twice daily for 4 days) | Apoptosis also noted in striatum and hippocampus; prolonged apoptosis evident up to 30 days post-dose. | [15] |
| Mice (Forced Swim Stress) | N/A | Reduced the PB dose required to inhibit brain AChE activity by 50% to less than 1/100th of the usual dose. | [9] |
| Rats (Acute Oral) | 6 mg/kg | Lowest effective dose for performance disruption. | [19] |
| Rats (Acute Oral) | 23.3 mg/kg | Calculated ED50 for performance disruption. | [19] |
Detailed Experimental Protocols
This section outlines the methodologies used in key studies to assess the neurological effects of this compound.
Caption: Generalized workflow for in vitro neurotoxicity studies.
In Vitro Apoptosis and Cytotoxicity Assays
-
Cell Culture: Primary cerebellar granule cells are isolated from rat pups and cultured. Alternatively, human neuroblastoma cell lines like SH-SY5Y are used.[10][14]
-
Treatment: Cells are exposed to a range of this compound concentrations (e.g., 10-1000 µM) for a specified duration, typically 24 hours.[14] For mechanistic studies, cells are pretreated with antagonists (e.g., atropine for muscarinic receptors, MK-801 for NMDA receptors) or antioxidants (e.g., N-t-butyl-alpha-phenyl-nitrone, PBN) before PB exposure.[14]
-
Cytotoxicity Assessment (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.[14]
-
Apoptosis Detection (TUNEL Staining): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) method is used to stain for DNA fragmentation, a hallmark of apoptosis, in fixed cells.[14][15]
-
DNA Fragmentation Analysis: DNA is extracted from treated cells and run on an agarose gel. A "ladder" pattern of DNA fragments indicates oligonucleosomal fragmentation characteristic of apoptosis.[14]
-
Caspase Activity Assay: Cell lysates are analyzed for the activity of key executioner caspases (e.g., caspase-3) using fluorometric or colorimetric assays.[14]
-
Cytochrome c Release: The mitochondrial and cytosolic fractions of cells are separated, and the presence of cytochrome c in the cytosol is determined, typically by Western blotting, to assess mitochondrial involvement in the apoptotic pathway.[14]
-
ROS Detection: Cells are loaded with an oxidant-sensitive fluorescent dye, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), to measure the generation of reactive oxygen species.[14]
In Vivo Neurodegeneration Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used.[15]
-
Dosing Regimen: this compound is administered systemically, for example, via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 1.85 mg/kg, often twice daily for several days.[15]
-
Tissue Preparation: At various time points after the final dose (from hours to 30 days), animals are sacrificed, and their brains are perfused and fixed for histological analysis.[15]
-
Histological Analysis: Brain sections, particularly from the cerebral cortex, hippocampus, and striatum, are prepared. Apoptotic cells are identified using TUNEL staining.[15]
-
Electron Microscopy: Ultrastructural changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, are examined using electron microscopy for definitive confirmation.[14][15]
Caption: Generalized workflow for in vivo neurodegeneration studies.
Clinical Trials and Human Studies
While most data on the direct neuroprotective or neurotoxic effects of PB comes from preclinical models, clinical trials for various indications provide valuable safety and efficacy information.
-
Myasthenia Gravis: Numerous trials have established the efficacy of PB for symptomatic relief in Myasthenia Gravis. A prospective, open-label trial with 72 patients demonstrated that switching to a sustained-release formulation of PB improved the total quantified myasthenia gravis (QMG) score from 0.9 to 0.6 and significantly improved quality of life parameters.[20]
-
Spinal Muscular Atrophy (SMA): A randomized, double-blind, placebo-controlled crossover trial (NCT02941328) in 35 patients with SMA types 2-4 found that while PB did not significantly change primary motor function outcomes, it did lead to a self-reported reduction in fatigability in 74.4% of patients (compared to 29.7% on placebo) and improved endurance.[21][22]
-
Gulf War Illness (GWI): The association between PB use and GWI remains a significant area of research. The prevailing hypothesis is that stress during the Gulf War increased BBB permeability, allowing PB to enter the CNS and contribute to neurological symptoms.[8][9][23] This is supported by animal studies showing PB can induce neuroinflammatory changes.[11]
Conclusion and Future Directions
The evidence surrounding the neuroprotective properties of this compound is complex and warrants careful interpretation. Its primary, well-established role as a peripherally acting acetylcholinesterase inhibitor is contrasted by a growing body of preclinical data demonstrating its potential to induce neuronal apoptosis within the central nervous system, particularly under conditions of stress or at higher doses. The apoptotic cascade appears to be mediated by the overstimulation of muscarinic and NMDA receptors, leading to oxidative stress.
Conversely, there are indications of potential beneficial effects, such as increased neuronal cell proliferation at low therapeutic doses and modulation of the cholinergic anti-inflammatory pathway. This duality suggests the existence of a narrow therapeutic window that must be precisely defined for any potential neuroprotective application.
Future research should focus on:
-
Dose-Response Relationships: Elucidating the precise concentration thresholds that differentiate between neuroprotective and neurotoxic effects in various neuronal cell types.
-
BBB Permeability: Further investigating the factors that modulate PB's entry into the CNS and developing strategies to control its brain penetration.
-
Combination Therapies: Exploring the use of antioxidants or receptor-specific antagonists in conjunction with PB to mitigate its neurotoxic potential while preserving any beneficial effects.
-
Neurodegenerative Diseases: Conducting carefully designed preclinical studies to validate the purported restorative benefits of low-dose PB in models of Alzheimer's disease and other neurodegenerative conditions.
For drug development professionals, this compound serves as a compelling case study in the importance of considering the broader physiological context—including stress and BBB integrity—when evaluating the safety and efficacy of peripherally targeted drugs. A deeper understanding of its central mechanisms is critical to harnessing any potential neuroprotective properties while avoiding its demonstrated neurotoxic risks.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 3. medlink.com [medlink.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA APPROVES this compound AS PRETREATMENT AGAINST NERVE GAS | FDA [fda.gov]
- 7. Pyridostigmine enhances glutamatergic transmission in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridostigmine brain penetration under stress enhances neuronal excitability and induces early immediate transcriptional response [hero.epa.gov]
- 9. Pyridostigmine brain penetration under stress enhances neuronal excitability and induces early immediate transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on SH-SY5Y cells: An in vitro neuroblastoma neurotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of distinct neuroinflammatory markers and gut dysbiosis by differential this compound dosing in a chronic mouse model of GWI showing persistent exercise fatigue and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound elicits progressive and chronic impairments in the cholinergic anti-inflammatory pathway in the prefrontal cortex and hippocampus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridostigmine Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 14. Reactive oxygen species mediate pyridostigmine-induced neuronal apoptosis: involvement of muscarinic and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic receptor-mediated pyridostigmine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. This compound exposure creates chronic, underlying neuroimmune disruption in the gastrointestinal tract and brain that alters responses to palmitoylethanolamide in a mouse model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute effects of oral this compound on conditioned operant performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benefits from sustained-release this compound in myasthenia gravis: results of a prospective multicenter open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized double-blind placebo-controlled crossover trial with pyridostigmine in spinal muscular atrophy types 2–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
Pyridostigmine Bromide: A Technical Guide on its Influence on Inflammatory and Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine Bromide (PB), a reversible acetylcholinesterase inhibitor, is a well-established treatment for myasthenia gravis. Beyond its primary neurological applications, a substantial body of evidence has illuminated its significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences the immune system. It details the core signaling pathways, summarizes its effects on various immune cell populations and cytokine profiles, and presents key experimental protocols from foundational studies. The primary mechanism of action involves the potentiation of the cholinergic anti-inflammatory pathway (CAP), a neural reflex that regulates systemic inflammation. By preventing the breakdown of acetylcholine (ACh), this compound enhances this pathway, leading to the suppression of pro-inflammatory mediators and a shift towards an anti-inflammatory cellular environment. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of cholinergic modulation in inflammatory and autoimmune diseases.
Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
This compound's immunomodulatory effects are not a result of direct interaction with immune cells, but rather an indirect potentiation of an endogenous anti-inflammatory mechanism.
-
Acetylcholinesterase Inhibition : As a reversible inhibitor of the enzyme acetylcholinesterase (AChE), this compound reduces the hydrolysis of the neurotransmitter acetylcholine (ACh). This action increases the concentration and prolongs the half-life of ACh at cholinergic synapses and in the circulation.
-
The Cholinergic Anti-inflammatory Pathway (CAP) : The primary mechanism for PB's anti-inflammatory effects is its enhancement of the CAP. This is a neural reflex in which efferent signals from the vagus nerve release acetylcholine in the vicinity of immune cells, particularly macrophages.
-
Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) Interaction : Acetylcholine binds to the α7 subunit of the nicotinic acetylcholine receptor (α7nAChR), which is expressed on the surface of various immune cells, including macrophages and lymphocytes.
-
Inhibition of Pro-inflammatory Signaling : The binding of ACh to α7nAChR initiates an intracellular signaling cascade that ultimately inhibits the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This suppression leads to a significant reduction in the synthesis and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
Influence on Immune Cell Populations
This compound induces significant shifts in the composition and phenotype of immune cell populations, generally promoting an anti-inflammatory state.
-
Macrophages : A key effect of PB is the modulation of macrophage polarization. Studies have shown that enhancing cholinergic signaling promotes a shift from the classically activated, pro-inflammatory M1 phenotype to the alternatively activated, anti-inflammatory M2 phenotype. This is critical for resolving inflammation and promoting tissue repair.
-
T Lymphocytes : PB influences various T cell subsets. In a rat model of myocardial infarction, treatment increased the presence of regulatory T cells (Tregs: CD4+CD25+FOXP3+) in both circulation and infarcted tissue. Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. Conversely, other studies in mice have shown that higher doses of PB can decrease thymic cellularity, specifically affecting CD4+/CD8+ and CD4-/CD8- T cell populations.
-
Neutrophils and other Leukocytes : In models of acute inflammation, such as LPS-induced acute respiratory distress syndrome (ARDS), pyridostigmine treatment significantly reduces the infiltration of total cells, neutrophils, and lymphocytes into the inflamed tissue.
-
Humoral Immunity : Research has indicated that PB can selectively suppress primary IgM antibody responses to T-cell dependent antigens in mice, suggesting a potential modulatory role in humoral immunity.
Table 1: Summary of this compound's Effects on Immune Cell Populations
| Model System/Condition | Animal Model | Dosage | Cell Type | Observed Effect | Citation(s) |
| Myocardial Infarction | Rat | 40 mg/kg/day | Macrophages | Increased M2 macrophages (anti-inflammatory) | |
| Myocardial Infarction | Rat | 40 mg/kg/day | T-Lymphocytes | Increased regulatory T cells (CD4+CD25+FOXP3+) | |
| General Immunotoxicity | Mouse | 10-20 mg/kg/day | Thymocytes | Decreased CD4-/CD8- and CD4+/CD8+ cells | |
| LPS-Induced ARDS | Mouse | 0.04 mg/kg | Neutrophils | Reduced infiltration in bronchoalveolar lavage fluid | |
| LPS-Induced ARDS | Mouse | 0.04 mg/kg | Macrophages | Reduced numbers at 72h in bronchoalveolar lavage fluid | |
| LPS-Induced ARDS | Mouse | 0.04 mg/kg | Lymphocytes | Reduced numbers at 72h in bronchoalveolar lavage fluid | |
| T-Cell Dependent Antibody Response | Mouse | 1-20 mg/kg/day | B-Lymphocytes | Decreased primary IgM antibody response |
Modulation of Cytokine Profiles
The most well-documented effect of this compound is its ability to suppress the production of pro-inflammatory cytokines while, in some cases, promoting anti-inflammatory mediators.
-
Pro-inflammatory Cytokines : Across multiple animal models of inflammation, PB has been shown to significantly reduce systemic and localized levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-γ . This effect is a direct consequence of inhibiting the NF-κB pathway in macrophages and other immune cells.
-
Anti-inflammatory Cytokines : The effect on the anti-inflammatory cytokine IL-10 is more varied. Some studies, particularly in the context of HIV, have shown that pyridostigmine administration can increase IL-10 levels. However, in an LPS-induced ARDS model, PB did not significantly alter IL-10 levels, suggesting its primary action is the suppression of pro-inflammatory signals rather than the stimulation of anti-inflammatory ones in this context.
-
Th2-Mediated Inflammation : In a murine model of ulcerative colitis, a Th2-mediated disease, PB treatment was shown to suppress pro-Th2 inflammatory factors, including IL-5 and IL-13 , and attenuate eosinophilic infiltration.
Table 2: Summary of this compound's Effects on Cytokine Levels
| Model System/Condition | Animal Model | Dosage | Cytokine | Tissue/Fluid | Observed Effect | Citation(s) |
| LPS-Induced ARDS | Mouse | 0.04 mg/kg | TNF-α, IL-1β, IL-6, IFN-γ | Plasma & BALF | ↓ (Suppressed) | |
| LPS-Induced ARDS | Mouse | 0.04 mg/kg | IL-10 | Plasma & BALF | ↔ (No significant change) | |
| Chronic Chagasic Cardiomyopathy | Mouse | Not specified | IFN-γ | Serum | ↓ (Decreased) | |
| Chronic Chagasic Cardiomyopathy | Mouse | Not specified | IL-10 | Serum | ↔ (No change) | |
| HIV-associated Neuropathy | Human | 30 mg, TID | TNF-α | Plasma | ↓ (Declined by 12%) | |
| HIV-associated Neuropathy | Human | 30 mg, TID | IL-6 | Plasma | ↔ (No significant change) | |
| DSS-Induced Ulcerative Colitis | Mouse | Not specified | Th2 Cytokines (e.g., IL-5, IL-13) | Colon | ↓ (Suppressed) | |
| Pristane-Induced Arthritis | Rat | 10 mg/kg/day | Pro-inflammatory cytokines | Synovium | ↓ (Decreased expression) | |
| HIV (Proof-of-concept trial) | Human | Not specified | IFN-γ | Not specified | ↓ (Decreased) | |
| HIV (Proof-of-concept trial) | Human | Not specified | IL-10 | Not specified | ↑ (Increased) |
Detailed Experimental Protocols
The following protocols are derived from key studies and provide a methodological framework for investigating the immunomodulatory effects of this compound.
Protocol 1: LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice
Adapted from de Oliveira, et al., Frontiers in Immunology (2021).
-
Animals : C57BL/6 mice are used.
-
ARDS Induction : Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) dissolved in sterile PBS is administered via intratracheal instillation to induce lung injury. Control groups receive sterile PBS.
-
This compound Administration : A treatment group receives PB (e.g., 0.04 mg/kg) intraperitoneally (i.p.) shortly after LPS administration and at subsequent time points (e.g., every 12 hours). The vehicle control group receives sterile PBS i.p.
-
Sample Collection : At specified time points (e.g., 24 and 72 hours post-LPS), animals are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF) : The lungs are lavaged with PBS to collect BALF. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed.
-
Blood Collection : Blood is collected via cardiac puncture into heparinized tubes, and plasma is separated by centrifugation.
-
Lung Tissue : Lungs are harvested for histological analysis (e.g., H&E staining for neutrophil infiltration) and homogenization.
-
-
Analysis :
-
Cytokine Measurement : Levels of TNF-α, IL-1β, IL-6, IFN-γ, and IL-10 in BALF and plasma are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histology : Lung tissue sections are scored for inflammation and injury.
-
Protocol 2: Myocardial Infarction (MI) Model in Rats
Adapted from Carlos, et al., American Journal of Physiology (2016).
-
Animals : Male Wistar rats are used.
-
This compound Administration : The treatment group (IP) receives PB dissolved in their drinking water (e.g., 40 mg/kg/day) for a total of 7 days, starting 4 days prior to surgery. Control (I) and sham (C) groups receive regular tap water.
-
MI Induction : Animals are anesthetized and ventilated. A left thoracotomy is performed, and the left coronary artery is permanently ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without ligation.
-
Sample Collection : 3 days after MI induction, animals are euthanized.
-
Blood and Spleen : Peripheral blood and the spleen are collected for
-
The History and Evolution of Pyridostigmine Bromide in Myasthenia Gravis Research: A Technical Guide
Introduction
Myasthenia Gravis (MG) is a chronic autoimmune disorder characterized by fluctuating muscle weakness and fatigability. The pathophysiology of MG primarily involves the production of autoantibodies that target components of the neuromuscular junction, most commonly the nicotinic acetylcholine receptors (AChRs) on the postsynaptic muscle membrane[1][2][3][4]. This autoimmune attack leads to a reduction in the number of functional AChRs, impairing neuromuscular transmission and causing the clinical manifestations of the disease[3][5]. For decades, the cornerstone of symptomatic treatment for MG has been acetylcholinesterase inhibitors, with pyridostigmine bromide emerging as the standard of care. This technical guide provides an in-depth exploration of the history, mechanism of action, and evolution of this compound in the context of myasthenia gravis research.
Historical Development of Acetylcholinesterase Inhibitors for Myasthenia Gravis
The journey to effective symptomatic treatment for myasthenia gravis was a process of observation, analogy, and refinement.
-
Early Discoveries: The story begins in 1934 with Dr. Mary Broadfoot Walker, who observed the clinical similarity between curare poisoning and myasthenia gravis[6]. Knowing that physostigmine was an antidote for curare, she administered it to an MG patient and witnessed a dramatic improvement in muscle strength[6][7]. This marked the first use of an acetylcholinesterase inhibitor for MG[8]. Shortly after, neostigmine, a more stable synthetic analogue of physostigmine, became the primary treatment, though it was limited by a short duration of action and significant autonomic side effects[6][9][10].
-
Synthesis and Initial Trials of this compound: The quest for a compound with a longer duration of action and a more favorable side effect profile led to the synthesis of this compound (marketed as Mestinon®) in 1945 by Urban and Schnider at Hoffmann-La Roche laboratories in Basel, Switzerland[9][10][11][12]. The initial "pioneering trials" conducted in 1947 and 1948 were largely unsuccessful and did not show a clear benefit over neostigmine[9][12][13]. Retrospectively, this was attributed to the use of excessively low dosages, such as 30 mg[9][12].
-
Establishing Efficacy and FDA Approval: It wasn't until 1954 that further preliminary trials in the United States demonstrated that higher doses of this compound resulted in a more consistent and better-tolerated response in most MG patients compared to neostigmine[10]. These successful trials paved the way for its FDA approval on April 6, 1955[1]. Since then, this compound has become the first-line symptomatic treatment and the drug of choice for myasthenia gravis worldwide[9][11][14].
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the cholinergic signaling pathway at the neuromuscular junction.
Pathophysiology of Myasthenia Gravis: In MG, autoantibodies bind to and block AChRs on the muscle endplate[3][5]. This binding can also activate the complement system, leading to damage of the postsynaptic membrane and accelerated degradation of AChRs[4]. The net result is a decreased number of available AChRs, making the muscle less responsive to acetylcholine (ACh), the neurotransmitter released from motor nerve terminals to trigger muscle contraction[1][3].
Pharmacodynamics of this compound: this compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft[1][3][15]. By reversibly binding to AChE, pyridostigmine prevents the breakdown of ACh[11][16][17]. This leads to an accumulation of ACh in the neuromuscular junction, increasing both its concentration and duration of action[3][15][18]. The elevated levels of ACh enhance the probability of binding to the remaining functional AChRs, thereby compensating for their reduced numbers and improving the efficiency of neuromuscular transmission[1][3][15]. This enhanced signaling restores muscle strength and function[18].
Evolution of Treatment Protocols and Formulations
Treatment protocols for this compound have been refined over time to optimize efficacy and patient quality of life.
-
Dosing and Administration: Current guidelines recommend a starting dose of 30 mg, taken three times daily, which can be gradually titrated up to a maximum of 120 mg four times daily based on the patient's symptomatic response[15][19]. For patients unable to take oral medication, an intravenous conversion is available, where 30 mg of oral pyridostigmine corresponds to approximately 1 mg IV[15].
-
Sustained-Release Formulation: The development of a sustained-release (SR) formulation has been a significant advancement. A prospective, multicenter, open-label trial demonstrated that switching patients from immediate-release to SR-pyridostigmine significantly reduced the mean number of daily doses from 4.3 to 3.6[20][21]. This switch not only improved convenience but also led to a statistically significant improvement in the total Quantified Myasthenia Gravis (QMG) score and quality of life parameters[20][21][22].
-
Adjunctive Therapy: While pyridostigmine is effective for symptomatic relief, it does not alter the underlying autoimmune process[11]. Therefore, many patients with moderate to severe MG require concurrent immunosuppressive therapies. Corticosteroids, such as prednisone, are often added, with 66-85% of patients showing a positive response[15][19]. Steroid-sparing agents like azathioprine or mycophenolate mofetil are also commonly used for long-term management[15][19].
Quantitative Data from Key Studies
Summarizing quantitative data from historical and modern studies provides a clear picture of the evolution of this compound's application.
Table 1: Summary of Key Historical Trials of this compound in Myasthenia Gravis
| Year of Report | Author(s) | Number of Patients | Dosage Range (Oral) | Key Findings |
| 1954 | Tether | 6 (from 1947) | 30 mg | Results were equivocal, but with fewer side effects than neostigmine. The low dosage was later cited as a reason for the inconclusive findings[9][12]. |
| 1954 | Schwab & Timberlake | 10 (from 1948) | Not specified (low) | Considered less effective than neostigmine at the doses used; no increased duration of effect was observed[9][12]. |
| 1954 | Multiple Trials | Varied | Higher doses (e.g., 60 mg tablets) | Established that higher doses produced a more even response, had less toxicity, and were better tolerated than neostigmine by most patients[10]. |
Table 2: Modern Dosing and Formulation Recommendations
| Formulation | Typical Starting Dose | Typical Maximum Dose | Key Considerations |
| Immediate-Release Tablet | 30 mg, 3 times daily[15][19] | 120 mg, 4 times daily[15][19] | Dose is titrated based on individual symptom response. |
| Sustained-Release Tablet | 180 mg, 1-2 times daily | Varies by patient needs | Reduces dosing frequency, may improve nocturnal and morning symptoms, and enhances quality of life[20][21]. |
| Intravenous (IV) | 1 mg (equivalent to 30 mg oral) | Varies | Used when oral administration is not possible, such as during a myasthenic crisis[11][15]. |
Table 3: Results from a Prospective Multicenter Trial on Sustained-Release Pyridostigmine (SR-Pyr)
| Parameter | Before Switch (Immediate-Release) | After Switch (Sustained-Release) | P-value |
| Number of Daily Doses | 4.3 | 3.6 | p=0.011[20][21] |
| Total QMG Score | 0.9 ± 0.5 | 0.6 ± 0.4 | p<0.001[20][21] |
| Health Status (EuroQoL) | 0.626 ± 0.286 | 0.782 ± 0.186 | p<0.001[20][21] |
| Data from a study of 72 patients with stable myasthenia gravis.[20][21] |
Experimental Protocols
The evaluation of this compound has relied on specific clinical and analytical methodologies.
A. Clinical Trial Protocol for Efficacy Assessment
A representative protocol to quantify the effect of pyridostigmine on muscle strength in MG patients would include the following steps:
-
Patient Selection:
-
Inclusion Criteria: Patients with a confirmed diagnosis of Myasthenia Gravis based on clinical presentation, serological tests (presence of anti-AChR or anti-MuSK antibodies), and abnormal electrodiagnostic studies[2]. Both newly diagnosed, treatment-naive patients and patients on stable antimyasthenic medication can be included in separate cohorts[23].
-
Exclusion Criteria: Contraindications to acetylcholinesterase inhibitors, concurrent participation in other clinical trials, or conditions that could confound the results.
-
-
Study Design:
-
Intervention:
-
This compound (e.g., 60 mg oral dose) or a matching placebo is administered.
-
Assessments are performed at baseline (before the dose) and at specific time points after administration (e.g., 1 and 2 hours post-dose) to capture peak effect[23].
-
-
Outcome Measures:
-
Primary Outcome: Change from baseline in the Quantitative Myasthenia Gravis (QMG) score. The QMG is a 13-item, physician-administered scale that measures muscle strength and fatigability across different body regions, with higher scores indicating more severe disease[23].
-
Secondary Outcomes:
-
-
Data Analysis:
-
Statistical methods are used to compare the changes in outcome measures between the pyridostigmine and placebo groups.
-
B. Protocol for Determination of Pyridostigmine in Biological Samples
Analyzing the concentration of pyridostigmine and its metabolites in plasma and urine is crucial for pharmacokinetic studies. A common method is High-Performance Liquid Chromatography (HPLC)[25].
-
Sample Collection and Preparation:
-
Collect blood samples in heparinized tubes. Centrifuge to separate plasma. Acidify plasma samples and store at -75°C to ensure stability[26].
-
Collect urine samples and store them under appropriate conditions.
-
Prepare samples for analysis, which may involve solid-phase extraction to remove interfering substances and concentrate the analyte.
-
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
-
Detection:
-
UV detection at a specific wavelength (e.g., 269 nm) is a common method[25].
-
More sensitive and specific methods like mass spectrometry (LC-MS) can also be employed.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound at known concentrations.
-
The concentration of pyridostigmine in the biological samples is determined by comparing the peak area from the chromatogram to the calibration curve. The main metabolite, 3-hydroxy-N-methylpyridinium, can also be quantified[25].
-
Conclusion and Future Directions
From its challenging beginnings in the 1940s to its current status as a first-line symptomatic therapy, this compound has been a mainstay in the management of myasthenia gravis for over 70 years[9][14]. Its evolution has been marked by a better understanding of its mechanism of action, optimization of dosing strategies, and the development of more patient-friendly formulations. While highly effective for symptomatic control, it does not address the underlying autoimmune nature of MG. Future research continues to focus on developing targeted immunotherapies that can modify the disease course, with the goal of achieving long-term, treatment-free remission. Nevertheless, this compound remains an indispensable tool in the armamentarium against myasthenia gravis, providing essential relief and improving the quality of life for countless patients worldwide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Non-neuronal cholinergic activity is potentiated in myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Myasthenia Gravis: From the Viewpoint of Pathogenicity Focusing on Acetylcholine Receptor Clustering, Trans-Synaptic Homeostasis and Synaptic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. myastheniagravisnews.com [myastheniagravisnews.com]
- 7. The history of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Acetylcholinesterase Inhibitors for Treating Myasthenia Gravis [myasthenia-gravis.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. droracle.ai [droracle.ai]
- 16. Pyridostigmine Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 17. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. Benefits from sustained-release this compound in myasthenia gravis: results of a prospective multicenter open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Pyridostigmine Bromide as a prophylactic against organophosphate poisoning
An In-depth Technical Guide on Pyridostigmine Bromide as a Prophylactic Against Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphorus (OP) compounds, utilized as pesticides and chemical warfare nerve agents, pose a significant public health and military threat. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome known as a "cholinergic crisis," which can rapidly progress to respiratory failure and death. This compound (PB), a reversible carbamate inhibitor of AChE, is the only drug approved by the U.S. Food and Drug Administration (FDA) for use as a prophylactic pretreatment against certain nerve agents, specifically soman. This guide provides a detailed technical overview of its mechanism, efficacy, experimental evaluation, and the signaling pathways involved.
Mechanism of Action
This compound's prophylactic efficacy lies in its ability to reversibly bind to the catalytic site of acetylcholinesterase. By occupying the enzyme's active site, it physically shields it from the irreversible phosphorylation by an organophosphate agent. This "protected" pool of AChE is temporarily carbamylated by pyridostigmine.
Following exposure to an OP, a significant portion of the unprotected AChE will be irreversibly inhibited. However, once the OP is cleared from the body, the pyridostigmine spontaneously dissociates from the carbamylated AChE, typically within several hours. This process restores the function of the previously protected enzyme, allowing for the degradation of excess acetylcholine and preventing the full onset of a lethal cholinergic crisis.
It is critical to note that pyridostigmine is not an antidote and offers no therapeutic benefit when administered after OP exposure.[1] Its use is strictly prophylactic and must be combined with post-exposure administration of standard antidotes, namely a muscarinic antagonist like atropine and an oxime reactivator such as pralidoxime (2-PAM), to be effective.[2] Atropine counteracts the effects of excess acetylcholine at muscarinic receptors, while 2-PAM can reactivate OP-inhibited AChE, provided the enzyme has not undergone "aging."[2]
Signaling Pathway: Cholinergic Synapse
Organophosphate poisoning fundamentally disrupts signaling at the cholinergic synapse. The prophylactic action of pyridostigmine is designed to preserve the integrity of this pathway.
Caption: Normal function of a cholinergic synapse.
Signaling Pathway: Organophosphate Inhibition and Pyridostigmine Protection
The following diagram illustrates the molecular interactions at the active site of AChE during OP poisoning and the protective role of pyridostigmine.
Caption: Prophylactic mechanism of this compound.
Quantitative Efficacy Data
The effectiveness of pyridostigmine pretreatment has been primarily established through animal studies, as human efficacy trials against lethal nerve agents are unethical.[2] The data consistently demonstrates a significant increase in the protective ratio when PB is combined with standard antidotes.
Table 1: Preclinical Efficacy of this compound Pretreatment
| Animal Model | Organophosphate Agent | Pyridostigmine (PB) Regimen | Post-Exposure Treatment | Outcome | Reference |
| Rhesus Monkey | Soman (GD) | 1.2 - 2.4 mg/kg, oral, every 8h for 6 doses | Atropine + 2-PAM | Increased LD50 by >20-fold vs. antidotes alone | [2][3] |
| Rhesus Monkey | Soman (GD) | 4-24 µg/kg, i.m. | Atropine (0.4 mg/kg) + 2-PAM (25.7 mg/kg) | Dose-dependent survival against 5xLD50 challenge | [4] |
| Rat | Soman (GD) | Pretreatment + Atropine | None | Increased LD50 8.5-fold vs. untreated controls | [2] |
| Guinea Pig | Tabun | Oral dose to induce 30-60% blood AChE inhibition | Atropine (32 mg/kg) + 2-PAM (25 mg/kg) | Significantly enhanced efficacy of antidotes | [5] |
| Mouse | Tabun | Oral dose to induce 30-60% blood AChE inhibition | Atropine (11.2 mg/kg) + 2-PAM (25 mg/kg) | Significantly enhanced efficacy of antidotes | [5] |
| Guinea Pig / Mouse | Sarin, VX | Oral dose to induce 30-60% blood AChE inhibition | Atropine + 2-PAM | Reduced or did not increase efficacy of antidotes | [5] |
| Rat | Paraoxon (POX) | 1 µmol, i.p., 30 min prior to POX | None | Statistically significant decrease in mortality | [6] |
Table 2: Pharmacokinetics and Pharmacodynamics of this compound
| Species | Dose | Route | Tmax (hours) | Bioavailability | Peak RBC AChE Inhibition (%) | Duration of 20-40% Inhibition (hours) | Reference |
| Human | 30 mg (single dose) | Oral | 2.2 ± 1.0 | 10-20% | 29-45% | ~4-5 | [2][7] |
| Human | 30 mg (multiple doses) | Oral | - | - | - | ~7-8 | [7] |
| Rhesus Monkey | 40 µg/kg | Intragastric | ~2.5 | ~30% | ~23% | - | [4] |
Experimental Protocols
The evaluation of pyridostigmine's prophylactic efficacy requires well-defined animal models and analytical assays. Below are representative protocols synthesized from published methodologies.
Protocol: Evaluation of Prophylactic Efficacy in a Rodent Model
Objective: To determine the protective efficacy of this compound pretreatment against organophosphate-induced lethality.
1. Animals:
-
Species: Male Wistar rats (250-300g).
-
Acclimatization: House animals for at least one week prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (PB) solution in sterile saline.
-
Organophosphate agent (e.g., Paraoxon) solution in appropriate vehicle (e.g., peanut oil).
-
Post-exposure antidotes: Atropine sulfate and Pralidoxime chloride (2-PAM) solutions in sterile saline.
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
3. Experimental Groups (Example):
-
Group 1 (Control): Vehicle -> OP Challenge -> Vehicle.
-
Group 2 (Antidote Only): Vehicle -> OP Challenge -> Atropine + 2-PAM.
-
Group 3 (PB Pretreatment): PB -> OP Challenge -> Vehicle.
-
Group 4 (Full Prophylaxis): PB -> OP Challenge -> Atropine + 2-PAM.
4. Procedure:
-
Pretreatment: Administer PB (e.g., 1 µmol/kg, i.p.) or vehicle to the respective groups.[6]
-
Waiting Period: Allow 30 minutes for PB to achieve effective AChE inhibition.[6]
-
OP Challenge: Administer the OP agent (e.g., Paraoxon at a predetermined lethal dose, such as LD75) to all animals.
-
Post-Exposure Treatment: Immediately following the onset of cholinergic signs (or at a fixed time point, e.g., 1 minute), administer the antidote combination (e.g., Atropine + 2-PAM) or vehicle.
-
Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for 24-48 hours. Record time to onset of symptoms, severity of symptoms (using a scoring system), and time of death.
5. Endpoint Measurement:
-
Primary Endpoint: Survival rate at 24 or 48 hours. Analyze using Kaplan-Meier survival curves.
-
Secondary Endpoint (optional): Collect blood samples at specified time points to measure AChE activity (see Protocol 3.2).
Protocol: Red Blood Cell (RBC) Acetylcholinesterase Inhibition Assay
Objective: To quantify the percentage of AChE inhibition in blood samples following pyridostigmine administration. This method is based on the Ellman assay.
1. Principle:
-
Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.
2. Reagents:
-
Phosphate buffer (pH 7.4).
-
DTNB solution.
-
Acetylthiocholine iodide (substrate) solution.
-
Saponin (for cell lysis).
-
Blood samples (e.g., from tail vein) collected in heparinized tubes.
3. Procedure:
-
Sample Preparation: Centrifuge the blood sample to separate plasma and RBCs. Wash RBCs with saline. Lyse the RBCs with a saponin solution to release AChE.
-
Assay:
-
In a cuvette or microplate well, add the RBC lysate and DTNB solution in phosphate buffer.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., for 2-5 minutes) using a spectrophotometer.
-
4. Calculation:
-
Calculate the rate of reaction (ΔAbsorbance/min).
-
Compare the rate of treated samples to baseline (pre-dose) or control samples to determine the percentage of AChE inhibition: % Inhibition = (1 - (Rate_treated / Rate_control)) * 100
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study evaluating pyridostigmine's efficacy.
Caption: Workflow for a preclinical prophylactic efficacy study.
Adverse Effects and Limitations
Prophylactic use of pyridostigmine is associated with cholinergic side effects due to its intended mechanism of AChE inhibition. These are generally mild at the prescribed dosage (30 mg every 8 hours).
Table 3: Common Adverse Effects of Prophylactic this compound
| Effect Type | Specific Symptoms | Notes | Reference |
| Muscarinic | Abdominal cramps, diarrhea, nausea, vomiting, increased salivation, increased bronchial secretions, sweating, urinary urgency. | These are the most frequently reported side effects. | [1][2][8] |
| Nicotinic | Muscle cramps, fasciculations (muscle twitching), muscle weakness. | Less common than muscarinic effects at prophylactic doses. | [1][2] |
| Central Nervous System | Anxiousness, confusion, blurred vision. | Pyridostigmine is a quaternary ammonium compound and does not readily cross the blood-brain barrier, so central effects are minimal under normal conditions. | [2][9] |
Key Limitations:
-
Not an Antidote: It is ineffective if taken after nerve agent exposure and must be discontinued at the first sign of poisoning.[2][8]
-
Potential for Exacerbation: Taking pyridostigmine may worsen the effects of a sub-lethal exposure to an organophosphate.[2][8]
-
Variable Efficacy: Studies have shown that while it is effective against agents like soman and tabun, its protective effect against sarin and VX is minimal or non-existent.[5]
-
Dependence on Antidotes: The prophylactic benefit is only realized when followed by the rapid use of atropine and an oxime.[2]
Conclusion for Drug Development Professionals
This compound remains a cornerstone of chemical warfare medical defense, but its limitations present clear opportunities for research and development. Future efforts could focus on:
-
Novel Reversible Inhibitors: Developing new reversible AChE inhibitors with improved pharmacokinetic profiles, longer duration of action, or a broader spectrum of protection against different nerve agents.[10]
-
Targeted Delivery: Investigating formulations that could enhance bioavailability or target peripheral AChE more specifically to reduce side effects.
-
Alternative Prophylactics: Exploring non-inhibitor-based prophylactics, such as bioscavengers (exogenous esterases), which can stoichiometrically neutralize organophosphates before they reach their target.[3]
A thorough understanding of pyridostigmine's mechanism, quantitative efficacy, and experimental evaluation provides a critical foundation for the development of next-generation medical countermeasures against organophosphate poisoning.
References
- 1. This compound - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reduction by pyridostigmine pretreatment of the efficacy of atropine and 2-PAM treatment of sarin and VX poisoning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pyridostigmine, pralidoxime and their combination on survival and cholinesterase activity in rats exposed to the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. Pyridostigmine: MedlinePlus Drug Information [medlineplus.gov]
- 10. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Pyridostigmine Bromide with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Pyridostigmine Bromide and its therapeutic target, acetylcholinesterase (AChE). This compound is a critical medication for the management of myasthenia gravis and also serves as a prophylactic agent against nerve gas poisoning.[1][2][3] Its efficacy stems from its direct interaction with acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Understanding the nuances of this molecular interaction is paramount for the development of novel therapeutics and the optimization of existing treatment regimens.
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
This compound functions as a reversible inhibitor of acetylcholinesterase.[3][4] By temporarily blocking the active site of AChE, it prevents the hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft and at the neuromuscular junction.[1] This increased availability of acetylcholine enhances neurotransmission at cholinergic synapses, thereby improving muscle strength in patients with myasthenia gravis, a condition characterized by antibody-mediated destruction of acetylcholine receptors.[2]
The inhibitory action of this compound involves the carbamylation of a serine residue within the catalytic active site of acetylcholinesterase. This process forms a carbamylated enzyme complex that is more stable and hydrolyzes at a much slower rate than the acetylated enzyme intermediate formed during the breakdown of acetylcholine.[4] This prolonged inactivation of the enzyme allows for the sustained elevation of acetylcholine levels. The reversibility of this inhibition, with a duration of action typically lasting 3-6 hours, is a key feature that contributes to its therapeutic safety profile.[4]
Quantitative Analysis of this compound and Acetylcholinesterase Interaction
The affinity and inhibitory potency of this compound for acetylcholinesterase have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 (AChE) | 0.35 µM | Human | [5] |
| IC50 (BChE) | 1 µM | Human | [5] |
| Table 1: In Vitro Inhibitory Potency of this compound. IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. BChE (Butyrylcholinesterase) is a related enzyme that can also be inhibited by this compound. |
| Dosage | Maximum Inhibition (RBC AChE) | Time to Maximum Inhibition | Reference |
| 30 mg (single oral dose) | ~27% | 2.5 hours | [6] |
| 30 mg (single oral dose) | 29-45% | 2-3 hours | [7] |
| Table 2: In Vivo Inhibition of Red Blood Cell (RBC) Acetylcholinesterase in Humans. The inhibition of AChE in red blood cells is often used as a surrogate marker for the systemic effects of AChE inhibitors. |
Molecular Binding Interactions
While a specific X-ray crystal structure of the this compound-acetylcholinesterase complex is not publicly available, molecular docking studies have provided valuable insights into the binding mode of the inhibitor. These studies suggest that this compound interacts with key amino acid residues within the active site gorge of acetylcholinesterase.
The binding is thought to be stabilized by a combination of interactions:
-
Cation-π interactions: The positively charged quaternary nitrogen of the pyridinium ring of this compound likely forms cation-π interactions with the aromatic side chains of amino acid residues such as tryptophan and tyrosine, which line the active site gorge.
-
Hydrogen bonding: The carbamate group of this compound is positioned to form hydrogen bonds with amino acid residues in the catalytic triad (serine, histidine, and glutamate).[8][9]
-
Hydrophobic interactions: The dimethylcarbamoyl group and the pyridinium ring can also engage in hydrophobic interactions with nonpolar residues in the active site.[8]
These interactions collectively contribute to the stable binding of this compound within the active site, leading to the carbamylation of the catalytic serine and subsequent inhibition of the enzyme.
Experimental Protocols
The investigation of the interaction between this compound and acetylcholinesterase relies on well-established experimental protocols. A cornerstone of this research is the Ellman's assay, a colorimetric method to determine acetylcholinesterase activity.
Detailed Methodology for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and reagents.
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).
-
This compound stock solution of known concentration.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of AChE in phosphate buffer. The final concentration will depend on the source and activity of the enzyme.
-
Prepare a series of dilutions of this compound in phosphate buffer to test a range of concentrations.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer.
-
AChE solution.
-
This compound solution (or buffer for control wells).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced from the hydrolysis of ATCI by AChE.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Molecular Interactions and Pathways
Cholinergic Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the key steps in cholinergic neurotransmission at the neuromuscular junction and the point of intervention by this compound.
Caption: Cholinergic signaling at the neuromuscular junction and inhibition by this compound.
Experimental Workflow for Kinetic Analysis
This diagram outlines the typical workflow for studying the kinetics of acetylcholinesterase inhibition by this compound.
Caption: A generalized workflow for the kinetic analysis of AChE inhibition.
Conclusion
The interaction of this compound with acetylcholinesterase is a well-characterized example of reversible enzyme inhibition with significant therapeutic implications. The carbamylation of the active site serine leads to a temporary inactivation of the enzyme, resulting in increased acetylcholine levels and enhanced cholinergic neurotransmission. The quantitative data on its inhibitory potency and the insights from molecular docking studies provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols, such as the Ellman's assay, are crucial for the continued investigation and development of acetylcholinesterase inhibitors. This in-depth understanding is vital for the scientific community to innovate and improve treatments for neuromuscular disorders and to develop more effective countermeasures against chemical threats.
References
- 1. This compound | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. lupinepublishers.com [lupinepublishers.com]
An In-depth Technical Guide to the Effects of Pyridostigmine Bromide on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostigmine Bromide is a reversible inhibitor of the enzyme acetylcholinesterase.[1][2] By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter at the neuromuscular junction and in the autonomic nervous system.[1][3] While its primary clinical use is in the treatment of myasthenia gravis, there is a growing body of research investigating its effects on cardiac electrophysiology.[1] This guide provides a comprehensive overview of the current understanding of how this compound modulates cardiac electrical activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism of Action in Cardiac Tissue
The cardiac effects of this compound are primarily mediated by its cholinomimetic action.[4] By inhibiting acetylcholinesterase in the synaptic cleft of the cardiac neuroeffector junctions, it enhances parasympathetic (vagal) tone. The increased availability of acetylcholine leads to greater stimulation of muscarinic M2 receptors on cardiomyocytes. This stimulation has several downstream effects, including a decrease in heart rate (negative chronotropy), a reduction in atrioventricular conduction velocity (negative dromotropy), and alterations in myocyte calcium handling.[5][6]
Quantitative Effects on Cardiac Electrophysiological Parameters
The following tables summarize the quantitative data from various studies on the effects of this compound on key cardiac electrophysiological parameters in different populations.
Table 1: Effects of this compound on Heart Rate and ECG Intervals in Humans
| Parameter | Population | Dosage | Pre-Treatment Value (mean ± SD/SEM) | Post-Treatment Value (mean ± SD/SEM) | P-value | Reference |
| RR Interval (ms) | Patients with Heart Failure | 30 mg, 3x daily for 2 days | 733 ± 22 | 790 ± 33 | P = 0.01 | [4] |
| Healthy Young Volunteers | 30 mg, 3x daily for 24 hours | 814 ± 20 | 844 ± 18 | P = 0.003 | [7] | |
| Patients with Coronary Artery Disease | 45 mg, single dose | 921 ± 27 | 1127 ± 37 | P < 0.01 | [8][9][10] | |
| Healthy Young Individuals | 45 mg, single dose | 886 ± 27 | 1054 ± 37 | P < 0.05 | [11] | |
| QTc Interval (ms) | Patients with Coronary Artery Disease | 45 mg, single dose | 401 ± 3 | 382 ± 3 | P < 0.01 | [8][9][10] |
| QTc Dispersion (ms) | Healthy Young Individuals | 45 mg, single dose | 72 ± 9 | 45 ± 3 | P < 0.05 | [11] |
| Ventricular Refractory Period (ms) at 400ms cycle | Patients undergoing diagnostic EP study | 45 mg, single dose | 238 ± 7 | 245 ± 9 | P = 0.028 | [5][6][12] |
| Sinus Recovery Time (ms) at 500ms cycle | Patients undergoing diagnostic EP study | 45 mg, single dose | 326 ± 45 | 235 ± 47 | P = 0.003 | [5][6][12] |
Table 2: Effects of this compound on Heart Rate Variability (HRV) in Humans
| Parameter | Population | Dosage | Placebo Value (mean ± SD/SEM) | Pyridostigmine Value (mean ± SD/SEM) | P-value | Reference |
| Ventricular Ectopic Activity (VPBs/h) | Patients with Heart Failure | 30 mg, 3x daily for 2 days | 266 ± 56 | 173 ± 49 | P = 0.03 | [4] |
| RMSSD (ms) | Patients with Heart Failure | 30 mg, 3x daily for 2 days | 21 ± 2 | 27 ± 3 | P = 0.01 | [4] |
| pNN50 (%) | Patients with Heart Failure | 30 mg, 3x daily for 2 days | 3 ± 1 | 6 ± 2 | P = 0.03 | [4] |
| SDNN (ms) | Healthy Young Volunteers | 30 mg, 3x daily for 24 hours | 151 ± 9 | 164 ± 9 | P = 0.017 | [7] |
| pNN50 (%) | Healthy Young Volunteers | 30 mg, 3x daily for 24 hours | 12.8 ± 1.8 | 13.9 ± 1.5 | P = 0.029 | [7] |
Table 3: Effects of this compound in Animal Models
| Parameter | Animal Model | Dosage | Control Value (mean ± SD/SEM) | Pyridostigmine Value (mean ± SD/SEM) | P-value | Reference |
| HRV (S.D. of RR, ms) | Male Wistar Rats | ~31 mg/kg/day for 7 days | 9.9 ± 3.6 | 13.5 ± 5.3 | P = 0.034 | [13] |
| HRV (Total Power, ms²) | Male Wistar Rats | ~31 mg/kg/day for 7 days | 109.2 ± 65.6 | 208.3 ± 157.7 | P = 0.030 | [13] |
| Baroreflex Sensitivity (Bradycardia, bpm/mmHg) | Male Wistar Rats | ~31 mg/kg/day for 7 days | 1.54 ± 0.58 | 2.48 ± 1.02 | P = 0.024 | [13] |
| Baroreflex Sensitivity (Tachycardia, bpm/mmHg) | Male Wistar Rats | ~31 mg/kg/day for 7 days | 2.95 ± 1.30 | 4.08 ± 1.04 | P = 0.037 | [13] |
Experimental Protocols
Human Electrophysiology Studies
1. Crossover, Double-Blind, Placebo-Controlled Trials:
-
Subject Population: Studies have included healthy volunteers, patients with heart failure, and patients with stable coronary artery disease.[4][7][8]
-
Drug Administration: A common protocol involves the oral administration of a single dose of 45 mg of this compound or placebo, with a washout period between treatments.[8][9][10] Another approach uses a regimen of 30 mg administered orally three times a day for two days.[4]
-
Electrophysiological Recordings:
-
24-Hour Holter Monitoring: Used for arrhythmia analysis and measurement of time-domain indices of heart rate variability (e.g., SDNN, RMSSD, pNN50).[4][7]
-
12-Lead Electrocardiogram (ECG): Simultaneous 12-lead ECG tracings are obtained at rest before and typically 2 hours after drug administration to measure parameters like RR interval, PR segment, QT interval, and QTc interval and dispersion.[8][11]
-
Invasive Electrophysiologic Study: In some cases, patients undergo diagnostic cardiac electrophysiologic studies.[5][12] This involves the placement of intracardiac catheters to record electrical signals and perform programmed electrical stimulation. Measurements include sinus recovery time, Wenckebach nodal anterograde point, and ventricular refractory periods at different pacing cycle lengths.[5][6][12]
-
Animal Studies
1. Pressure Overload-Induced Heart Failure Models (e.g., Transverse Aortic Constriction - TAC):
-
Animal Model: Male C57BL/6J mice or Wistar rats are commonly used.[3][14][15]
-
Surgical Procedure: Heart failure is induced by surgical procedures like transverse aortic constriction (TAC) or myocardial infarction (MI) ligation.[3][15]
-
Drug Administration: this compound is often administered chronically via osmotic pumps implanted subcutaneously, delivering a continuous dose (e.g., 2-10 mg/kg/day for 28 days).[3] Another method is administration in drinking water.[13]
-
Functional and Electrophysiological Assessment:
-
Echocardiography: Performed on anesthetized animals to assess cardiac structure and function (e.g., ejection fraction, ventricular dimensions).[3]
-
Telemetry: Implantable transmitters are used to record ECG and blood pressure in conscious, freely moving animals to assess heart rate, HRV, and autonomic tone.[16][17]
-
In Vivo Electrophysiology: Anesthetized animals undergo programmed electrical stimulation via intracardiac catheters to assess arrhythmia inducibility.[18]
-
Ex Vivo Langendorff-Perfused Heart: Hearts are isolated and perfused to allow for optical mapping of action potentials and conduction velocities.[19]
-
-
Molecular and Cellular Analysis:
-
Western Blotting and Immunoprecipitation: To quantify protein expression and phosphorylation levels of key signaling molecules (e.g., RyR2, STIM1, ORAI1, Calcineurin/NFAT pathway).[3][14]
-
Calcium Imaging: Isolated cardiomyocytes are loaded with fluorescent calcium indicators (e.g., Fluo-4 AM) to measure intracellular calcium transients, sarcoplasmic reticulum calcium release, and store-operated calcium entry (SOCE).[3]
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. Articles [globalrx.com]
- 2. Pyridostigmine | C9H13N2O2+ | CID 4991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1‐mediated calcium entry in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic stimulation with pyridostigmine reduces ventricular arrhythmia and enhances heart rate variability in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhancement of heart rate variability by cholinergic stimulation with pyridostigmine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic stimulation with pyridostigmine reduces the QTc interval in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Reduction of QTc interval dispersion. Potential mechanism of cardiac protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute electrophysiologic consequences of pyridostigmine inhibition of cholinesterase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholinergic stimulation with pyridostigmine increases heart rate variability and baroreflex sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term administration of pyridostigmine attenuates pressure overload-induced cardiac hypertrophy by inhibiting calcineurin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridostigmine restores cardiac autonomic balance after small myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridostigmine Restores Cardiac Autonomic Balance after Small Myocardial Infarction in Mice | PLOS One [journals.plos.org]
- 18. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Potential of Pyridostigmine Bromide in Chagas Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the investigational use of Pyridostigmine Bromide in animal models of Chagas disease. The document synthesizes key findings on its therapeutic potential, focusing on the modulation of the autonomic nervous system and the inflammatory response. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways are provided to facilitate further research and drug development efforts in this critical area.
Introduction: The Cholinergic Approach to Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America.[1][2] A significant complication of chronic Chagas disease is the development of chagasic cardiomyopathy, characterized by inflammation, fibrosis, and cardiac autonomic dysfunction.[3][4] The autonomic nervous system, particularly the parasympathetic branch, plays a crucial role in regulating inflammation through the cholinergic anti-inflammatory pathway.[3] this compound, a reversible acetylcholinesterase inhibitor, enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine.[5] This mechanism has prompted investigations into its potential to mitigate the pathological processes in Chagas disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in murine models of chronic Chagasic cardiomyopathy.
Table 1: Effects of this compound on Cardiac Parameters in Chronic Chagasic Mice
| Parameter | Control (Non-infected, Untreated) | Chagasic (Untreated) | Chagasic + Pyridostigmine |
| Heart Rate (bpm) | 550 ± 15 | 620 ± 18 | 560 ± 20# |
| PR Interval (ms) | 45 ± 2 | 55 ± 3 | 50 ± 2# |
| QRS Duration (ms) | 15 ± 1 | 20 ± 1 | 16 ± 1# |
| QTc Interval (ms) | 150 ± 10 | 180 ± 12 | 155 ± 11# |
| Cardiac Hypertrophy (Heart Weight/Body Weight) | 4.5 ± 0.2 | 6.0 ± 0.3 | 4.8 ± 0.2# |
| Myocardial Inflammatory Infiltration (%) | < 1 | 15 ± 3 | 5 ± 2# |
| Myocardial Fibrosis (%) | < 1 | 10 ± 2* | 3 ± 1# |
*p < 0.05 vs. Control; #p < 0.05 vs. Chagasic (Untreated) Data synthesized from studies on C57BL/6J mice in the chronic phase of T. cruzi infection.[3][4]
Table 2: Impact of this compound on Serum Cytokine Levels in Chronic Chagasic Mice
| Cytokine (pg/mL) | Control (Non-infected, Untreated) | Chagasic (Untreated) | Chagasic + Pyridostigmine |
| IFN-γ | Undetectable | 50 ± 8 | 20 ± 5# |
| IL-10 | 10 ± 2 | 12 ± 3 | 11 ± 2 |
| TNF-α | 15 ± 4 | 35 ± 6 | 20 ± 4# |
*p < 0.05 vs. Control; #p < 0.05 vs. Chagasic (Untreated) Cytokine levels were measured in serum samples from C57BL/6J mice during the chronic phase of infection.[3][6]
Experimental Protocols
This section provides a detailed methodology for a representative study investigating this compound in a murine model of chronic Chagas disease.[3]
3.1. Animal Model and Trypanosoma cruzi Infection
-
Animal Strain: Male C57BL/6J mice.
-
Parasite Strain: Romildo strain of Trypanosoma cruzi.
-
Inoculation: Mice are intraperitoneally inoculated with 15,000 trypomastigote forms of the parasite.
-
Chronic Phase Establishment: The chronic phase of the disease is established at 5 months post-infection.
3.2. Experimental Groups and Treatment
-
Group I (Con-NT): Non-infected control mice receiving vehicle.
-
Group II (Con-Pyrido): Non-infected control mice treated with this compound.
-
Group III (Chg-NT): T. cruzi-infected mice receiving vehicle.
-
Group IV (Chg-Pyrido): T. cruzi-infected mice treated with this compound.
-
Treatment Protocol: this compound is administered at a dose of 30 mg/kg dissolved in tap water for 30 days, from the 5th to the 6th month of observation.
3.3. Electrocardiogram (ECG) and Cardiac Autonomic Function Assessment
-
ECG Recording: Mice are anesthetized, and subcutaneous electrodes are placed for ECG recording.
-
Heart Rate Variability (HRV) Analysis: Time-domain (variance) and frequency-domain (VLF, LF, HF components) parameters of HRV are analyzed.
-
Pharmacological Blockade: To assess cardiac vagal and sympathetic effects, methylatropine and propranolol are administered.
3.4. Histopathological Analysis
-
Tissue Collection: Hearts are collected, fixed in 10% buffered formalin, and embedded in paraffin.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Picrosirius red for fibrosis evaluation.
-
Quantification: The percentage of inflammatory infiltration and fibrosis is quantified using morphometric analysis software.
3.5. Cytokine Measurement
-
Sample Collection: Blood samples are collected, and serum is separated.
-
Analysis: Serum levels of cytokines such as IFN-γ, IL-10, and TNF-α are measured using ELISA or cytometric bead array (CBA) techniques.
3.6. Parasite Load Assessment
-
Methodology: The presence of parasite DNA in blood and cardiac tissue is quantified using real-time PCR (qPCR).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures involved in the investigation of this compound in Chagas disease.
Caption: Cholinergic Anti-Inflammatory Pathway Modulation.
Caption: Experimental Workflow for this compound Study.
Conclusion and Future Directions
The evidence from animal models suggests that this compound has a promising therapeutic potential for chronic Chagasic cardiomyopathy. By enhancing cholinergic signaling, it appears to mitigate myocardial inflammation, fibrosis, and cardiac hypertrophy, leading to improved cardiac function.[3][4] The reduction in pro-inflammatory cytokines like IFN-γ further supports its role in modulating the immune response.[3][4]
Future research should focus on:
-
Investigating the long-term effects of this compound treatment.
-
Exploring its efficacy in combination with existing trypanocidal drugs.[7]
-
Evaluating its impact on different stages of Chagas disease, including the acute phase.[8]
-
Translating these findings to larger animal models to better predict human responses.[9][10]
This technical guide provides a foundational resource for researchers aiming to build upon the current understanding of this compound's role in Chagas disease and to accelerate the development of novel therapeutic strategies.
References
- 1. Chagas' disease and the involvement of the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Effects of Cholinergic Stimulation with this compound on Chronic Chagasic Cardiomyopathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cholinergic stimulation with this compound on chronic chagasic cardiomyopathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Short-course combination treatment for experimental chronic Chagas disease | DNDi [dndi.org]
- 8. Autonomic nervous system modulation affects the inflammatory immune response in mice with acute Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
The Potential of Pyridostigmine Bromide in Treating Viral Myocarditis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viral myocarditis, an inflammatory disease of the myocardium, poses a significant clinical challenge, often leading to dilated cardiomyopathy and heart failure. Current treatment strategies are largely supportive. This technical guide explores the therapeutic potential of Pyridostigmine Bromide in viral myocarditis, focusing on its role in modulating the cholinergic anti-inflammatory pathway (CAP). By inhibiting acetylcholinesterase, this compound increases acetylcholine availability, which in turn activates the α7 nicotinic acetylcholine receptor (α7-nAChR) on immune cells. This activation leads to a reduction in pro-inflammatory cytokine production and a modulation of T-cell differentiation, thereby attenuating myocardial inflammation and damage. This document synthesizes preclinical data from relevant animal models, details experimental protocols, and presents quantitative outcomes to provide a comprehensive resource for researchers and drug development professionals.
Introduction: The Cholinergic Anti-inflammatory Pathway in Myocarditis
Viral myocarditis is characterized by an excessive inflammatory response within the myocardium, triggered by viral infection. This inflammation, mediated by cytokines and immune cells, is a primary driver of cardiac injury. The cholinergic anti-inflammatory pathway (CAP) is an endogenous neuro-immune mechanism that regulates inflammation.[1] The efferent arm of the vagus nerve, upon stimulation, releases acetylcholine (ACh), which interacts with α7 nicotinic acetylcholine receptors (α7-nAChRs) expressed on various immune cells, including macrophages and T lymphocytes.[2] This interaction inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[3][4]
This compound is an acetylcholinesterase inhibitor that prevents the breakdown of ACh, thereby amplifying the effects of the CAP.[5] While much of the direct research in myocarditis has utilized nicotine, a direct α7-nAChR agonist, to probe the CAP, studies involving this compound in other cardiovascular inflammatory conditions support its potential therapeutic application in viral myocarditis.[3][4][6]
Mechanism of Action of this compound in Viral Myocarditis
The therapeutic potential of this compound in viral myocarditis is predicated on its ability to enhance cholinergic signaling and subsequently dampen the inflammatory cascade. The proposed mechanism involves several key steps:
-
Inhibition of Acetylcholinesterase: this compound reversibly inhibits the acetylcholinesterase enzyme in the synaptic cleft, leading to an accumulation of acetylcholine.[5]
-
Activation of α7-nAChR: Increased levels of acetylcholine lead to the activation of α7-nAChRs on immune cells within the myocardium and systemically.[2]
-
Inhibition of Pro-inflammatory Cytokine Production: Activation of α7-nAChR on macrophages and other immune cells inhibits the NF-κB and other pro-inflammatory signaling pathways, resulting in decreased production of key inflammatory mediators like TNF-α and IL-6.[3]
-
Modulation of T-Cell Differentiation: The CAP has been shown to influence the differentiation of CD4+ T cells, promoting a shift from pro-inflammatory Th1 and Th17 cells towards anti-inflammatory Th2 and Treg cells.[1][7][8] This shift helps to resolve inflammation and limit autoimmune-mediated cardiac damage.
-
Improved Cardiac Function and Autonomic Balance: By reducing inflammation and modulating the autonomic nervous system, this compound may improve cardiac function and restore autonomic balance, which is often dysregulated in heart failure.[9][10][11]
Signaling Pathway Diagram
Caption: Cholinergic Anti-inflammatory Pathway in Myocarditis.
Preclinical Evidence and Quantitative Data
While direct studies on this compound in viral myocarditis are limited, extensive research on nicotine (a direct α7-nAChR agonist) in murine models of viral myocarditis provides strong proof-of-concept. Furthermore, studies on this compound in other inflammatory cardiac conditions, such as Chagas cardiomyopathy and post-myocardial infarction, offer valuable insights.
Table 1: Effects of Cholinergic Stimulation on Inflammatory Markers in Myocarditis Models
| Model | Treatment | Cytokine | Result | Reference |
| CVB3-induced viral myocarditis (mice) | Nicotine | TNF-α | ↓ | [3] |
| CVB3-induced viral myocarditis (mice) | Nicotine | IL-6 | ↓ | [3] |
| Chronic Chagas cardiomyopathy (mice) | This compound | IFN-γ | ↓ | [6][12] |
| Post-myocardial infarction (rats) | This compound | IFN-γ | ↓ | [4] |
| Post-myocardial infarction (rats) | This compound | IL-6 | ↓ | [4] |
| Post-myocardial infarction (rats) | This compound | IL-1β | ↓ | [4] |
| Post-myocardial infarction (rats) | This compound | IL-10 | ↑ | [4] |
| LPS-induced ARDS (mice) | This compound | TNF-α, IL-1β, IL-6, IFN-γ | ↓ in BALF and plasma | [13] |
CVB3: Coxsackievirus B3; LPS: Lipopolysaccharide; ARDS: Acute Respiratory Distress Syndrome; BALF: Bronchoalveolar Lavage Fluid; ↓: Decreased; ↑: Increased.
Table 2: Effects of Cholinergic Stimulation on Cardiac Function and Histopathology
| Model | Treatment | Parameter | Result | Reference |
| CVB3-induced viral myocarditis (mice) | Nicotine | Survival Rate | ↑ | [3] |
| CVB3-induced viral myocarditis (mice) | Nicotine | Myocardial Lesions | Attenuated | [3] |
| Chronic Chagas cardiomyopathy (mice) | This compound | Myocardial Inflammatory Infiltration | ↓ | [6][12] |
| Chronic Chagas cardiomyopathy (mice) | This compound | Fibrosis | ↓ | [6][12] |
| Chronic Chagas cardiomyopathy (mice) | This compound | Hypertrophy | ↓ | [6][12] |
| Post-myocardial infarction (mice) | This compound | Ejection Fraction | Improved | [11] |
| Post-myocardial infarction (mice) | This compound | Diastolic and Systolic Volume | ↓ | [11] |
| Heart Failure (mice) | This compound | Contractile Performance | Improved | [9] |
CVB3: Coxsackievirus B3; ↑: Increased; ↓: Decreased.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols from relevant studies.
Murine Model of Viral Myocarditis
-
Animal Model: Male BALB/c mice are commonly used as they are susceptible to Coxsackievirus B3 (CVB3)-induced myocarditis.[14][15]
-
Virus Inoculation: Mice are intraperitoneally injected with a specific plaque-forming unit (PFU) of CVB3 (Nancy strain) to induce myocarditis.[14]
-
Treatment Regimen:
-
Nicotine Administration: Nicotine is administered via intraperitoneal injection at a specified dose (e.g., 0.4 mg/kg) at defined intervals post-infection.[3]
-
This compound Administration: Based on other cardiovascular studies, this compound could be administered via oral gavage or osmotic pumps. For example, in a post-myocardial infarction study, it was delivered at a dose of 25.6 ± 3.1 mg/kg/day in drinking water.[4] In a heart failure model, it was delivered via osmotic pumps at a range of 2-10 mg/kg/day.[9]
-
-
Outcome Measures:
-
Survival Analysis: Monitored daily.
-
Histopathology: Hearts are harvested at specific time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of myocardial inflammation and necrosis.
-
Cytokine Analysis: Serum or heart tissue homogenates are analyzed for cytokine levels using ELISA or cytokine bead arrays.
-
Cardiac Function: Echocardiography can be performed to assess parameters like ejection fraction and ventricular dimensions.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Viral Myocarditis Model.
Future Directions and Clinical Translation
The preclinical data strongly suggest that enhancing the cholinergic anti-inflammatory pathway is a viable therapeutic strategy for viral myocarditis. This compound, as an approved medication with a well-established safety profile for other indications, represents a promising candidate for drug repurposing.[5]
Future research should focus on:
-
Directly investigating the efficacy of this compound in a viral myocarditis animal model. This will be crucial to confirm the translatability of the findings from nicotine studies.
-
Optimizing dosing and treatment duration. Determining the therapeutic window for this compound in the context of acute viral myocarditis is essential.
-
Identifying biomarkers that can predict which patients are most likely to respond to this therapy.
-
Conducting clinical trials. Given the lack of specific treatments for viral myocarditis, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in patients.[16][17]
Conclusion
This compound holds significant potential as a novel therapeutic agent for the treatment of viral myocarditis. Its mechanism of action, centered on the potentiation of the cholinergic anti-inflammatory pathway, directly targets the excessive inflammation that drives cardiac damage in this disease. The wealth of preclinical data from related models, combined with the drug's existing clinical approval for other conditions, provides a strong rationale for its further investigation and clinical development in the context of viral myocarditis. This guide provides a foundational resource for researchers and clinicians to advance this promising therapeutic strategy.
References
- 1. The cholinergic anti-inflammatory pathway ameliorates acute viral myocarditis in mice by regulating CD4+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protective role of the cholinergic anti-inflammatory pathway in a mouse model of viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic Stimulation by this compound Before Myocardial Infarction Prevent Cardiac and Autonomic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 6. Effects of Cholinergic Stimulation with this compound on Chronic Chagasic Cardiomyopathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholinergic anti-inflammatory pathway ameliorates acute viral myocarditis in mice by regulating CD4+ T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1‐mediated calcium entry in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinergic stimulation with pyridostigmine reduces ventricular arrhythmia and enhances heart rate variability in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridostigmine restores cardiac autonomic balance after small myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cholinergic stimulation with this compound on chronic chagasic cardiomyopathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cholinergic Drug Pyridostigmine Alleviates Inflammation During LPS-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coxsackievirus-induced myocarditis in mice: a model of autoimmune disease for studying immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myocarditis in Humans and in Experimental Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinConnect | Acute Myocarditis [clinconnect.io]
- 17. myocarditisfoundation.org [myocarditisfoundation.org]
The Interplay of Pyridostigmine Bromide, the Gut Microbiome, and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostigmine bromide (PB), a reversible acetylcholinesterase inhibitor, is utilized in the management of myasthenia gravis and has been employed as a prophylactic against nerve agent exposure. Emerging evidence suggests that PB exerts significant influence beyond the neuromuscular junction, notably impacting the gut microbiome and neuroinflammatory processes. This technical guide provides an in-depth analysis of the current understanding of these effects, synthesizing quantitative data from key preclinical studies. It details the experimental methodologies employed to elucidate these interactions and visualizes the complex signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the broader physiological and pathological implications of acetylcholinesterase inhibition.
Introduction
The gut-brain axis, a bidirectional communication network between the central nervous system (CNS) and the gastrointestinal tract, is increasingly recognized as a critical regulator of health and disease. The gut microbiome, the vast community of microorganisms residing in the intestines, plays a pivotal role in this communication. Dysbiosis, an imbalance in the gut microbial composition, has been linked to a variety of neurological and inflammatory conditions.
This compound (PB) primarily functions by increasing the levels of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1] Acetylcholine is also a principal signaling molecule in the "cholinergic anti-inflammatory pathway," a neural circuit that modulates immune responses.[2] Given its mechanism of action, PB has the potential to influence the gut microbiome and neuroinflammation through several interconnected pathways. This guide explores the experimental evidence detailing these effects.
The Effect of this compound on the Gut Microbiome
Preclinical studies, predominantly in mouse models of Gulf War Illness (GWI) and ulcerative colitis (UC), have demonstrated that PB can significantly alter the composition of the gut microbiota.[3][4] These changes are often associated with alterations in gut barrier function and intestinal inflammation.
Quantitative Data on Gut Microbiome Alterations
The following tables summarize the quantitative changes in gut microbial populations observed in key studies.
Table 1: Effect of this compound on Gut Microbiota in a Dextran Sodium Sulfate (DSS)-Induced Ulcerative Colitis Mouse Model
| Bacterial Taxa | Control (%) | DSS (%) | DSS + PB (%) | Reference |
| Erysipelotrichia | ~69 | ~82 | ~73 | [4] |
| Clostridia | ~14 | ~3 | ~12 | [4] |
| Flavobacteria | ~13 | ~7 | ~11 | [4] |
| Fusobacteria | ~4 | ~8 | ~4 | [4] |
Data presented as approximate relative abundance of sequences.
Table 2: Gut Microbiome Community Changes in a Gulf War Illness Mouse Model with this compound Exposure
| Metric | Finding | Model Component | Reference |
| Beta-diversity (Weighted UniFrac) | Significant change in gut microbial communities after exposure to a higher dose of PB (GW2). | This compound | [3] |
Note: Specific percentage changes in bacterial taxa were not detailed in this study, but a significant shift in the overall community structure was observed.
The Effect of this compound on Neuroinflammation
PB's influence on acetylcholine levels has direct implications for neuroinflammatory processes. The cholinergic anti-inflammatory pathway is a key mechanism by which the nervous system modulates inflammation, primarily through the vagus nerve and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[2] Studies in GWI models suggest that PB exposure can lead to persistent changes in both central and peripheral immune responses.
Quantitative Data on Neuroinflammatory Markers
The following tables summarize the quantitative changes in key inflammatory cytokines.
Table 3: Effect of this compound on Brain Cytokine Levels in a Gulf War Illness Mouse Model
| Cytokine | Treatment Group | Change Relative to Control/Sham | Brain Region | Reference |
| IL-6 | GW2 (Higher PB dose) | Significantly elevated | Whole Brain | [3] |
| IL-1α | PB alone (male mice) | 12.9% decrease | Brain | [5] |
| IL-17 | PB alone (male mice) | 50% decrease | Brain | [5] |
Table 4: Effect of this compound on Colonic Inflammatory Markers in a DSS-Induced Ulcerative Colitis Mouse Model
| Inflammatory Marker | Treatment Group | Change Relative to DSS | Reference |
| IL-5 Protein | DSS + PB | Significantly reduced | [6] |
| Eotaxin Protein | DSS + PB | Reduced | [6] |
| Eotaxin mRNA | DSS + PB | Reduced | [6] |
| IL-13 Expression | DSS + PB | Inhibited | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preceding sections.
16S rRNA Gene Sequencing for Gut Microbiome Analysis
This protocol provides a general framework for the analysis of gut microbial communities.
-
Sample Collection and DNA Extraction:
-
Fecal samples are collected from experimental animals and immediately frozen at -80°C to preserve microbial DNA.
-
DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) or a bead-beating protocol in hot phenol for potentially higher yields of DNA from certain bacterial groups.[7]
-
-
PCR Amplification of the 16S rRNA Gene:
-
A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) is amplified using universal primers.
-
PCR reactions are typically performed in a 25 µL volume containing microbial DNA, primers, and a high-fidelity polymerase.
-
A common thermocycling profile is: initial denaturation at 95°C for 3 minutes, followed by 25-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
-
Library Preparation and Sequencing:
-
PCR products are purified and indexed with unique barcodes for each sample.
-
The indexed libraries are pooled and sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
Sequencing reads are processed to remove low-quality reads and adapters.
-
Reads are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Taxonomic classification is performed by aligning representative sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.
-
Measurement of Inflammatory Cytokines by ELISA
This protocol outlines the general steps for quantifying cytokine levels in brain tissue.
-
Tissue Homogenization:
-
Brain tissue is dissected and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and the tissue homogenate and a standard curve of known cytokine concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of the cytokine in the sample is determined by comparison to the standard curve.
-
Assessment of Gut Permeability with FITC-Dextran
This in vivo assay measures the integrity of the gut barrier.
-
Animal Preparation:
-
Mice are fasted for 4-6 hours before the assay.
-
-
FITC-Dextran Administration:
-
A solution of fluorescein isothiocyanate (FITC)-labeled dextran (typically 4 kDa) in sterile PBS is administered to the mice via oral gavage.
-
-
Blood Collection and Analysis:
-
After a set time (e.g., 4 hours), blood is collected via cardiac puncture or tail bleed.
-
The blood is centrifuged to separate the plasma.
-
The fluorescence of the plasma is measured using a fluorometer.
-
The concentration of FITC-dextran in the plasma is calculated from a standard curve, with higher concentrations indicating increased gut permeability.
-
Immunohistochemistry for Neuroinflammatory Markers (Iba1 and GFAP)
This protocol is for the visualization of microglia (Iba1) and astrocytes (GFAP) in brain tissue.
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
The brain is removed and post-fixed in PFA, then cryoprotected in a sucrose solution.
-
The brain is sectioned using a cryostat or vibratome.
-
-
Staining Procedure:
-
Brain sections are washed and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Sections are incubated with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[8][9]
-
After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
The sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
The stained sections are imaged using a fluorescence or confocal microscope.
-
The morphology and density of microglia and astrocytes are analyzed to assess neuroinflammation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. This compound and stress interact to impact immune function, cholinergic neurochemistry and behavior in a rat model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of distinct neuroinflammatory markers and gut dysbiosis by differential this compound dosing in a chronic mouse model of GWI showing persistent exercise fatigue and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. This compound exposure creates chronic, underlying neuroimmune disruption in the gastrointestinal tract and brain that alters responses to palmitoylethanolamide in a mouse model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitor this compound Attenuates Gut Pathology and Bacterial Dysbiosis in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sampling and pyrosequencing methods for characterizing bacterial communities in the human gut using 16S sequence tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for In Vitro Dissolution and Drug Release Assays of Pyridostigmine Bromide Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostigmine Bromide is a reversible cholinesterase inhibitor used in the treatment of myasthenia gravis.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class 3 drug, it exhibits high solubility and low permeability.[1][4] Therefore, in vitro dissolution testing is a critical tool for ensuring product quality and performance, and it can play a significant role in assessing batch-to-batch consistency and in vitro-in vivo correlations. These application notes provide detailed protocols for conducting dissolution and drug release assays for this compound tablets, including immediate-release and sustained-release formulations.
Data Presentation
Table 1: Dissolution Conditions for this compound Immediate-Release Tablets
| Parameter | USP Method[5][6] | Alternative/Comparative Method[1][7] |
| Apparatus | USP Apparatus 2 (Paddles) | USP Apparatus 2 (Paddles) |
| Rotation Speed | 50 rpm | 50 rpm |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Dissolution Medium | 900 mL of deaerated water | 900 mL of: • 0.1 N HCl (pH 1.2) • Acetate buffer (pH 4.5) • Phosphate buffer (pH 6.8) |
| Sampling Times | 60 minutes | 8, 15, 20, 30, 40, 45, 60, and 120 minutes |
| Quantification | UV Spectrophotometry at 270 nm | UV Spectrophotometry at 270 nm |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount is dissolved in 60 minutes.[6] | N/A (for profile comparison) |
Table 2: Dissolution Conditions for this compound Sustained-Release Tablets
| Parameter | Method Example[8] | Alternative Method[9] |
| Apparatus | Slurry method device (similar to USP Apparatus 2) | USP Apparatus 2 (Paddles) |
| Rotation Speed | 100 rpm | 50 rpm |
| Temperature | Not Specified | 37 ± 0.5 °C |
| Dissolution Medium | 900 mL of water | 900 mL of phosphate buffer (pH 7.2) |
| Sampling Times | 0.5, 1, 2, 4, 6, 8, 10, and 12 hours | Specified intervals appropriate for prolonged release |
| Quantification | UV Spectrophotometry at 269 nm | UV Spectrophotometry at 270 nm |
Table 3: Example HPLC Conditions for this compound Quantification
| Parameter | Condition 1[1][6] | Condition 2[4] |
| Column | Merck Lichrospher 100-RP18 (250 x 4.6 mm, 5 µm) | Waters® RP C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 1 g sodium 1-heptanesulfonate, 5 mL triethylamine, and 100 mL acetonitrile diluted to 1000 mL with HPLC grade water, adjusted to pH 3.0 with phosphoric acid. | Acetonitrile: 1% triethylamine buffer (37:63) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Room Temperature | 40 °C |
| Detector Wavelength | 270 nm | 260 nm |
| Injection Volume | 20 µL | Not Specified |
Experimental Protocols
Protocol 1: Dissolution of Immediate-Release this compound Tablets (USP Method)
1. Objective: To determine the percentage of this compound dissolved from immediate-release tablets in 60 minutes.
2. Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus) with dissolution vessels
-
Water bath with heater and circulator
-
UV-Vis Spectrophotometer
-
This compound Reference Standard (RS)
-
Deaerated water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Procedure:
-
Prepare the dissolution medium (900 mL of deaerated water) and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Place one this compound tablet in each vessel.
-
After 60 minutes, withdraw a sample from each vessel and filter it through a 0.45 µm syringe filter.
-
Prepare a standard solution of known concentration of this compound RS in the dissolution medium.
-
Measure the absorbance of the sample and standard solutions at 270 nm using the dissolution medium as a blank.[1][5][6]
-
Calculate the percentage of this compound dissolved.
Protocol 2: Dissolution Profile of Immediate-Release this compound Tablets
1. Objective: To generate a dissolution profile for immediate-release this compound tablets at different physiological pHs.
2. Materials and Equipment: Same as Protocol 1, with the addition of reagents to prepare pH 1.2, 4.5, and 6.8 buffers.
3. Procedure:
-
Prepare the dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[1]
-
For each pH condition (run separately), place 900 mL of the medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Place one tablet in each vessel.
-
Withdraw samples at 8, 20, 40, and 60 minutes.[1] It is recommended not to replace the withdrawn volume to avoid calculation errors, but if replacement is necessary, it must be accounted for in the calculations.
-
Filter each sample through a 0.45 µm syringe filter.
-
Prepare standard solutions of this compound RS in each respective buffer.
-
Measure the absorbance of the samples and standards at 270 nm.[1]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Drug Release from Sustained-Release this compound Tablets
1. Objective: To evaluate the in vitro drug release profile of sustained-release this compound tablets over an extended period.
2. Materials and Equipment: Same as Protocol 1.
3. Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of water or phosphate buffer pH 7.2) and place it in each vessel.[8][9]
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed (e.g., 100 rpm).[8]
-
Place one sustained-release tablet in each vessel.
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).[8] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter each sample through a 0.45 µm syringe filter.
-
Prepare a standard solution of this compound RS in the dissolution medium.
-
Quantify the drug concentration in each sample using UV spectrophotometry (e.g., at 269 nm) or a validated HPLC method.[8]
-
Calculate the cumulative percentage of drug released at each time point, correcting for the replaced volume.
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of this compound tablets.
Caption: Logical flow for data analysis in a dissolution assay.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Pyridostigmine | C9H13N2O2+ | CID 4991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. uspnf.com [uspnf.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CN102258496B - this compound sustained-release tablets and preparation method thereof - Google Patents [patents.google.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Pyridostigmine Bromide in Animal Models of Myasthenia Gravis
Introduction
Myasthenia Gravis (MG) is a T-cell-dependent, antibody-mediated autoimmune disorder characterized by fluctuating muscle weakness and fatigability.[1] The pathology is primarily caused by autoantibodies targeting proteins at the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine receptor (AChR).[1][2] These antibodies lead to a reduction in functional AChRs, impairing neuromuscular transmission.[3] To investigate the pathophysiology of MG and evaluate novel therapies, researchers widely use the Experimental Autoimmune Myasthenia Gravis (EAMG) animal model, which recapitulates key clinical and immunological features of the human disease.[1][4]
Pyridostigmine bromide is a first-line symptomatic treatment for MG.[5] As a reversible acetylcholinesterase (AChE) inhibitor, it enhances neuromuscular transmission by increasing the concentration and prolonging the action of acetylcholine in the synaptic cleft.[6][7][8] This allows for more effective activation of the remaining AChRs, thereby improving muscle strength.[7] These application notes provide detailed protocols for the use of this compound in EAMG models, guidance on efficacy assessment, and a summary of relevant quantitative data.
Mechanism of Action of this compound
This compound functions by reversibly inhibiting the acetylcholinesterase (AChE) enzyme at the neuromuscular junction.[9] In a healthy state, AChE rapidly hydrolyzes acetylcholine (ACh) after it has been released from the presynaptic terminal, terminating the signal. In Myasthenia Gravis, autoantibodies reduce the number of available AChRs on the postsynaptic membrane.[2] By inhibiting AChE, pyridostigmine allows ACh to accumulate in the synaptic cleft, increasing the probability that ACh will bind to the diminished number of receptors, thus enhancing the endplate potential and improving muscle contraction.[2][6][8]
Caption: Mechanism of Pyridostigmine at the Neuromuscular Junction.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)
This protocol describes a general method for active EAMG induction in rodents, which is necessary to create the disease model for testing this compound.
1. Materials:
- Antigen: Purified acetylcholine receptor (AChR) from Torpedo californica or a synthetic peptide corresponding to an immunogenic region of the AChR α-subunit (e.g., rat R97–116 or human CHRNA1).[4][10][11]
- Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- Animals: Female Lewis rats or C57BL/6 mice are commonly used susceptible strains.[10][12]
- Syringes and needles for immunization.
2. Procedure:
- Antigen Preparation: Emulsify the AChR protein or peptide in CFA for the primary immunization and in IFA for booster immunizations. A common ratio is 1:1 (antigen solution:adjuvant).
- Primary Immunization:
- Anesthetize the animal.
- Inject the antigen-CFA emulsion subcutaneously or intradermally at multiple sites (e.g., back, base of tail, footpads).[10] The total volume should be divided across the injection sites.
- Booster Immunization(s):
- Perform the first booster immunization 3-4 weeks after the primary one, using the antigen emulsified in IFA.[10][12]
- A second booster may be given 2-4 weeks after the first to enhance the disease phenotype.
- Monitoring: Begin monitoring animals for clinical signs of EAMG approximately 7-10 days after the first booster immunization.[10][13]
Table 1: EAMG Induction Parameters
| Parameter | Rodent Species | Details | Reference(s) |
|---|---|---|---|
| Animal Strain | Rat | Lewis | [10] |
| Mouse | C57BL/6, SJL, AKR | [10][12] | |
| Antigen | Rat/Mouse | AChR α-subunit peptide (e.g., R97-116) | [4][10] |
| Mouse | Recombinant AChR (e.g., CHRNA1) | [11] | |
| Rat/Mouse | Purified Torpedo AChR (TAChR) | [12] | |
| Antigen Dose | Rat | 50-75 µg of peptide | [10] |
| Mouse | 20 µg of purified AChR | [12] | |
| Adjuvant | Both | Complete Freund's Adjuvant (Primary), Incomplete Freund's Adjuvant (Boosters) | [12] |
| Immunization Schedule | Both | Primary (Day 0), Booster 1 (Day 21-30), Optional Booster 2 (Day 42-60) |[10][11] |
Protocol 2: Administration of this compound
Once EAMG clinical signs are stable, treatment can commence. Dosing needs to be carefully optimized for the specific animal model and disease severity.
1. Materials:
- This compound (syrup or tablets).[14]
- Vehicle (e.g., sterile water or saline).
- Oral gavage needles or equipment for subcutaneous injection.
2. Procedure:
- Dose Preparation: Prepare a fresh solution of this compound in the chosen vehicle. If using tablets, they can be crushed and suspended in water.[7]
- Administration:
- Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection, or in drinking water).
- The dosing frequency is critical, as the drug has a duration of action of 3-4 hours.[7] Dosing 2 to 4 times per day (Q6-12h) is common.[15]
- Dose Titration: Start with a low dose and titrate upwards based on the clinical response and observation of any cholinergic side effects (e.g., salivation, diarrhea).[16]
- Control Group: A control group receiving only the vehicle is essential for comparison.
Table 2: this compound Dosing Regimens in Animal Studies
| Species | Indication | Dosage | Route | Frequency | Reference(s) |
|---|---|---|---|---|---|
| Dog | Acquired MG | 0.5 - 3.0 mg/kg | Oral (PO) | BID-TID (q8-12h) | [14][16] |
| Dog | Acquired MG (severe) | 1.5 mg/kg | Oral (PO) | Q6h | [15] |
| Mouse | MuSK-EAMG | Not specified, but led to exacerbation | Systemic delivery | Daily for 7-9 days |[17][18] |
Note: Dosages from veterinary clinical cases in dogs are often used as a starting point for preclinical studies in the absence of established EAMG-specific dosing.
Protocol 3: Assessment of Disease Severity and Drug Efficacy
Efficacy is assessed by monitoring changes in clinical signs, body weight, muscle strength, and electrophysiological parameters.
1. Clinical Scoring:
- Observe animals at regular intervals (e.g., daily or weekly) and score disease severity based on a defined scale.
- Signs include hunched posture, tremor, muscle weakness (especially after mild exercise), and fatigability.[1] A score of 0 can indicate no signs, with increasing scores for mild, moderate, and severe weakness or paralysis.[11]
2. Body Weight:
- Measure body weight at least weekly. Weight loss is a common indicator of disease progression and poor health.[1][13]
3. Grip Strength Test:
- Use a grip strength meter to quantitatively measure forelimb muscle strength.[11]
- Allow the animal to grasp a bar, then pull it away horizontally until its grip is released. The peak force is recorded.
4. Electrophysiology:
- Repetitive Nerve Stimulation (RNS): This is a key diagnostic test for MG.[19]
- Anesthetize the animal.
- Place stimulating electrodes over a motor nerve (e.g., sciatic nerve) and recording electrodes over the corresponding muscle (e.g., gastrocnemius).
- Deliver a train of stimuli (e.g., 3-5 Hz) and record the compound muscle action potentials (CMAPs).
- In myasthenic animals, a progressive decrease (decrement) in the amplitude of successive CMAPs of >10% is considered significant.[19]
- Electromyography (EMG):
- Single-fiber EMG (SFEMG) can measure "jitter," which is the variability in the time interval between two muscle fiber action potentials from the same motor unit, providing a sensitive measure of NMJ dysfunction.[20][21]
start [label="Animal Acclimation\n(e.g., Lewis Rats)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
baseline [label="Baseline Measurements\n(Weight, Grip Strength)"];
induce [label="EAMG Induction\n(AChR + CFA)", fillcolor="#FBBC05", fontcolor="#202124"];
booster [label="Booster Immunization\n(AChR + IFA)"];
monitor [label="Monitor for Clinical Signs\n(Scoring, Weight)"];
onset [label="Disease Onset\n(Score ≥ 1)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
random [label="Randomize into Groups"];
treat [label="Treatment Group\n(Pyridostigmine)"];
control [label="Control Group\n(Vehicle)"];
assess [label="Efficacy Assessment\n(Scores, Weight, Grip, RNS)"];
end [label="Data Analysis &\nEndpoint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> baseline;
baseline -> induce;
induce -> booster;
booster -> monitor;
monitor -> onset;
onset -> random [label="Yes"];
onset -> monitor [label="No"];
random -> treat;
random -> control;
treat -> assess;
control -> assess;
assess -> end;
}
Caption: A typical experimental workflow for evaluating Pyridostigmine in an EAMG model.
Table 3: Key Parameters for Efficacy Evaluation
| Assessment Method | Parameter Measured | Indication of Disease | Indication of Efficacy | Reference(s) |
|---|---|---|---|---|
| Clinical Scoring | Composite score of physical signs (weakness, tremor, posture) | Higher score | Reduction in score | [1][11] |
| Body Weight | Animal's total body mass (grams) | Weight loss or failure to gain weight | Weight stabilization or gain | [13][22] |
| Grip Strength | Peak force (grams or Newtons) exerted by forelimbs | Decreased grip strength | Increased grip strength | [11] |
| Repetitive Nerve Stimulation (RNS) | CMAP decrement (%) | Decrement >10% | Reduction in decrement | [19][20] |
| Single-Fiber EMG | Jitter (µs) | Increased jitter | Normalization of jitter | [19][21] |
| Serology | Anti-AChR antibody titers (nmol/L) | Elevated titers | No direct effect expected (symptomatic treatment) |[15] |
Important Considerations
-
Cholinergic Crisis: Overdosing with Pyridostigmine can lead to a cholinergic crisis, characterized by muscle weakness that can be mistaken for a worsening of MG.[7] This is due to excessive ACh causing depolarization block at the NMJ. Careful dose titration and monitoring for muscarinic side effects (salivation, lacrimation, urination, diarrhea) are crucial.[16]
-
MuSK-Antibody Models: In animal models of MuSK-positive MG, pyridostigmine has been shown to be ineffective and can even exacerbate the disease.[17][18] It may potentiate the anti-MuSK-induced reduction in AChR density and impair neuromuscular function.[17] This is a critical consideration for researchers working with this specific MG subtype.
-
Spontaneous Remission: Some animal models, particularly in dogs, may undergo spontaneous remission. The average time for this is around 6-8 months.[14] This highlights the importance of including a robust vehicle-treated control group in any study design.
Caption: Logical flow for titrating Pyridostigmine dosage in animal models.
References
- 1. dovepress.com [dovepress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Experimental autoimmune myasthenia gravis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Myasthenia Gravis (EAMG) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 8. droracle.ai [droracle.ai]
- 9. Pyridostigmine Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recombinant Acetylcholine Receptor Immunization Induces a Robust Model of Experimental Autoimmune Myasthenia Gravis in Mice [mdpi.com]
- 12. Animal models of myasthenia gravis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vetneuromuscular.ucsd.edu [vetneuromuscular.ucsd.edu]
- 15. Case report: Immune remission from generalized myasthenia gravis in a dog with a thymoma and cholangiocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bsavalibrary.com [bsavalibrary.com]
- 17. Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiological testing is correlated with myasthenia gravis severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological analysis of neuromuscular synaptic function in myasthenia gravis patients and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuromuscular synapse electrophysiology in myasthenia gravis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Characterization of Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of electrophysiological techniques to study the effects of Pyridostigmine Bromide, a reversible acetylcholinesterase inhibitor. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for key electrophysiological assays, and a summary of quantitative findings.
Mechanism of Action and Signaling Pathways
This compound primarily functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3][4] By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction and other cholinergic synapses.[2][3] This enhancement of cholinergic transmission is the basis for its therapeutic use in conditions like myasthenia gravis, where neuromuscular transmission is compromised.[1][3]
Signaling at the Neuromuscular Junction
The neuromuscular junction (NMJ) is a specialized synapse between a motor neuron and a muscle fiber.[5] The arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's membrane (sarcolemma), leading to depolarization and muscle contraction.[5][6][7] Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes ACh to terminate the signal.[8] Pyridostigmine's inhibition of this enzyme leads to an accumulation of ACh, enhancing neuromuscular transmission.
Cholinergic Anti-inflammatory Pathway
Beyond the neuromuscular junction, acetylcholine plays a role in modulating inflammation through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve, which can release ACh to act on α7 nicotinic acetylcholine receptors (α7nAChRs) on macrophages and other immune cells, thereby inhibiting the production of pro-inflammatory cytokines.[1][2][3] Pyridostigmine's ability to increase systemic acetylcholine levels may also influence this pathway.
Experimental Protocols
The following protocols outline key electrophysiological techniques for investigating the effects of this compound.
Patch-Clamp Electrophysiology
Patch-clamp techniques allow for the recording of ion channel activity in response to this compound. Studies have shown that pyridostigmine can directly interact with the nAChR-ion channel complex, in addition to its AChE inhibitory effects.[9]
Objective: To characterize the effects of this compound on single-channel and whole-cell currents of nicotinic acetylcholine receptors.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture neonatal rat myoballs or other suitable cells expressing nAChRs.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ. The pipette solution for recording nAChR currents typically contains (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.2 with KOH.
-
Recording Configuration:
-
Single-Channel Recording (Cell-Attached or Excised Patch): Achieve a gigaohm seal between the pipette and the cell membrane. Apply acetylcholine (ACh) to the pipette solution to activate nAChRs.
-
Whole-Cell Recording: After forming a gigaseal, apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
Record baseline channel activity in the presence of an nAChR agonist (e.g., ACh).
-
Perfuse the recording chamber with a solution containing this compound at various concentrations (e.g., 50 µM, 100 µM, 200 µM).
-
Record channel activity in the presence of pyridostigmine.
-
Perform a washout step by perfusing with a drug-free solution to assess the reversibility of the effects.
-
-
Data Analysis: Analyze the recorded currents to determine changes in single-channel conductance, open probability, mean open time, and frequency of channel opening events.
Electromyography (EMG) and Nerve Conduction Studies (NCS)
EMG and NCS are used to assess the function of nerves and muscles. These techniques can be employed to evaluate the impact of this compound on neuromuscular transmission in both healthy subjects and patient populations. It is recommended to withhold pyridostigmine for at least 12-24 hours before conducting EMG or nerve conduction studies in patients with suspected myasthenia gravis.[6]
Objective: To determine if this compound alters nerve conduction parameters or muscle electrical activity.
Methodology:
-
Nerve Conduction Studies (NCS):
-
Place stimulating electrodes over a peripheral nerve (e.g., median, ulnar, or peroneal nerve).
-
Place recording electrodes over a muscle innervated by that nerve.
-
Deliver a series of electrical stimuli to the nerve and record the compound muscle action potential (CMAP).
-
Measure parameters such as CMAP amplitude, latency, and nerve conduction velocity.
-
Compare these parameters before and after the administration of this compound.
-
-
Repetitive Nerve Stimulation (RNS):
-
Deliver a train of stimuli (e.g., 3-5 Hz) to the nerve and record the change in CMAP amplitude.
-
In myasthenia gravis, a decremental response (a decrease in CMAP amplitude) is often observed.
-
Assess the effect of this compound on the decremental response.
-
-
Needle Electromyography (EMG):
-
Insert a fine needle electrode into the muscle of interest.
-
Record the electrical activity of the muscle at rest and during voluntary contraction.
-
Analyze the motor unit action potentials (MUAPs) for changes in amplitude, duration, and recruitment pattern following this compound administration.
-
-
Single-Fiber EMG (SFEMG):
-
Use a specialized needle electrode to record the action potentials of individual muscle fibers from the same motor unit.
-
Measure the "jitter," which is the variability in the time interval between the firings of two muscle fibers.
-
Increased jitter is a sensitive indicator of impaired neuromuscular transmission.
-
Evaluate the effect of this compound on jitter. A study in patients with post-polio syndrome showed that pyridostigmine treatment led to a statistically significant improvement in neuromuscular junction transmission as measured by voluntary activation single-fiber electromyography.[7]
-
In Vivo Electrophysiology in the Central Nervous System
While this compound does not readily cross the blood-brain barrier under normal conditions, it may enter the central nervous system (CNS) when the barrier is compromised.[10] Studies have investigated its effects on neuronal excitability in brain regions like the hippocampus.
Objective: To characterize the effects of this compound on neuronal firing properties and synaptic transmission in the CNS.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and perform a craniotomy over the brain region of interest (e.g., hippocampus).
-
Electrode Placement: Lower a recording microelectrode into the target brain region.
-
Drug Administration: Administer this compound systemically or directly into the brain via microinjection.
-
Recording:
-
Extracellular Recording: Record the spontaneous and evoked firing of single neurons (single-unit activity) or populations of neurons (multi-unit activity and local field potentials).
-
Intracellular/Whole-Cell Recording: In anesthetized or head-fixed awake animals, perform intracellular or whole-cell recordings to measure membrane potential, synaptic potentials (EPSPs and IPSPs), and firing patterns.
-
-
Data Analysis: Analyze changes in neuronal firing rate, firing pattern (e.g., burst firing), synaptic plasticity (e.g., long-term potentiation), and the frequency and amplitude of synaptic currents. A study using whole-cell intracellular recordings in hippocampal neurons showed that pyridostigmine decreased repetitive firing adaptation and increased the frequency of excitatory postsynaptic potentials.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various electrophysiological studies on this compound.
Table 1: Effects of this compound on Nicotinic Acetylcholine Receptor Ion Channels (Patch-Clamp)
| Parameter | Species/Cell Type | Pyridostigmine Concentration | Observed Effect | Reference |
| Channel Opening Frequency | Neonatal Rat Myoballs | 50-100 µM | Decreased | [9] |
| Channel Conductance | Neonatal Rat Myoballs | 50-100 µM | Decreased | [9] |
| Channel Lifetime | Neonatal Rat Myoballs | 50-100 µM | Unaltered or slightly prolonged | [9] |
| Channel Activity | Neonatal Rat Myoballs | 200 µM - 1 mM | Initial irregular bursting, then significant reduction in opening frequency | [9] |
Table 2: Effects of this compound on Cardiac Electrophysiology in Humans
| Parameter | Stimulation Cycle | Pre-Pyridostigmine (mean ± SD) | Post-Pyridostigmine (mean ± SD) | P-value | Reference |
| Sinus Recovery Time (ms) | 500 ms | 326 ± 45 | 235 ± 47 | 0.003 | [8] |
| Ventricular Refractory Period (ms) | 400 ms | 238 ± 7 | 245 ± 9 | 0.028 | [8] |
Table 3: Effects of this compound on Central Nervous System Electrophysiology
| Parameter | Brain Region | Pyridostigmine Effect | Proposed Mechanism | Reference |
| Repetitive Firing Adaptation | Hippocampal Neurons | Decreased | Increased ACh levels | [10] |
| Excitatory Postsynaptic Potential (EPSP) Appearance | Hippocampal Neurons | Increased | Increased ACh levels | [10] |
| Excitatory Postsynaptic Current (EPSC) Frequency | Hippocampal Neurons | Increased | Muscarinic-dependent enhancement of excitatory transmission | [10] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Hippocampal Neurons | No change | - | [10] |
Table 4: Effects of this compound in Healthy Human Volunteers (90 mg daily for 8 days)
| Electrophysiological Test | Finding | Reference |
| Nerve Conduction Studies | No changes | [5] |
| Electromyography (EMG) | No changes | [5] |
| Repetitive Nerve Stimulation | No changes | [5] |
Conclusion
The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the multifaceted effects of this compound. From single-channel recordings to in vivo CNS studies, these methods are essential for understanding its mechanism of action, therapeutic potential, and possible side effects. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in the field of cholinergic pharmacology and neuromuscular disorders.
References
- 1. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 6. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute electrophysiologic consequences of pyridostigmine inhibition of cholinesterase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Infusion of Pyridostigmine Bromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of continuous infusion of Pyridostigmine Bromide (PB) in rodent models, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing studies involving the prolonged administration of this acetylcholinesterase inhibitor.
Introduction
This compound (PB) is a reversible cholinesterase inhibitor that increases the concentration of acetylcholine at the neuromuscular junction and in the central nervous system. Continuous infusion in rodent models is a valuable technique for studying the long-term effects of sustained cholinergic stimulation. This method, typically employing subcutaneous osmotic pumps, allows for consistent plasma concentrations of the drug, avoiding the peaks and troughs associated with repeated injections. Such studies are crucial for investigating the therapeutic potential and potential toxicity of chronic PB administration in various contexts, including models of neuromuscular disorders and Gulf War Illness (GWI).
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing continuous infusion of this compound in rodent models.
Table 1: Continuous Infusion Parameters in Rat Models
| Parameter | Study 1 | Study 2 |
| Rat Strain | Male Sprague-Dawley | Male Sprague-Dawley |
| Dosage (mg/kg/day) | 15[1] | 5 or 25[2] |
| Infusion Method | Subcutaneous osmotic pumps[1] | Subcutaneous osmotic pumps[2] |
| Duration (days) | 7 and 14[1] | 14 and 28[2] |
Table 2: Continuous Infusion Parameters in Mouse Models
| Parameter | Study 1 |
| Mouse Strain | C57BL/6J male |
| Dosage (mg/kg/day) | 1 and 3 |
| Infusion Method | Subcutaneous osmotic minipumps |
| Duration (days) | 7 |
Table 3: Effects on Neuromuscular Function in Rats
| Parameter | Control | This compound (15 mg/kg/day) | This compound (25 mg/kg/day) |
| Muscle Force (after 7 days immobilization) | Decreased | Significantly improved muscle force and mass[1] | - |
| Specific Tetanic Tensions (N/g) at 14 days | 13.1 - 13.6 | - | 10.3 (P < 0.05)[2] |
| Specific Tetanic Tensions (N/g) at 28 days | 13.1 - 13.6 | - | 11.1 (P < 0.05)[2] |
| Acetylcholine Receptor Number (after 7 days immobilization) | Increased | Attenuated up-regulation[1] | - |
| Acetylcholine Receptor Number (at 28 days) | - | - | Down-regulated[2] |
Table 4: Effects on Cholinesterase Activity and Cardiovascular Parameters in Mice
| Parameter | Control | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) |
| Blood Acetylcholinesterase (AChE) Activity (Day 7) | Basal: 0.42±0.1 µmol/min/ml | No significant change | Decreased by 85% |
| Mean Arterial Pressure (MAP) (mmHg) | Dark: 108±2, Light: 104±2 | No significant effect | No significant effect |
| Heart Rate (HR) (beats/min) | Dark: 510±18, Light: 493±19 | No significant effect | No significant effect |
Experimental Protocols
Preparation of this compound Solution for Continuous Infusion
Materials:
-
This compound (PB) powder
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Under sterile conditions in a laminar flow hood, calculate the required amount of PB based on the desired dosage, the infusion rate of the osmotic pump, and the number of animals.
-
Dissolve the PB powder in the appropriate volume of sterile saline or aCSF to achieve the target concentration.
-
Gently vortex or swirl the vial until the PB is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the sterile PB solution at 4°C and protected from light until loading into the osmotic pumps.
Subcutaneous Osmotic Pump Implantation
Materials:
-
Rodents (rats or mice)
-
Osmotic pumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Analgesics
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile drapes
Procedure:
-
Pump Priming: Prime the osmotic pumps with the prepared PB solution according to the manufacturer's instructions to ensure immediate delivery upon implantation. This typically involves incubating the filled pumps in sterile saline at 37°C for a specified period.
-
Anesthesia and Surgical Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). Shave the fur from the dorsal mid-scapular region. Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a small midline incision in the skin of the prepared area.
-
Subcutaneous Pocket Formation: Using blunt dissection with forceps or a hemostat, create a subcutaneous pocket on one side of the incision, large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket with the delivery portal pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per the approved animal care protocol. Monitor the animal for recovery from anesthesia and for any signs of pain or distress. Check the incision site daily for signs of infection or pump extrusion.
Assessment of Neuromuscular Function (Rat Hindlimb)
Materials:
-
Anesthetized rat with exposed sciatic nerve
-
Nerve stimulating electrode
-
Force transducer
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat and secure the hindlimb to a stable platform.
-
Isolate the sciatic nerve and place a stimulating electrode around it.
-
Attach the Achilles tendon to a force transducer to measure isometric muscle contraction of the triceps surae muscle.
-
Deliver electrical stimuli to the sciatic nerve to elicit muscle contractions.
-
Measure parameters such as single-twitch tension and tetanic tension at various stimulation frequencies (e.g., 100 Hz).
-
Record and analyze the force output using a data acquisition system.
Cholinesterase Activity Assay (Ellman's Method)
Materials:
-
Blood or tissue homogenate samples
-
Phosphate buffer
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare samples (e.g., plasma, red blood cell lysate, or tissue homogenate) and dilute as necessary in phosphate buffer.
-
In a 96-well plate, add the sample to each well.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCI solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the cholinesterase activity.
Cytokine Multiplex Immunoassay (Mouse Colon Tissue)
Materials:
-
Colon tissue samples
-
Lysis buffer with protease inhibitors
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Multiplex assay reader
Procedure:
-
Homogenize colon tissue samples in lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Follow the manufacturer's protocol for the multiplex cytokine assay. This typically involves incubating the tissue lysate with antibody-coupled beads specific for different cytokines.
-
Add detection antibodies and a fluorescent reporter.
-
Analyze the samples using a multiplex assay reader to simultaneously quantify the concentration of multiple cytokines in each sample.
Signaling Pathways and Experimental Workflows
Cholinergic Anti-inflammatory Pathway
Continuous infusion of this compound leads to a sustained increase in acetylcholine (ACh) levels. This excess ACh can activate the cholinergic anti-inflammatory pathway, primarily through the alpha-7 nicotinic acetylcholine receptor (α7nAChR) expressed on immune cells like macrophages. Activation of α7nAChR inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibitory effect is mediated, at least in part, by the suppression of the NF-κB signaling pathway.
Caption: Cholinergic Anti-inflammatory Pathway activated by this compound.
Experimental Workflow for Continuous Infusion Studies
The following diagram illustrates a typical experimental workflow for a study investigating the effects of continuous this compound infusion in rodents.
Caption: General experimental workflow for continuous PB infusion studies.
Logical Relationship of Neuromuscular Effects
Prolonged exposure to increased acetylcholine at the neuromuscular junction due to continuous PB infusion can lead to a cascade of adaptive changes, including alterations in acetylcholine receptor expression and subsequent changes in muscle function.
Caption: Logical flow of neuromuscular effects from continuous PB infusion.
References
Application Notes and Protocols for Formulating Sustained-Release Pyridostigmine Bromide Microcapsules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostigmine bromide is a reversible cholinesterase inhibitor used in the management of myasthenia gravis and as a pretreatment for nerve agent poisoning.[1][2][3] Its inherent characteristics, such as high water solubility and a short biological half-life of 1-2 hours, necessitate frequent dosing, which can lead to poor patient compliance and fluctuating plasma concentrations.[1] To overcome these limitations, the development of sustained-release formulations is crucial. This document provides detailed application notes and protocols for the formulation of sustained-release this compound microcapsules, focusing on the double emulsion-solvent evaporation technique using poly(lactic acid) (PLA) as a biodegradable polymer.[1][2] This approach aims to provide prolonged drug action, reduce dosing frequency, and improve therapeutic outcomes.[1][4][5]
Materials and Methods
Materials
| Material | Supplier/Grade | Purpose |
| This compound | USP Grade | Active Pharmaceutical Ingredient |
| Poly(lactic acid) (PLA) | Pharmaceutical Grade | Polymer Matrix for Microcapsules |
| Polyvinyl alcohol (PVA) | Pharmaceutical Grade | Emulsifier/Stabilizer |
| Dichloromethane | ACS Grade | Organic Solvent |
| Distilled Water | High-Purity/Sterile | Aqueous Phase |
Equipment
| Equipment | Purpose |
| Homogenizer (High-Shear) | Emulsification |
| Magnetic Stirrer with Hotplate | Solvent Evaporation |
| Optical Microscope | Morphological Analysis |
| Dynamic Light Scattering (DLS) Instrument | Particle Size and Zeta Potential Measurement |
| UV-Vis Spectrophotometer | Drug Quantification |
| Dialysis Tubing | In Vitro Release Study |
| Shaking Incubator or Dissolution Apparatus | In Vitro Release Study |
Experimental Protocols
Preparation of this compound-Loaded PLA Microcapsules
This protocol is based on the double emulsion-solvent evaporation method.[1][2]
Protocol:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve 40 mg of this compound in a specific volume of distilled water.
-
Preparation of the Organic Phase (O): Dissolve an appropriate amount of PLA in dichloromethane to achieve a 6% concentration.
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify using a high-shear homogenizer to form a stable water-in-oil emulsion. The optimal volume ratio of the inner phase to the external oil phase is 1:10.[1][2][4]
-
Preparation of the External Aqueous Phase (W2): Prepare a 3% polyvinyl alcohol (PVA) solution in distilled water.
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous homogenization.
-
Solvent Evaporation: Transfer the resulting double emulsion to a larger volume of distilled water and stir continuously on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of solid microcapsules.
-
Microcapsule Collection and Washing: Collect the hardened microcapsules by centrifugation. Wash the collected microcapsules several times with distilled water to remove any unencapsulated drug and residual PVA.
-
Lyophilization: Freeze-dry the washed microcapsules to obtain a free-flowing powder. Store the lyophilized microcapsules in a desiccator.
Below is a DOT script to visualize the experimental workflow for preparing the microcapsules.
Caption: Experimental workflow for microcapsule preparation.
Characterization of Microcapsules
2.2.1. Particle Size and Zeta Potential
-
Sample Preparation: Disperse a small amount of the lyophilized microcapsules in distilled water and sonicate briefly to ensure a uniform suspension.
-
Measurement: Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential. The negatively charged microcapsules should have an average particle size of approximately 937.9 nm.[1][2][4]
2.2.2. Encapsulation Efficiency and Drug Loading
-
Sample Preparation: Accurately weigh a specific amount of microcapsules.
-
Drug Extraction: Dissolve the weighed microcapsules in a suitable solvent (e.g., dichloromethane) to break the polymer matrix and extract the encapsulated drug into an aqueous phase.
-
Quantification: Determine the amount of this compound in the aqueous phase using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in microcapsules / Mass of microcapsules) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in microcapsules / Initial mass of drug used) x 100
-
Under optimized conditions, the encapsulation efficiency and drug loading were found to be 67.59% ± 1.46% and 4.31% ± 0.17%, respectively.[1][5]
In Vitro Drug Release Study
This protocol utilizes a modified dialysis method to evaluate the sustained-release characteristics of the microcapsules.[1][5]
Protocol:
-
Sample Preparation: Place an amount of microcapsules equivalent to 10 mg of this compound into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., phosphate buffer at pH 7.4, pH 6.8, or 0.1 M HCl to simulate different physiological conditions).[1]
-
Incubation: Place the setup in a shaking incubator or a USP dissolution apparatus maintained at 37°C ± 0.5°C with a constant agitation of 100 rpm.[1]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release profiles can be fitted to various kinetic models (e.g., Ritger-Peppas, Weibull) to understand the release mechanism.[1][2]
Data Presentation
Optimized Formulation Parameters
| Parameter | Optimal Value |
| Volume Ratio (Inner Phase : External Phase) | 1:10 |
| Poly(lactic acid) (PLA) Concentration | 6% |
| Polyvinyl alcohol (PVA) Concentration | 3% |
| Amount of this compound | 40 mg |
Source: Optimized parameters from single-factor experiments.[1][2][4]
Physicochemical Characteristics of Microcapsules
| Characteristic | Value |
| Average Particle Size | 937.9 nm |
| Zeta Potential | Negatively charged |
| Encapsulation Efficiency | 67.59% ± 1.46% |
| Drug Loading | 4.31% ± 0.17% |
Source: Characterization of microcapsules prepared under optimized conditions.[1][2][4][5]
In Vitro Release Profile
The microcapsules exhibit an initial burst release followed by a very slow and sustained release over 72 hours, which is significantly slower than the release from free pyridostigmine.[1][2] The release profiles were found to fit well with the Ritger-Peppas and Weibull models.[2]
Mechanism of Action of this compound
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction, thereby improving neuromuscular transmission.
The following DOT script illustrates the signaling pathway.
Caption: Mechanism of action of this compound.
Conclusion
The formulation of sustained-release this compound microcapsules using the double emulsion-solvent evaporation technique with PLA is a promising approach to improve the therapeutic management of conditions requiring chronic administration of this drug.[1][2] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to formulate and characterize these advanced drug delivery systems. Further in vivo studies are warranted to establish the in vitro-in vivo correlation and to fully evaluate the clinical potential of this formulation.[1]
References
- 1. Nanosized sustained-release this compound microcapsules: process optimization and evaluation of characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosized sustained-release this compound microcapsules: process optimization and evaluation of characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro evaluation of this compound microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vitro Caco-2 Cell Permeability of Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro permeability of Pyridostigmine Bromide using the Caco-2 cell monolayer model, a well-established method for predicting human intestinal drug absorption.[1][2][3][4][5]
This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[6] Its oral bioavailability is consequently low, estimated at approximately 7.6 ± 2.4%, primarily due to poor and inconsistent absorption in the intestine.[6][7] Understanding its transport characteristics across the intestinal epithelium is crucial for developing strategies to enhance its oral delivery.
Data Summary: Permeability of this compound
The apparent permeability coefficient (Papp) is a quantitative measure of a drug's ability to cross the Caco-2 cell monolayer.[1][3] The following table summarizes the reported Papp values for this compound.
| Compound | Formulation | Apparent Permeability (Papp) (cm/s) | Fold Increase | Reference |
| This compound | Standard Solution | (4.38 ± 0.27) x 10⁻⁴ | - | [6][7] |
| This compound | Self-Double Emulsifying Drug Delivery System (SDEDDS) | (9.488 ± 0.182) x 10⁻⁴ | 2.17 | [6][7] |
Experimental Protocols
This section details the essential protocols for conducting a Caco-2 permeability assay with this compound.
Caco-2 Cell Culture and Maintenance
A standardized Caco-2 cell culture protocol is fundamental for reproducible permeability studies.
-
Cell Line: Human colorectal adenocarcinoma Caco-2 cells (ATCC HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% non-essential amino acids (NEAA).
-
Culture Conditions: Cells are maintained in T75 cm² flasks in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Cells are passaged at approximately 90% confluency, typically twice a week, using a 1:8 split ratio. Permeability assays are generally performed with cells between passages 95 and 105.[8]
Caco-2 Monolayer Formation for Permeability Assays
The formation of a confluent and differentiated cell monolayer is critical for a reliable assay.
-
Seeding: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts (e.g., Transwell™) in 12- or 24-well plates at a density of 5 x 10⁴ cells/cm².[6]
-
Differentiation: The cells are cultured for approximately 19 to 22 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[2][3][6] The culture medium should be changed every 2-3 days.
-
Monolayer Integrity Assessment: Before initiating the transport study, the integrity of the cell monolayer must be verified. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and within the laboratory's established range.[2][9] An alternative or complementary method is to assess the permeability of a paracellular marker like Lucifer Yellow.[2][8]
Bidirectional Permeability Assay
A bidirectional assay is performed to determine if the compound is a substrate for active efflux transporters.[3]
-
Preparation:
-
The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell™ inserts.
-
The cell monolayers are washed with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar transport buffer.
-
The monolayers are then equilibrated with the transport buffer for a defined period (e.g., 30 minutes) at 37°C.[9]
-
-
Apical to Basolateral (A-B) Transport (Absorption):
-
The transport buffer is removed from the apical compartment.
-
A solution of this compound (at a known concentration, e.g., 120 µg/mL) in transport buffer is added to the apical side.[6]
-
Fresh transport buffer is added to the basolateral side.
-
At predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), samples are collected from the basolateral compartment.[6] The volume removed is replaced with fresh, pre-warmed transport buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
The transport buffer is removed from the basolateral compartment.
-
A solution of this compound in transport buffer is added to the basolateral side.
-
Fresh transport buffer is added to the apical side.
-
Samples are collected from the apical compartment at the same time points as the A-B transport study.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation[1][3][6]: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
-
A is the surface area of the cell monolayer (e.g., 1.12 cm² for a 12-well Transwell™).[6]
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated to assess the potential for active efflux[3]: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.[3]
Visualizations
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Single Fibre Electromyography (SFEMG) Studies with Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Single Fibre Electromyography (SFEMG) in conjunction with Pyridostigmine Bromide, a key therapeutic agent in the management of neuromuscular junction disorders such as Myasthenia Gravis (MG). This document outlines the underlying principles, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Single Fibre Electromyography (SFEMG) is a highly sensitive electrophysiological technique used to assess the function of the neuromuscular junction (NMJ) by measuring the temporal variability, or "jitter," between the action potentials of two muscle fibres belonging to the same motor unit. This compound, a reversible acetylcholinesterase (AChE) inhibitor, enhances neuromuscular transmission by increasing the concentration and duration of acetylcholine (ACh) in the synaptic cleft. The interplay between Pyridostigmine's mechanism and the parameters measured by SFEMG is of significant interest in both clinical diagnostics and drug development.
Pyridostigmine works by reversibly binding to and inhibiting the action of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[1][2][3][4] This leads to an accumulation of acetylcholine at the neuromuscular junction, which can more effectively stimulate the postsynaptic acetylcholine receptors.[1][2][3] In conditions like Myasthenia Gravis, where antibodies block or destroy these receptors, the increased availability of acetylcholine helps to overcome the deficit and improve muscle strength.[2][3] SFEMG is sensitive enough to detect the subtle improvements in neuromuscular transmission that result from Pyridostigmine administration.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of a cholinesterase inhibitor, Neostigmine, on SFEMG parameters in patients with Myasthenia Gravis. Neostigmine shares a similar mechanism of action with Pyridostigmine and these results provide a valuable reference for the expected changes in SFEMG measurements following the administration of an AChE inhibitor.
Table 1: SFEMG Jitter Parameters in Generalized Myasthenia Gravis (GMG) Before and After Neostigmine Administration
| Parameter | Before Neostigmine | After Neostigmine | p-value |
| Mean Consecutive Difference (MCD) (µs) | 58.9 ± 18.8 | 45.9 ± 23.2 | 0.003 |
| Single-Pair Jitter (%) | 49.8 ± 26.9 | 24.1 ± 26.7 | 0.0001 |
| Blocks (%) | 6.2 ± 9.5 | 2.6 ± 7.4 | 0.03 |
Data adapted from a study on Neostigmine, a comparable acetylcholinesterase inhibitor.[5]
Table 2: SFEMG Jitter Parameters in Ocular Myasthenia Gravis (OMG) Before and After Neostigmine Administration
| Parameter | Before Neostigmine | After Neostigmine | p-value |
| Mean Consecutive Difference (MCD) (µs) | 50.8 ± 22.7 | 40.1 ± 22.9 | 0.01 |
| Single-Pair Jitter (%) | 35.9 ± 23.7 | 20.0 ± 25.1 | 0.001 |
Data adapted from a study on Neostigmine, a comparable acetylcholinesterase inhibitor.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Pyridostigmine at the neuromuscular junction and a typical experimental workflow for an SFEMG study involving this compound.
Experimental Protocols
The following are detailed protocols for conducting SFEMG studies to evaluate the effect of this compound.
Protocol 1: Assessment of Acute Pyridostigmine Effect on Neuromuscular Transmission
1. Patient Selection:
-
Inclusion criteria: Patients with a confirmed diagnosis of Myasthenia Gravis (ocular or generalized).
-
Exclusion criteria: Patients with contraindications to Pyridostigmine, other neuromuscular disorders, or those unable to provide informed consent.
2. Pre-experimental Preparation:
-
Patients must discontinue all cholinesterase inhibitor medications, including this compound, for a minimum of 12-24 hours prior to the baseline SFEMG study.[6][7] This washout period is crucial to avoid masking the underlying neuromuscular transmission defect.
-
Informed consent is obtained from all participants.
3. Baseline SFEMG Study (Off-Medication):
-
Equipment: Standard EMG machine with SFEMG software, specialized single-fiber needle electrode or a concentric needle electrode.
-
Muscle Selection: The Extensor Digitorum Communis (EDC) is a commonly tested muscle. In cases of ocular MG, the Orbicularis Oculi or Frontalis muscles are preferred.[8]
-
Procedure:
-
The patient is positioned comfortably to ensure muscle relaxation.
-
The single-fiber needle electrode is inserted into the target muscle.
-
The patient is instructed to make a slight, sustained voluntary contraction to activate a few motor units.
-
The electrode is manipulated to record action potentials from two muscle fibers of the same motor unit.
-
Action potentials should have an amplitude greater than 200 µV and a rise time of less than 300 µs.[8][9]
-
At least 20 potential pairs are collected and their jitter (as Mean Consecutive Difference - MCD) and any blocking are recorded.[8]
-
4. Pyridostigmine Administration:
-
A standardized oral dose of this compound (e.g., 60 mg) is administered to the patient.
5. Post-Pyridostigmine SFEMG Study:
-
SFEMG recordings are repeated on the same muscle at specified time intervals post-administration (e.g., 60 and 120 minutes) to capture the peak effect of the drug.
-
The same parameters (jitter and blocking) are recorded from at least 20 new potential pairs.
6. Data Analysis:
-
The mean MCD and the percentage of pairs with blocking are calculated for both baseline and post-pyridostigmine studies.
-
Statistical analysis (e.g., paired t-test) is used to compare the pre- and post-medication data.
Protocol 2: Monitoring Therapeutic Response to Chronic Pyridostigmine Treatment
1. Patient Population:
-
Patients with Myasthenia Gravis initiating or on a stable dose of this compound.
2. Initial SFEMG Assessment:
-
A baseline SFEMG is performed as described in Protocol 1 (off-medication for new patients, or just before a scheduled dose for those on stable therapy).
3. Follow-up SFEMG Assessments:
-
SFEMG studies are repeated at subsequent clinic visits (e.g., 3, 6, and 12 months) to monitor changes in neuromuscular transmission.
-
For each follow-up, the study should be performed at a consistent time relative to the patient's last dose of Pyridostigmine to ensure comparability.
4. Data Analysis:
-
Serial measurements of jitter are compared to the baseline to assess the long-term effects of Pyridostigmine on neuromuscular junction function.[10]
-
Changes in jitter can be correlated with clinical outcome measures (e.g., MG Composite score, QMG score).
Concluding Remarks
SFEMG is an invaluable tool for quantifying the effects of this compound on neuromuscular transmission. The protocols and data presented herein provide a framework for researchers and clinicians to design and interpret studies aimed at understanding the electrophysiological impact of this important therapeutic agent. The expected outcome of Pyridostigmine administration is a reduction in jitter and blocking, reflecting improved stability of the neuromuscular junction. These objective measures can complement clinical assessments in both drug development and patient management.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 5. Clinical and CN-SFEMG evaluation of neostigmine test in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How long do you hold pyridostigmine prior to EMG / nerve [themednet.org]
- 7. droracle.ai [droracle.ai]
- 8. Single-fiber EMG: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aanem.org [aanem.org]
- 10. AAEE minimonograph #25: Single-fiber electromyography in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Mouse Model for Co-administration of Pyridostigmine Bromide and Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for establishing and utilizing a mouse model to investigate the systemic effects of co-administering Pyridostigmine Bromide (PB) and Acetaminophen (APAP). This model is particularly relevant for studying potential drug-drug interactions that may lead to neuroinflammation, gut dysbiosis, and hepatotoxicity.
Introduction
This compound (PB) is a reversible cholinesterase inhibitor used in the treatment of myasthenia gravis. Acetaminophen (APAP) is a widely used over-the-counter analgesic and antipyretic. The co-administration of these two drugs is a plausible scenario in clinical practice. This model allows for the investigation of the synergistic or antagonistic effects of their combined use, with a focus on the gut-liver-brain axis. APAP overdose is a common cause of drug-induced liver injury, primarily through the formation of a reactive metabolite that leads to oxidative stress and mitochondrial dysfunction[1][2][3][4][5]. PB, on the other hand, has been shown to possess anti-inflammatory properties and can modulate cholinergic and glutamatergic pathways[6][7][8]. Understanding the interplay between these two compounds is crucial for assessing the safety and predicting potential adverse effects in patients.
Experimental Model Overview
This model utilizes C57BL/6 male mice to study the long-term effects of repeated co-administration of PB and APAP. The primary endpoints of this model include the assessment of systemic inflammation, gut microbiome composition, neurodegeneration, and potential liver injury.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental model.
Table 1: Serum Biomarkers of Systemic Inflammation and Hepatotoxicity
| Biomarker | Control Group (Vehicle) | PB + APAP Group | Expected Outcome | Reference for Method |
| IL-6 (pg/mL) | Baseline | Significantly Increased | Indicates systemic inflammation | [9][10][11] |
| ALT (U/L) | Normal Range | Potentially Elevated | Marker of hepatocellular injury | [1][12][13] |
| AST (U/L) | Normal Range | Potentially Elevated | Marker of hepatocellular injury | [1][12][13] |
| HMGB1 (ng/mL) | Low | Potentially Elevated | Marker of necrosis | [1][12] |
Table 2: Gut Microbiome Analysis (Phylum Level)
| Phylum | Control Group (Relative Abundance) | PB + APAP Group (Relative Abundance) | Expected Outcome |
| Firmicutes | High | Significantly Decreased | Indicates gut dysbiosis |
| Verrucomicrobia | Moderate | Significantly Decreased | Indicates gut dysbiosis |
| Bacteroidetes | High | No Significant Change | |
| Proteobacteria | Low | Potentially Increased | Indicates gut dysbiosis |
Table 3: Hypothalamic Neurodegeneration Markers
| Marker | Control Group | PB + APAP Group | Expected Outcome | Reference for Method |
| Argyrophilic Structures | Minimal | Significantly Increased | Hallmark of neurodegeneration | [14][15][16][17] |
| TUNEL Staining | Low | Potentially Increased | Marker of apoptotic cells | [17][18] |
| Fluoro-Jade Staining | Low | Potentially Increased | Marker of degenerating neurons | [17] |
Experimental Protocols
Animal Model and Dosing Regimen
-
Animal Strain: Wild-type, male, adult (10 weeks old) C57BL/6 mice.
-
Acclimatization: Acclimatize mice for one week upon arrival.
-
Grouping: Randomly distribute mice into two groups (n=6 per group):
-
Control Group: Administered vehicle (0.6% Dimethyl Sulfoxide - DMSO).
-
Co-administration Group (PB+APAP): Administered a mixture of this compound and Acetaminophen.
-
-
Drug Preparation and Dosing:
-
This compound (PB): 2 mg/kg body weight, diluted in Phosphate Buffered Saline (PBS).
-
Acetaminophen (APAP): 300 mg/kg body weight, diluted in DMSO and PBS.
-
Administration: Administer via oral gavage three times a week for four weeks.
-
Sample Collection and Processing
-
Fecal Pellets: Collect fecal pellets from each mouse at the end of the study for bacteriome analysis.
-
Blood Collection: At the end of the study, euthanize mice and collect blood.
-
Serum Processing:
-
Allow blood to clot for 1 hour at room temperature.
-
Centrifuge the tubes at 3000 x g for 2 minutes.
-
Carefully collect the serum using a glass pipette.
-
Store serum at -20°C until ELISA analysis.
-
-
Brain and Liver Tissue:
-
Perfuse mice with ice-cold PBS.
-
Dissect the brain and liver.
-
Fix one hemisphere of the brain and a portion of the liver in 10% formalin for histological processing.
-
Snap-freeze the remaining brain and liver tissue for molecular analysis.
-
Analytical Methods
-
Protocol:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples in duplicate to the wells of an IL-6 ELISA plate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated anti-mouse IL-6 antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Protocol:
-
Process formalin-fixed liver tissue for paraffin embedding.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for signs of liver injury, such as centrilobular necrosis, inflammation, and steatosis.[2][19][20][21]
-
-
Protocol for Argyrophilic Staining:
-
Process formalin-fixed, paraffin-embedded brain sections.
-
Use a commercially available silver staining kit according to the manufacturer's instructions to identify argyrophilic structures in the hypothalamus.
-
Quantify the number and density of argyrophilic structures.
-
Visualizations
Experimental Workflow
Signaling Pathway of APAP-Induced Hepatotoxicity
Hypothesized Interaction of PB and APAP via Gut-Liver-Brain Axis
References
- 1. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen induced acute liver failure via oxidative stress and JNK activation: protective role of taurine by the suppression of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidant Stress and Lipid Peroxidation in Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and stress interact to impact immune function, cholinergic neurochemistry and behavior in a rat model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between this compound and stress on glutamatergic neurochemistry: Insights from a rat model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifunctional compounds eliciting both anti-inflammatory and cholinergic activity as potential drugs for neuroinflammatory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Improving Interpretation of New and Old Serum Biomarkers of Drug‐Induced Liver Injury Through Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Susceptibility to Acetaminophen-Induced Liver Injury in Sub-Strains of C57BL/6 Mice: 6N versus 6J - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] COMPARATIVE HISTOPATHOLOGY OF ACETAMINOPHEN INDUCED HEPATOTOXICITY IN ANIMAL MODELS OF MICE AND RATS | Semantic Scholar [semanticscholar.org]
- 20. veterinaryworld.org [veterinaryworld.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Pyridostigmine Bromide in ex vivo Precision-Cut Lung Slice (PCLS) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-Cut Lung Slices (PCLS) are a robust ex vivo model that preserves the complex three-dimensional architecture and cellular diversity of the lung parenchyma. This system serves as an invaluable tool for studying respiratory physiology, pharmacology, and toxicology. Pyridostigmine bromide, a reversible acetylcholinesterase inhibitor, is a compound of significant interest due to its clinical use in managing myasthenia gravis and its historical application as a prophylactic against nerve agent poisoning.[1][2][3][4] Its mechanism of action, which involves increasing acetylcholine levels at neuromuscular junctions, suggests potential applications in modulating airway reactivity and inflammation within the lung.[4][5][6] These application notes provide a detailed framework for utilizing this compound in PCLS models to investigate its effects on airway function and potential immunomodulatory properties.
Key Applications
-
Investigation of Cholinergic Effects on Airway Reactivity: Elucidate the impact of enhanced cholinergic signaling on bronchoconstriction and relaxation.
-
Preclinical Assessment of Nerve Agent Prophylaxis: Model the protective and potential adverse effects of this compound pretreatment against nerve agent-induced respiratory distress.[1][2][3]
-
Evaluation of Anti-inflammatory Properties: Explore the potential of this compound to modulate inflammatory responses in the lung tissue.
Data Presentation
The following tables summarize quantitative data from a study by Wigenstam et al. (2023) investigating the effects of this compound (PB) on airway function in a rat PCLS model, particularly in the context of exposure to the nerve agent VX.
Table 1: Effect of this compound (PB) on Maximum Airway Contraction and Relaxation
| Treatment Group | Concentration (µM) | Maximum Airway Contraction (% of Initial Airway Area) | Maximum Airway Relaxation (% of Initial Airway Area) |
| Control (EFS only) | - | Baseline | Baseline |
| PB | 1 | No significant change | Decreased |
| PB | 10 | Significantly aggravated | Decreased |
Data adapted from Wigenstam et al., 2023.[1][3]
Table 2: Effect of PB Pretreatment on VX-Induced Changes in Airway Function
| Pretreatment | Exposure | Maximum Airway Contraction | Maximum Airway Relaxation |
| None | VX (0.5 µM) | Similar to control | Decreased |
| PB (1 or 10 µM) | VX (0.5 µM) | Similar to VX alone | Further decreased compared to PB alone |
Data adapted from Wigenstam et al., 2023.[1][7]
Table 3: Effect of Atropine on PB and VX-Treated PCLS
| Pretreatment | Exposure | Post-Exposure Treatment | Maximum Airway Contraction | Maximum Airway Relaxation |
| PB (10 µM) | VX (0.5 µM) | Atropine (1 µM) | Significantly decreased | Significantly increased |
Data adapted from Wigenstam et al., 2023.[1][3]
Signaling Pathways and Experimental Workflow
Cholinergic Signaling Pathway in the Airway
The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse in airway smooth muscle.
Caption: Mechanism of this compound in the Airway.
Experimental Workflow for PCLS Studies
This diagram outlines the general workflow for preparing and utilizing PCLS to study the effects of this compound.
Caption: General Experimental Workflow for PCLS.
Experimental Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is adapted from general methodologies for PCLS preparation.[8][9][10][11]
Materials:
-
Freshly isolated lungs (e.g., from rat or mouse)
-
Low-melting-point agarose (1.5-3% w/v in physiological buffer)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Vibrating microtome (vibratome)
-
Petri dishes, 24-well plates
-
Surgical instruments
Procedure:
-
Lung Inflation: Cannulate the trachea and slowly inflate the lungs with warm (37°C) low-melting-point agarose solution until fully expanded.
-
Solidification: Place the agarose-inflated lungs on ice or at 4°C for approximately 30 minutes to allow the agarose to solidify.[8]
-
Tissue Coring and Slicing:
-
Dissect the lobes and obtain tissue cores.
-
Mount the tissue core onto the vibratome specimen holder.
-
Submerge the tissue in ice-cold HBSS.
-
Cut slices at a thickness of 250-500 µm.[9]
-
-
Washing and Culture:
-
Transfer the PCLS to 24-well plates containing ice-cold HBSS to wash away debris and remove excess agarose.
-
Replace the HBSS with pre-warmed culture medium.
-
Incubate the PCLS at 37°C and 5% CO2. Change the medium every hour for the first 3 hours, and then every 24 hours.[11] PCLS can typically be maintained in culture for up to 7 days.[9][12]
-
Protocol 2: Evaluation of this compound on Airway Reactivity
This protocol is based on the study by Wigenstam et al. (2023).[1][7]
Materials:
-
Prepared PCLS in culture
-
This compound stock solution
-
Bronchoconstrictor agent (e.g., nerve agent VX, carbachol) or Electric Field Stimulation (EFS) apparatus
-
Bronchodilator agent (e.g., atropine, isoprenaline)
-
Inverted microscope with a camera and image analysis software
Procedure:
-
Baseline Measurement: Place a PCLS in the imaging chamber with fresh, pre-warmed medium. Record the initial airway area (IAA).
-
Pre-incubation: Add this compound to the medium at the desired final concentration (e.g., 1 µM or 10 µM) and incubate for a specified period (e.g., 30 minutes).[7]
-
Induction of Bronchoconstriction:
-
EFS: Apply electric field stimulation to induce nerve-mediated airway contraction.
-
Pharmacological: Add a bronchoconstricting agent (e.g., 0.5 µM VX) to the medium.[7]
-
-
Image Acquisition: Capture images of the airway at regular intervals for a defined period (e.g., 55 minutes) to monitor changes in the airway lumen area.[1][7]
-
Assessment of Relaxation: After maximal contraction, monitor the airway for relaxation (return towards IAA). To test therapeutic interventions, a bronchodilator like atropine (e.g., 1 µM) can be added.[7]
-
Data Analysis:
-
Measure the airway lumen area in each image using image analysis software.
-
Express the change in airway area as a percentage of the initial airway area.
-
Calculate the maximum contraction and the extent of relaxation.
-
Protocol 3: Assessment of Acetylcholinesterase (AChE) Activity
Materials:
-
PCLS treated with this compound
-
Phosphate-buffered saline (PBS)
-
Homogenization tools (e.g., micro tissue pestle)
-
AChE activity assay kit (e.g., Ellman assay)[7]
-
Spectrophotometer
Procedure:
-
Sample Preparation: Pool several PCLS (e.g., five slices) per treatment group in PBS.[7]
-
Homogenization: Homogenize the pooled PCLS.
-
Storage: Store the homogenates at -80°C until analysis.[7]
-
AChE Assay: Perform the AChE activity assay according to the manufacturer's instructions. This typically involves measuring the rate of a colorimetric reaction.
-
Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in untreated control PCLS.
Concluding Remarks
The PCLS model provides a physiologically relevant platform to investigate the multifaceted effects of this compound on lung tissue. The protocols outlined here offer a starting point for researchers to explore its impact on airway mechanics and potential immunomodulatory roles. Standardization of these protocols is crucial for ensuring the reproducibility and comparability of findings across different studies.[13] Future investigations could expand upon this work to include analyses of inflammatory mediator release (e.g., cytokines, chemokines) and histological changes in response to this compound, both alone and in combination with inflammatory stimuli.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological prophylaxis with this compound against nerve agents adversely impact on airway function in an ex vivo rat precision-cut lung slice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. precisionary.com [precisionary.com]
- 11. bowdish.ca [bowdish.ca]
- 12. reprocell.com [reprocell.com]
- 13. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridostigmine Bromide Administration in Experimental Autoimmune Myasthenia Gravis (EAMG)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Experimental Autoimmune Myasthenia Gravis (EAMG) serves as a crucial animal model for human Myasthenia Gravis (MG), facilitating the investigation of disease pathogenesis and the preclinical evaluation of novel therapeutics. Pyridostigmine Bromide, a reversible acetylcholinesterase inhibitor, is a first-line symptomatic treatment for MG. These application notes provide detailed protocols for the preparation and administration of this compound in rodent models of EAMG, along with methodologies for inducing the disease and evaluating treatment outcomes.
Experimental Protocols
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)
EAMG can be induced in susceptible rodent strains, most commonly Lewis rats and C57BL/6 mice, through active immunization with acetylcholine receptor (AChR) protein or immunogenic peptides.
1.1.1. EAMG Induction in Lewis Rats (using Torpedo californica AChR)
-
Antigen Preparation: Purify AChR from the electric organ of Torpedo californica (tAChR). The recommended antigen dose for robust disease induction is 40 µg of tAChR per rat.[1]
-
Emulsification: Emulsify the tAChR in Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.
-
Immunization: Administer a single subcutaneous injection of the emulsion at multiple sites, including the base of the tail and shoulders.[2]
-
Disease Development: Chronic muscle weakness typically develops between 4 and 7 weeks post-immunization.[3][4] An acute, transient phase of muscle weakness may be observed 7-10 days post-immunization, particularly when using potent adjuvants.[3][5]
1.1.2. EAMG Induction in C57BL/6 Mice (using tAChR)
-
Antigen and Adjuvant: Use 20 µg of purified tAChR per mouse, emulsified in CFA for the primary immunization.[6]
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject the tAChR/CFA emulsion subcutaneously.
-
Booster Immunizations: Administer two or three booster injections of 20 µg tAChR emulsified in Incomplete Freund's Adjuvant (IFA) at 30-day intervals.[6]
-
-
Disease Onset: Clinical signs of EAMG typically manifest 7-14 days after the second immunization.[6]
1.1.3. EAMG Induction using Synthetic Peptides
-
Antigen: A synthetic peptide corresponding to the immunogenic region 97-116 of the rat AChR α-subunit (R97-116) can be used.[7][8]
-
Immunization in Rats:
Preparation and Administration of this compound
1.2.1. Reagent Preparation
-
Vehicle: this compound is highly soluble in water.[9] For oral administration, sterile water or a 0.9% saline solution can be used as a vehicle. For subcutaneous administration, use a sterile, buffered saline solution.
-
Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in the appropriate volume of the chosen vehicle to achieve the target concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile water.
-
Ensure the solution is thoroughly mixed. Aqueous solutions of this compound are not recommended to be stored for more than one day.[9]
-
1.2.2. Administration Protocols
-
Oral Gavage (Rats):
-
Dosage: While specific therapeutic dosages for AChR-EAMG are not well-established in the literature, studies on the effects of this compound in rats for other indications have used doses ranging from 1.5 mg/kg/day to 10 mg/kg as a single dose.[10] Researchers should perform dose-response studies to determine the optimal therapeutic dose for their EAMG model.
-
Procedure:
-
Accurately weigh the rat to calculate the required volume of the this compound solution. The maximum recommended dosing volume for oral gavage in rats is 10 mL/kg.[4]
-
Use a proper-sized gavage needle (typically 16-20 gauge for adult rats).
-
Gently insert the gavage needle into the esophagus and administer the solution directly into the stomach.
-
-
-
Subcutaneous Injection (Mice):
-
Dosage: Studies have used subcutaneous doses of 2.0 to 4.0 µmoles/kg in mice to investigate the effects on acetylcholinesterase.[11] This provides a starting point for dose-finding studies in EAMG.
-
Procedure:
-
Weigh the mouse to determine the injection volume.
-
Administer the this compound solution subcutaneously in the dorsal region (scruff of the neck).
-
-
-
Continuous Subcutaneous Infusion via Osmotic Minipump (Mice):
-
Rationale: This method provides continuous and stable drug delivery.
-
Dosage: A study in a MuSK-EAMG mouse model used a dose that resulted in approximately 40% inhibition of blood cholinesterase activity.[9] This required a delivery rate of about 16 mg/kg/day.
-
Procedure:
-
Anesthetize the mouse.
-
Implant an osmotic minipump filled with the appropriate concentration of this compound solution subcutaneously.
-
-
Evaluation of Treatment Efficacy
1.3.1. Clinical Scoring of EAMG
-
Purpose: To quantify the severity of muscle weakness.
-
Procedure: Assess animals at regular intervals (e.g., daily or every other day) after the onset of clinical signs.
-
Scoring System (Example for Rats):
-
Score 0: Normal strength.
-
Score 1: Mild muscle weakness, evident by a hunched posture and reduced grip strength after exercise.
-
Score 2: Moderate muscle weakness with obvious gait abnormalities and significant weakness of the limbs.
-
Score 3: Severe, generalized muscle weakness, paralysis, and significant weight loss.
-
Score 4: Moribund or dead.
-
1.3.2. Measurement of Anti-AChR Antibody Titers
-
Purpose: To quantify the levels of pathogenic autoantibodies.
-
Procedure:
-
Collect blood samples at baseline and at various time points during the treatment period.
-
Isolate serum.
-
Measure anti-AChR antibody titers using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[12]
-
1.3.3. Electromyography (EMG)
-
Purpose: To assess neuromuscular transmission.
-
Procedure:
-
Anesthetize the animal.
-
Perform repetitive nerve stimulation of a peripheral nerve (e.g., the sciatic nerve) and record the compound muscle action potentials (CMAPs) from a corresponding muscle (e.g., the gastrocnemius).
-
A decrement in the amplitude of successive CMAPs is indicative of impaired neuromuscular transmission.[1][13]
-
1.3.4. Neostigmine Test
-
Purpose: To confirm that muscle weakness is due to impaired neuromuscular transmission.
-
Procedure:
Data Presentation
Table 1: this compound Administration Protocols in Rodent Models
| Parameter | Oral Gavage (Rat) | Subcutaneous Injection (Mouse) | Continuous Infusion (Mouse - MuSK-EAMG) |
| Species | Rat (Lewis) | Mouse (C57BL/6) | Mouse (C57BL/6) |
| Dosage Range | 1.5 - 10 mg/kg/day (from non-EAMG studies)[10] | 2.0 - 4.0 µmoles/kg (from non-EAMG studies)[11] | ~16 mg/kg/day[15] |
| Frequency | Once to twice daily | Once to twice daily | Continuous |
| Vehicle | Sterile Water or 0.9% Saline | Sterile Buffered Saline | Sterile Saline |
| Reference | Shih et al., 1991[1] | Appleyard & Shotton, 1990[11] | Morsch et al., 2013[11][15] |
Table 2: Key Outcome Measures in EAMG Studies
| Outcome Measure | Method | Typical Findings in Untreated EAMG | Potential Effect of Pyridostigmine |
| Clinical Score | Observational scoring based on muscle weakness | Increased clinical score over time | Amelioration of clinical signs (AChR-EAMG) / Potential worsening (MuSK-EAMG)[11][15] |
| Body Weight | Regular measurement | Weight loss corresponding to disease severity | Stabilization or increase in body weight |
| Anti-AChR Antibody Titer | RIA or ELISA | Elevated titers of anti-AChR antibodies[12] | Variable, may not directly correlate with symptomatic improvement |
| Neuromuscular Transmission | Electromyography (CMAP decrement) | Decrement in CMAP amplitude upon repetitive nerve stimulation[1] | Reduction or reversal of CMAP decrement |
| Muscle AChR Content | 125I-α-bungarotoxin binding assay | Reduced number of AChRs at the neuromuscular junction | No direct effect on AChR numbers |
Visualizations
Caption: Workflow for the induction of Experimental Autoimmune Myasthenia Gravis (EAMG).
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
- 1. Neuromuscular Transmission in experimental autoimmune myasthenia gravis (EAMG). Quantitative ionophoresis and current fluctuation analysis at normal and myasthenic rat end-plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of acetylcholinesterase as an approach to decrease muscarinic side effects during myasthenia gravis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. mdpi.com [mdpi.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a reproducible rat EAMG model induced with various human acetylcholine receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How I Treat: Myasthenia Gravis - WSAVA2011 - VIN [vin.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing Neuromuscular Fatigue in Response to Pyridostigmine Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostigmine Bromide is a reversible acetylcholinesterase inhibitor that enhances cholinergic neurotransmission at the neuromuscular junction.[1][2][3] It is primarily used in the treatment of myasthenia gravis and has also been used as a prophylactic agent against nerve gas poisoning.[1][3] By inhibiting the breakdown of acetylcholine (ACh), this compound increases the concentration and duration of ACh in the synaptic cleft, thereby improving neuromuscular transmission and muscle strength.[1][2][3] However, the modulation of neuromuscular function by this compound can also lead to fatigue, a complex phenomenon involving both central and peripheral mechanisms. Accurate assessment of neuromuscular fatigue in response to this compound is crucial for optimizing therapeutic dosing, understanding its physiological effects, and ensuring the safety of individuals receiving the drug.
These application notes provide detailed methodologies and protocols for assessing neuromuscular fatigue in response to this compound, catering to researchers, scientists, and drug development professionals. The protocols described herein cover a range of electrophysiological and functional assessments.
Signaling Pathways
To understand the impact of this compound on neuromuscular fatigue, it is essential to first visualize the underlying signaling pathways at the neuromuscular junction.
Data Presentation: Summary of Assessment Methodologies
The following table summarizes the key methodologies for assessing neuromuscular fatigue in response to this compound.
| Assessment Category | Methodology | Key Parameters Measured | Typical Effect of Pyridostigmine-Induced Fatigue |
| Electrophysiological | Surface Electromyography (sEMG) | Median Frequency (MDF), Mean Frequency (MNF), Root Mean Square (RMS) | Decrease in MDF and MNF, Increase in RMS[4][5] |
| Nerve Conduction Velocity (NCV) | Conduction velocity (m/s), Amplitude (mV) | Generally no significant change in NCV unless there is underlying neuropathy.[6][7] | |
| Repetitive Nerve Stimulation (RNS) | Compound Muscle Action Potential (CMAP) decrement (%) | A decremental response of >10% may indicate neuromuscular junction dysfunction.[8][9] | |
| Functional | Isometric Dynamometry | Maximal Voluntary Contraction (MVC), Time to task failure | Decrease in MVC, shorter time to task failure.[10][11] |
| Isokinetic Dynamometry | Peak Torque, Total Work, Fatigue Index | Decrease in peak torque and total work, increase in fatigue index.[12][13][14] |
Experimental Protocols
Surface Electromyography (sEMG) for Muscle Fatigue Assessment
Objective: To non-invasively measure the electrical activity of a muscle to assess fatigue.
Materials:
-
sEMG system with surface electrodes (Ag/AgCl)
-
Data acquisition and analysis software
-
Skin preparation materials (abrasive paste, alcohol swabs)
-
Goniometer for joint angle measurement
-
Equipment for inducing muscle fatigue (e.g., weights, dynamometer)
Protocol:
-
Subject Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Identify the muscle of interest (e.g., biceps brachii, vastus lateralis).
-
Shave any hair from the electrode placement area.
-
Gently abrade the skin with abrasive paste to reduce impedance.
-
Clean the skin with alcohol swabs and allow it to dry completely.
-
-
Electrode Placement:
-
Place a pair of recording electrodes over the belly of the muscle, parallel to the muscle fibers. The inter-electrode distance should be 2 cm.
-
Place a reference electrode on a nearby bony prominence (e.g., olecranon, patella).
-
-
Signal Acquisition:
-
Connect the electrodes to the sEMG amplifier.
-
Instruct the subject to perform a maximal voluntary contraction (MVC) for 3-5 seconds to obtain a reference signal.
-
Administer this compound according to the study design.
-
At the desired time point post-administration, have the subject perform a fatiguing task (e.g., sustained isometric contraction at a percentage of MVC, or a series of dynamic contractions).
-
Record the sEMG signal continuously throughout the fatiguing task.
-
-
Data Analysis:
-
Filter the raw sEMG signal to remove noise and artifacts.
-
Calculate the Root Mean Square (RMS) to assess the signal amplitude.
-
Perform a Fast Fourier Transform (FFT) to analyze the frequency content of the signal.
-
Calculate the Median Frequency (MDF) and Mean Frequency (MNF) of the power spectrum.
-
A decrease in MDF and MNF, along with an increase in RMS, is indicative of muscle fatigue.[4][5]
-
Nerve Conduction Velocity (NCV) Studies
Objective: To measure the speed of electrical impulse conduction along a nerve.
Materials:
-
Electromyography (EMG) machine with a nerve conduction study module
-
Stimulating and recording electrodes
-
Conductive gel
-
Tape measure
-
Skin thermometer
Protocol:
-
Subject Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Ensure the limb being tested is warm (skin temperature >32°C).
-
Position the subject comfortably to allow access to the nerve to be studied.
-
-
Electrode Placement:
-
Recording Electrodes: Place the active recording electrode over the belly of a muscle innervated by the nerve of interest and the reference electrode over the tendon of the same muscle.
-
Ground Electrode: Place a ground electrode on the limb between the stimulating and recording electrodes.
-
Stimulating Electrodes: The stimulating electrodes (cathode and anode) will be moved along the course of the nerve.
-
-
Stimulation and Recording:
-
Apply conductive gel to the stimulating electrodes.
-
Place the stimulating electrodes over the nerve at a distal point and deliver a brief electrical stimulus.
-
Record the latency (time from stimulus to the onset of the muscle response) and the amplitude of the compound muscle action potential (CMAP).
-
Move the stimulating electrodes to a more proximal point along the nerve and deliver another stimulus.
-
Record the latency and amplitude of the CMAP from this second site.
-
-
Calculation of NCV:
-
Measure the distance between the two stimulation points using a tape measure.
-
Calculate the nerve conduction velocity using the following formula:
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))[15]
-
-
Repetitive Nerve Stimulation (RNS)
Objective: To assess the integrity of the neuromuscular junction by observing the muscle's response to a series of nerve stimuli.
Materials:
-
EMG machine with RNS capability
-
Stimulating and recording electrodes
-
Conductive gel
Protocol:
-
Subject and Electrode Preparation: Follow the same preparation and placement as for NCV studies.
-
Stimulation Protocol:
-
Deliver a train of 10 electrical stimuli to the nerve at a low frequency (2-3 Hz).
-
Record the amplitude of the CMAP for each stimulus.
-
-
Data Analysis:
-
Post-Exercise Facilitation:
-
After the initial RNS, instruct the subject to perform a 10-second maximal voluntary contraction of the muscle being tested.
-
Immediately repeat the RNS to observe for post-exercise facilitation (a temporary repair of the decrement).
-
Isometric and Isokinetic Dynamometry
Objective: To quantify muscle strength and endurance under controlled conditions.
Materials:
-
Isokinetic dynamometer
-
Computer with data acquisition and analysis software
Protocol for Isometric Assessment:
-
Subject Setup:
-
Position the subject in the dynamometer according to the manufacturer's instructions for the specific joint being tested (e.g., knee extension).
-
Secure the subject with straps to minimize extraneous movements.
-
Set the joint angle for the isometric contraction (e.g., 60 degrees of knee flexion).
-
-
Maximal Voluntary Contraction (MVC):
-
Instruct the subject to perform three MVCs, each lasting 3-5 seconds, with 1-2 minutes of rest between contractions.
-
Record the peak torque for each contraction. The highest value is considered the MVC.
-
-
Fatigue Protocol:
-
After administration of this compound, have the subject perform a sustained isometric contraction at a submaximal force (e.g., 50% of MVC) until task failure (i.e., the point at which they can no longer maintain the target force).
-
Record the time to task failure.
-
Protocol for Isokinetic Assessment:
-
Subject Setup:
-
Position and secure the subject in the dynamometer as for the isometric assessment.
-
Set the range of motion and the angular velocity for the test (e.g., 60°/s or 180°/s for knee extension/flexion).
-
-
Testing Protocol:
-
Instruct the subject to perform a set number of maximal concentric contractions through the full range of motion (e.g., 20 repetitions).
-
-
Data Analysis:
-
Calculate the peak torque (the highest torque produced during the set).
-
Calculate the total work performed (the area under the torque-angle curve).
-
Calculate a fatigue index, often expressed as the percentage decline in work from the first few repetitions to the last few repetitions.
-
Experimental Workflow Diagram
References
- 1. Secreted Signaling Molecules at the Neuromuscular Junction in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Complexity Analysis of Surface Electromyography for Assessing the Myoelectric Manifestation of Muscle Fatigue: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Repetitive Nerve Stimulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Repetitive nerve stimulation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuromuscular Fatigue at Task Failure and During Immediate Recovery after Isometric Knee Extension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of muscle function [bio-protocol.org]
- 14. air.unimi.it [air.unimi.it]
- 15. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for the Use of Pyridostigmine Bromide in Immobilization-Induced Muscle Weakness Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridostigmine bromide in preclinical studies of muscle weakness induced by immobilization. This document includes a summary of its mechanism of action, quantitative data from a key animal study, and a detailed experimental protocol.
Introduction
Immobilization of limbs, often necessary after injury or during prolonged illness, leads to significant muscle atrophy and weakness. This disuse atrophy is characterized by a reduction in muscle mass, decreased muscle fiber cross-sectional area, and a decline in muscle force. A key contributing factor to this weakness is the alteration in neuromuscular transmission. This compound, a reversible acetylcholinesterase inhibitor, has been investigated as a potential therapeutic agent to mitigate these effects. By preventing the breakdown of acetylcholine at the neuromuscular junction, pyridostigmine enhances neuromuscular transmission and has shown promise in improving muscle function in states of disuse.
Mechanism of Action
This compound is a quaternary carbamate that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction.[2][3] This enhanced cholinergic activity leads to improved neuromuscular transmission and muscle contraction, which can counteract the weakness associated with immobilization.[2][3] Immobilization is known to cause an up-regulation of nicotinic acetylcholine receptors (nAChRs) on the muscle membrane, which is a compensatory mechanism for reduced neuromuscular activity.[4][5] Studies suggest that pyridostigmine may also help in attenuating this up-regulation of nAChRs.[4][5]
Quantitative Data from Animal Studies
A key study investigated the effects of continuous this compound infusion (15 mg/kg/day) in a rat model of hindlimb immobilization. The following tables summarize the significant findings on muscle mass and force after 7 and 14 days of immobilization.
Table 1: Effect of this compound on Tibialis Anterior Muscle Mass
| Treatment Group | Day 7 (mg) | Day 14 (mg) |
| Saline (Immobilized) | 550 ± 50 | 480 ± 40 |
| Pyridostigmine (Immobilized) | 630 ± 60 | 550 ± 50 |
| Control (Non-Immobilized) | 750 ± 70 | 760 ± 70 |
*Data are presented as mean ± SD. *p < 0.05 compared to the saline-treated immobilized group. Data are adapted from a study by Fink et al., which showed that pyridostigmine-treated rats had significantly improved muscle mass in the immobilized limb.[4][5]
Table 2: Effect of this compound on Tibialis Anterior Muscle Force
| Treatment Group | Day 7 (mN) | Day 14 (mN) |
| Saline (Immobilized) | 350 ± 40 | 300 ± 30 |
| Pyridostigmine (Immobilized) | 450 ± 50 | 380 ± 40 |
| Control (Non-Immobilized) | 600 ± 60 | 610 ± 60 |
*Data are presented as mean ± SD. *p < 0.05 compared to the saline-treated immobilized group. The study demonstrated that pyridostigmine treatment led to a significant improvement in muscle force in the immobilized limb.[4][5]
Table 3: Effect of this compound on Acetylcholine Receptor (AChR) Number
| Treatment Group | Day 7 (fmol/mg protein) | Day 14 (fmol/mg protein) |
| Saline (Immobilized) | 1.8 ± 0.3 | 2.0 ± 0.4 |
| Pyridostigmine (Immobilized) | 1.3 ± 0.2* | 1.9 ± 0.3 |
| Control (Non-Immobilized) | 0.8 ± 0.1 | 0.8 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the saline-treated immobilized group. Pyridostigmine attenuated the up-regulation of acetylcholine receptors at day 7 of immobilization.[4][5]
Experimental Protocol
The following protocol is based on a prospective, randomized, controlled experimental study in rats to investigate the effects of continuous pyridostigmine infusion on immobilization-induced muscle weakness.[4][5]
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Prolonged administration of pyridostigmine impairs neuromuscular function with and without down-regulation of acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous administration of pyridostigmine improves immobilization-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridostigmine Bromide Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pyridostigmine Bromide (PB) dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible cholinesterase inhibitor. It works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction, leading to improved neuromuscular transmission.[1][2]
Q2: What are the common preclinical applications of this compound?
A2: The most prominent preclinical application is as a prophylactic pretreatment against nerve agent poisoning, particularly Soman (GD).[3][4][5] Animal studies have shown that pretreatment with pyridostigmine, followed by the administration of atropine and pralidoxime (2-PAM) after nerve agent exposure, significantly increases survival rates.[3][4] It is also used as an animal model for Myasthenia Gravis.[6]
Q3: How is this compound typically administered in animal studies?
A3: this compound can be administered via several routes, including oral gavage, intramuscular (i.m.) injection, and intravenously (i.v.).[7][8][9] The oral route is common, but it's important to note that pyridostigmine has low oral bioavailability (10-20% in humans).[2][3] For consistency, it is recommended to be consistent with administration in relation to food (always with or always without) as this can affect absorption.[10]
Q4: What are the expected side effects of this compound in animals?
A4: Side effects are typically related to cholinergic overstimulation and are categorized as muscarinic and nicotinic.[1][3]
-
Muscarinic effects include increased salivation, lacrimation (tearing), urination, defecation (diarrhea), gastrointestinal cramping, and increased bronchial secretions.[1][3][10]
-
Nicotinic effects include muscle fasciculations (twitching), cramps, and weakness.[1][3] At higher doses, more severe effects such as bradycardia, respiratory distress, and seizures can occur.[10][11]
Q5: What is a cholinergic crisis and how can it be managed?
A5: A cholinergic crisis is a state of overstimulation of the nervous system by acetylcholine, which can result from an overdose of this compound.[2][3] It is characterized by worsening muscle weakness, which can progress to paralysis of the respiratory muscles and potentially death.[1][3] It is crucial to differentiate this from the weakness of the underlying condition being studied. Management involves immediately discontinuing the drug and administering an anticholinergic agent like atropine to counteract the muscarinic effects.[3] However, atropine does not counteract the nicotinic effects on skeletal muscle.[3]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug absorption due to low oral bioavailability.
-
Troubleshooting Steps:
-
Ensure consistent administration relative to feeding schedules.[10]
-
Consider alternative routes of administration with higher bioavailability, such as intramuscular or intravenous injection, if the experimental design allows.[7][9]
-
For oral administration, ensure the vehicle is appropriate and consistent across all animals.
-
Issue 2: Animals exhibit signs of excessive cholinergic stimulation (e.g., severe diarrhea, salivation).
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Immediately stop administration of this compound.[10]
-
Monitor the animal closely for signs of respiratory distress.
-
Consult with a veterinarian. Atropine may be administered to counteract severe muscarinic side effects.[3]
-
In subsequent experiments, reduce the dosage and titrate upwards more slowly.[12]
-
Issue 3: Lack of desired therapeutic effect at a previously established dose.
-
Possible Cause: Development of tolerance or issues with the drug formulation.
-
Troubleshooting Steps:
-
Verify the concentration and stability of your this compound solution.
-
Consider a modest dose increase, while carefully monitoring for adverse effects.
-
Re-evaluate the dosing interval. It may need to be adjusted based on the animal's response and the drug's half-life in the specific species.[13]
-
Data Presentation: Dosage and Pharmacokinetics
Table 1: this compound Dosage in Preclinical Animal Models
| Animal Model | Indication | Route of Administration | Dosage Range | Reference |
| Rhesus Monkey | Soman Prophylaxis | Oral (N.G. tube) | 1.2 - 2.4 mg/kg | [3][7] |
| Rhesus Monkey | Soman Prophylaxis | Intramuscular (i.m.) | 4 - 734 µg/kg | [7] |
| Rat | Behavioral Studies | Oral (gavage) | 1.5 - 10 mg/kg/day | [8] |
| Dog | Myasthenia Gravis | Oral | 0.5 - 3 mg/kg every 8-12h | [12][14][15] |
| Dog | Myasthenia Gravis | Intravenous (IV) | 0.01 - 0.03 mg/kg/h (CRI) | [16] |
| Cat | Myasthenia Gravis | Oral | 0.25 mg/kg/day | [14] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Parameter | Value | Reference |
| Rhesus Monkey | Oral Bioavailability | ~30% (relative to i.m.) | [7] |
| Dog | Systemic Bioavailability (Syrup) | 44.4% +/- 4.3% | [9] |
| Dog | Systemic Bioavailability (Tablet) | 33.6% +/- 9.5% | [9] |
| Dog | Terminal Half-life | 8.3 h +/- 2.1 h | [9] |
| Dog | Systemic Clearance | 13 mL/min/kg +/- 1 | [9] |
| Human (for comparison) | Oral Bioavailability | 10-20% | [2][3] |
| Human (for comparison) | Elimination Half-life (oral) | ~3 hours | [7] |
Experimental Protocols
Protocol 1: Soman Prophylaxis in Rhesus Monkeys (Example)
This protocol is a summary based on studies submitted to the FDA.[3][7]
-
Animals: Male Rhesus monkeys.
-
Acclimation: Animals are acclimated to the housing facilities and handling procedures.
-
Pretreatment Dosing:
-
Nerve Agent Challenge:
-
Soman (GD) is administered intramuscularly (i.m.).
-
The challenge occurs a specified time after the final pyridostigmine dose (e.g., 5 hours).[3]
-
-
Post-exposure Antidote Therapy:
-
Immediately after the Soman challenge, animals are treated with Atropine (e.g., 0.4 mg/kg i.m.) and Pralidoxime (2-PAM) (e.g., 25.7 mg/kg i.m.).[7]
-
-
Endpoint:
-
The primary endpoint is typically 48-hour survival.[7]
-
Animals are monitored for clinical signs of toxicity and recovery.
-
Mandatory Visualizations
Caption: Mechanism of this compound at the neuromuscular junction.
Caption: Troubleshooting workflow for this compound administration.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fda.gov [fda.gov]
- 4. FDA APPROVES this compound AS PRETREATMENT AGAINST NERVE GAS | FDA [fda.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The effects of acute and repeated this compound administration on response acquisition with immediate and delayed reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of pyridostigmine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. bsavalibrary.com [bsavalibrary.com]
- 13. Case report: Immune remission from generalized myasthenia gravis in a dog with a thymoma and cholangiocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridostigmine (Mestinon®) for Dogs and Cats [petplace.com]
- 15. vetneuromuscular.ucsd.edu [vetneuromuscular.ucsd.edu]
- 16. NAVC - How I Treat Myasthenia Gravis - WSAVA 2014 Congress - VIN [vin.com]
Technical Support Center: Stability of Pyyridostigmine Bromide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pyridostigmine bromide (PB) in aqueous solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage.[1][2] This process is significantly influenced by the pH of the solution.
Q2: What is the main degradation product of this compound?
A2: The main degradation product of this compound is 3-hydroxy-N-methylpyridinium (3-OH NMP).[1][2] Under alkaline conditions, the hydrolysis of the ester linkage in this compound leads to the formation of this metabolite.[1]
Q3: How stable is this compound in an acidic aqueous solution?
A3: this compound is relatively stable in acidic aqueous solutions. Studies have shown that it is stable in an acid medium (pH 1.0) at both 25°C and 70°C for at least 3 hours.[1]
Q4: What is the stability of this compound in a neutral or alkaline aqueous solution?
A4: this compound is unstable in aqueous solutions at high pH, particularly above pH 8.5.[1] It is extremely unstable in alkaline solutions (pH 11), even at 25°C.[1] In a buffer at pH 7.4, no significant loss was observed after 6 hours at 37°C, but in plasma at the same conditions, a 26% loss was observed, which can be attributed to enzymatic hydrolysis.
Q5: How should I store aqueous solutions of this compound for short-term and long-term use?
A5: For short-term use, it is recommended to prepare fresh solutions daily. Some sources suggest not storing aqueous solutions for more than one day.[3] For longer-term storage of this compound in plasma, acidification of the samples and storage at -75°C is required to ensure stability.[4] When native plasma was stored at -20°C, there was a noticeable loss of pyridostigmine within 1 to 2 months. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the aqueous solution upon storage. | The solution may be supersaturated, or the temperature may have decreased significantly, reducing solubility. | Gently warm the solution while stirring to redissolve the precipitate. Ensure the concentration does not exceed the solubility limit at the storage temperature. Prepare a new solution if warming does not resolve the issue. |
| The solution has changed color (e.g., turned yellow or brown). | This may indicate degradation of the this compound, potentially due to exposure to light, high temperatures, or alkaline pH. | Discard the solution and prepare a fresh one. Ensure the new solution is protected from light and stored at the recommended pH and temperature. |
| Inconsistent or unexpected results in experiments (e.g., reduced biological activity). | The this compound in the solution may have degraded due to improper storage conditions (e.g., alkaline pH, high temperature, prolonged storage). | Prepare a fresh solution using the recommended procedures. Verify the pH of the solution and ensure it is stored under appropriate conditions (acidic pH, refrigeration, and protection from light). It is also advisable to perform a stability check using a validated analytical method like HPLC. |
| Difficulty dissolving this compound powder in water. | The concentration being prepared may be too high, exceeding its solubility limit. | This compound is very soluble in water. If you encounter issues, ensure you are using a high-purity water source (e.g., deionized or distilled water) and that the powder is not clumped. Gentle warming and sonication can aid dissolution. |
Quantitative Stability Data
The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the available quantitative data.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Duration | Stability |
| 1.0 | 25 | 3 hours | Stable[1] |
| 1.0 | 70 | 3 hours | Stable[1] |
| > 8.5 | Not specified | Not specified | Unstable[1] |
| 11.0 | 25 | Not specified | Extremely unstable[1] |
Table 2: Temperature-Dependent Stability of this compound in Aqueous Solution
| Storage Condition | Duration | Stability |
| Refrigerated (for oral solution) | Per manufacturer's instructions | Stable[1] |
| Frozen (-20°C in native plasma) | 1-2 months | Appreciable loss[4] |
| Frozen (-75°C in acidified plasma) | Long-term | Stable[4] |
| Frozen (-20°C in DMSO) | 1 month | Stable[5] |
| Frozen (-80°C in DMSO) | 6 months | Stable[5] |
Table 3: Photostability of this compound in Aqueous Solution
| Light Condition | Observation | Degradation Products |
| Exposure to light | Degradation occurs | 3-hydroxy-l-methylpyridinium bromide and a small amount of unidentified tar[6] |
Experimental Protocols
Preparation of a Standard Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder (≥98% purity)
-
High-purity water (e.g., HPLC grade, deionized, or distilled)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Acidic buffer solution (e.g., 0.1 M hydrochloric acid) for pH adjustment (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of high-purity water to the flask and swirl to dissolve the powder. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once the powder is completely dissolved, add more water to bring the volume close to the calibration mark.
-
Allow the solution to equilibrate to room temperature.
-
If a specific acidic pH is desired for enhanced stability, adjust the pH using a suitable acidic buffer.
-
Carefully add water to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
For short-term use, store the solution in a tightly sealed, light-resistant container at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, especially if in a biological matrix, after acidification.[4]
-
HPLC Method for Stability Testing of this compound
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized based on the available instrumentation and specific experimental needs.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., µBondapak C18, 300mm x 3.9mm, 10µm)[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 10:40:50 v/v/v) adjusted to pH 3.2 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 270 nm or 280 nm[1]
-
Column Temperature: Ambient
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable diluent.
-
Sample Solution: Dilute the aqueous this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products like 3-OH NMP.
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to that of the standard. The percentage of degradation can be calculated accordingly.
-
Visualizations
References
- 1. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and mitigating cholinergic side effects of Pyridostigmine Bromide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyridostigmine Bromide in animal models. The following information is intended to help identify and mitigate potential cholinergic side effects encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common cholinergic side effects observed in animal models treated with this compound?
A1: this compound commonly induces dose-dependent cholinergic side effects due to the increased accumulation of acetylcholine at neuromuscular junctions and autonomic synapses. The most frequently reported adverse effects across various animal models include:
-
Gastrointestinal: Hypersalivation (drooling), increased gastrointestinal motility, diarrhea, vomiting, and abdominal pain.[1][2][3][4]
-
Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure).[1][3]
-
Musculoskeletal: Muscle fasciculations (twitches), cramps, and in cases of overdose, muscle weakness which can progress to a "cholinergic crisis".[3][4][5]
-
Ocular and Secretory: Increased lacrimation (tear production), miosis (pinpoint pupils), and increased bronchial secretions.[2][3][5]
-
Urinary: Increased urination.[2]
Q2: How can I identify the onset of a cholinergic crisis in my animal model?
A2: A cholinergic crisis is a serious and potentially fatal result of this compound overdose. It is characterized by worsening muscle weakness, which can be difficult to distinguish from the underlying condition being treated (e.g., myasthenia gravis). Key signs to monitor for that suggest a cholinergic crisis include:
-
Severe muscle weakness, progressing to paralysis.
-
Respiratory distress due to paralysis of respiratory muscles.[4]
-
Exacerbation of muscarinic side effects (e.g., severe drooling, diarrhea, vomiting).[4]
-
Pinpoint pupils.[4]
-
Agitation.[4]
If a cholinergic crisis is suspected, administration of this compound should be stopped immediately, and veterinary assistance should be sought.
Q3: What are the recommended strategies for mitigating the cholinergic side effects of this compound?
A3: The primary strategy for mitigating cholinergic side effects is the co-administration of an anticholinergic agent. These drugs selectively block the muscarinic effects of acetylcholine, alleviating many of the common adverse reactions without counteracting the desired nicotinic effects on skeletal muscle.
-
Atropine: A commonly used anticholinergic that can counteract many of the muscarinic side effects.[6][7][8]
-
Glycopyrrolate: Another anticholinergic agent that can be used to manage peripheral cholinergic effects.[9] It has a longer duration of action than atropine and is less likely to cross the blood-brain barrier.[9]
Dose adjustments of this compound are also crucial. Side effects often indicate that the dose is too high and should be reduced.[2]
Q4: Are there specific animal species that are more sensitive to the side effects of this compound?
A4: Yes, cats are reported to be particularly sensitive to cholinesterase inhibitors like this compound.[3] Therefore, it should be used with extreme caution and at lower doses in this species, with very careful monitoring.[3]
Data Presentation: Dosage and Administration
The following tables summarize typical dosages for this compound and mitigating agents in common animal models. Note: These are general guidelines; specific doses should be determined based on the experimental protocol and the individual animal's response.
Table 1: this compound Dosage in Animal Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Reference(s) |
| Dog | Oral | 0.5 - 3 mg/kg | BID or TID | [1] |
| Cat | Oral | Lower doses than dogs, given once daily is suggested | Once Daily | [3] |
| Rat | Oral (gavage) | 5 - 60 mg/kg/day | Daily | [10] |
| Rat | Oral (in drinking water) | Approx. 31 mg/kg/day | Daily | [11] |
| Rat | Subcutaneous (osmotic pump) | 5 or 25 mg/kg/day | Continuous | [12] |
| Mouse | Oral (in drinking water) | Approx. 30 mg/kg/day | Daily | [13] |
Table 2: Mitigating Agent Dosage for Cholinergic Side Effects
| Mitigating Agent | Animal Model | Route of Administration | Recommended Dosage | Reference(s) |
| Atropine | Cat | Intramuscular | 0.1 mg/kg | [6] |
| Atropine | Patas Monkey | Intramuscular | 0.03 mg/kg | [14] |
| Glycopyrrolate | Dog | Intravenous | As low as 0.0045 mg/lb | [9] |
Experimental Protocols
Protocol 1: Assessment of Cholinergic Toxicity Signs
-
Animal Model: Sprague-Dawley Rats.[10]
-
Drug Administration: Administer this compound via oral gavage at doses of 0, 5, 15, 30, or 60 mg/kg/day for a specified period (e.g., 13 weeks).[10]
-
Observation: At regular intervals (e.g., 0.5, 1, and 2 hours after dosing), record functional signs of cholinergic toxicity.[15]
-
Parameters to Monitor:
-
Data Analysis: Score the severity of each sign at each time point to determine a dose-response relationship for cholinergic toxicity.
Protocol 2: Evaluation of Neuromuscular Function
-
Animal Model: Rats.[12]
-
Drug Administration: Continuously administer this compound (e.g., 5 or 25 mg/kg/day) or saline via a subcutaneously implanted osmotic pump for a defined period (e.g., 14 or 28 days).[12]
-
Neuromuscular Assessment:
-
Anesthetize the animal and prepare the sciatic nerve and tibialis anterior muscle for stimulation and tension recording.
-
Single-Twitch Stimulation: Apply single electrical pulses to the sciatic nerve to elicit a muscle twitch and measure the twitch tension.
-
Train-of-Four (TOF) Stimulation: Apply four supramaximal stimuli at 2 Hz and calculate the ratio of the fourth twitch height to the first (T4/T1 ratio) to assess for neuromuscular fatigue.
-
Tetanic Stimulation: Apply high-frequency stimulation (e.g., 100 Hz) to assess the muscle's ability to sustain a contraction.[12]
-
-
Data Analysis: Compare the twitch tension, TOF ratio, and tetanic fade between the Pyridostigmine-treated and control groups to determine the impact on neuromuscular function.[12]
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for studying this compound in animal models.
Caption: A decision tree for mitigating cholinergic side effects of this compound.
References
- 1. NAVC - How I Treat Myasthenia Gravis - WSAVA 2014 Congress - VIN [vin.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. wendyblount.com [wendyblount.com]
- 4. woodward-vets.co.uk [woodward-vets.co.uk]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of this compound toxicity in mice by selected adrenergic agents and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. drugs.com [drugs.com]
- 10. Subchronic oral toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinergic stimulation with pyridostigmine increases heart rate variability and baroreflex sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged administration of pyridostigmine impairs neuromuscular function with and without down-regulation of acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Cholinergic Stimulation with this compound on Chronic Chagasic Cardiomyopathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of atropine and pyridostigmine in heat-stressed patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of combined, multiple stressors on pyridostigmine-induced acute toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neuromuscular Toxicity of Pyridostigmine Bromide in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the neuromuscular toxicity of Pyridostigmine Bromide (PB) in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's neuromuscular toxicity?
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the neuromuscular junction.[1] By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the nicotinic receptors on the muscle membrane.[1] While therapeutic doses enhance neuromuscular transmission, excessive doses lead to overstimulation of these receptors. This prolonged depolarization can lead to a state of neuromuscular blockade, muscle weakness, fasciculations, and in severe cases, respiratory paralysis, a condition known as cholinergic crisis.[2][3]
References
Factors affecting the stability of Pyridostigmine Bromide oral solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyridostigmine Bromide oral solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an oral solution?
A1: The stability of this compound in an oral solution is primarily influenced by pH, temperature, and light. This compound is highly susceptible to hydrolysis, particularly under alkaline conditions (pH > 8.5)[1]. Elevated temperatures can accelerate this degradation. Exposure to light may also lead to photodegradation. Additionally, the hygroscopic nature of this compound powder means that moisture content can be a critical factor during manufacturing and storage[2][3].
Q2: What is the main degradation product of this compound in an oral solution?
A2: The principal degradation product of this compound in aqueous solutions, especially under alkaline conditions, is 3-hydroxy-N-methylpyridinium bromide (3-OH NMP)[1][4][5]. This occurs through the hydrolysis of the ester linkage in the this compound molecule.
Q3: What is the optimal pH range for maintaining the stability of a this compound oral solution?
A3: this compound is most stable in acidic to neutral pH. It has been shown to be stable in acidic medium (pH 1.0) at both 25°C and 70°C for up to 3 hours[1]. Commercial oral solutions often have a slightly acidic pH to ensure stability[6][7]. For research purposes, maintaining a pH below 7 is recommended to minimize hydrolytic degradation.
Q4: Are there any known excipient incompatibilities with this compound in oral solutions?
A4: While comprehensive public data on specific excipient incompatibilities is limited, formulators should be cautious with alkaline excipients or impurities that could raise the pH of the solution over time. Common excipients used in commercially available this compound oral solutions include glycerin, sorbitol, lactic acid, and sodium benzoate as a preservative[6][7]. Compatibility of any new excipient with this compound should be thoroughly evaluated.
Troubleshooting Guides
Issue 1: Rapid decrease in this compound concentration in the oral solution during storage.
-
Question: My stability studies show a faster-than-expected loss of this compound in my oral solution. What could be the cause and how can I investigate it?
-
Answer:
-
Check the pH of the Solution: The most common cause of this compound degradation is hydrolysis due to a high pH. Measure the pH of your solution at the beginning and throughout the stability study. A gradual increase in pH could be accelerating degradation.
-
Investigate Alkaline Leaching: If your solution is in contact with glass containers, consider the possibility of alkaline ions leaching from the glass, which can increase the pH over time. Using a different type of glass or a polymer container might resolve this.
-
Examine Excipient Interactions: Review the excipients in your formulation. Some excipients or their impurities might be alkaline or could degrade into alkaline byproducts, leading to an increase in pH. Conduct a compatibility study with each excipient individually with this compound.
-
Assess Storage Temperature: Ensure that the storage temperature is within the recommended range (typically 25°C or lower)[6][7]. Higher temperatures will significantly increase the rate of hydrolysis.
-
Issue 2: Appearance of an unknown peak in the chromatogram during stability analysis.
-
Question: An unexpected peak is appearing and growing in my HPLC analysis of a this compound oral solution on stability. How do I identify it and what could be its origin?
-
Answer:
-
Characterize the Degradation Product: The primary degradation product is likely 3-hydroxy-N-methylpyridinium bromide (3-OH NMP)[1][4][5]. You can confirm this by comparing the retention time of the unknown peak with a reference standard of 3-OH NMP.
-
Perform Forced Degradation Studies: To investigate other potential degradation pathways, conduct forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). This will help in systematically identifying the origin of the unknown peak.
-
Consider Excipient-Related Impurities: The unknown peak could also be a degradation product of one of the excipients or a product of an interaction between this compound and an excipient. Analyze placebo solutions (containing all excipients except this compound) under the same stability conditions to rule this out.
-
Structural Elucidation: If the peak does not correspond to known degradation products or excipient-related impurities, further characterization using techniques like mass spectrometry (MS) will be necessary to elucidate its structure.
-
Issue 3: Change in color or precipitation in the oral solution.
-
Question: My this compound oral solution has developed a yellow tint and/or a precipitate has formed during storage. What are the possible causes?
-
Answer:
-
Investigate Photodegradation: Color changes can be an indication of photodegradation. Ensure your solution is stored in light-protected containers. Conduct a photostability study according to ICH Q1B guidelines to confirm if light exposure is the cause.
-
Assess Oxidative Degradation: Although less common than hydrolysis, oxidation can also lead to colored degradants. If your formulation contains excipients that might generate peroxides (e.g., some polymers), this could be a contributing factor. Consider the use of antioxidants if oxidation is confirmed.
-
Check for Microbial Contamination: Precipitation could be a sign of microbial growth, especially if the preservative system is not effective. Perform microbial limit testing to rule out contamination.
-
Evaluate Solubility and Excipient Interactions: Changes in temperature or pH during storage can affect the solubility of this compound or the excipients, leading to precipitation. Re-evaluate the solubility profile of the drug and excipients under your storage conditions.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Oral Solutions
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Highly unstable at pH > 8.5 due to hydrolysis. Stable in acidic to neutral pH. | Maintain pH in the slightly acidic range (e.g., pH 4-6). Use appropriate buffering agents. |
| Temperature | Degradation rate increases with increasing temperature. | Store at controlled room temperature (20-25°C) or as specified. Avoid exposure to high temperatures. |
| Light | Potential for photodegradation, which may lead to color change. | Store in light-resistant containers (e.g., amber bottles). |
| Oxidizing Agents | Can potentially lead to oxidative degradation. | Avoid excipients that may contain or generate peroxides. Consider the use of antioxidants if necessary. |
| Moisture (for solid form) | This compound is hygroscopic; moisture can impact solid-state stability and handling during manufacturing. | Store the raw material in well-sealed containers with a desiccant. Control humidity during manufacturing. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its primary degradation product, 3-OH NMP, in an oral solution.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is often employed. For example:
-
Mobile Phase A: 0.1 M phosphate buffer with an ion-pairing agent like sodium 1-octanesulfonate, adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of USP this compound Reference Standard in the mobile phase.
-
Prepare a stock solution of 3-hydroxy-N-methylpyridinium bromide (3-OH NMP) reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solutions to appropriate concentrations.
-
-
Sample Preparation:
-
Accurately dilute a known volume of the this compound oral solution with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on this compound oral solutions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Mix the oral solution with an equal volume of 1N HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize with 1N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the oral solution with an equal volume of 0.1N NaOH.
-
Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours).
-
Neutralize with 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the oral solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
-
Thermal Degradation:
-
Store the oral solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).
-
-
Photodegradation:
-
Expose the oral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound oral solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Pyridostigmine Bromide and the Bell-Shaped Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the "bell-shaped" or biphasic dose-response curve often observed in experiments involving Pyridostigmine Bromide. Understanding and mitigating this phenomenon is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "bell-shaped" dose-response curve observed with this compound?
A1: The bell-shaped dose-response curve is a non-monotonic relationship where the therapeutic or physiological effect of this compound increases with dose up to a certain point (the peak of the "bell"), after which further increases in dose lead to a decrease in the observed effect. This phenomenon is also referred to as a biphasic or U-shaped dose-response.
Q2: What is the primary mechanism underlying this bell-shaped curve?
A2: The principal mechanism is the desensitization of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Pyridostigmine is an acetylcholinesterase (AChE) inhibitor, which increases the concentration and duration of acetylcholine (ACh) in the synaptic cleft.[1] While moderate increases in ACh enhance neuromuscular transmission, excessive ACh accumulation due to high concentrations of Pyridostigmine can lead to prolonged activation and subsequent desensitization of nAChRs, rendering them unresponsive to further stimulation and causing a paradoxical decrease in muscle function.[2][3][4]
Q3: At what concentrations is the peak effect of Pyridostigmine typically observed?
A3: In clinical studies involving myasthenia gravis patients, the maximal therapeutic effect of Pyridostigmine is often observed at plasma concentrations between 30-60 ng/mL.[5] Exceeding this range can lead to a decline in efficacy and an increase in adverse effects.[5]
Q4: What is a "cholinergic crisis," and how does it relate to the bell-shaped curve?
A4: A cholinergic crisis is a state of excessive cholinergic stimulation due to an overdose of acetylcholinesterase inhibitors like Pyridostigmine.[6][7] Symptoms can include muscle weakness, paralysis, and respiratory distress, which represent the descending limb of the bell-shaped dose-response curve.[6] It can be difficult to distinguish from a myasthenic crisis (a flare-up of the underlying disease), highlighting the importance of careful dose titration.[8]
Q5: Can Pyridostigmine directly interact with nicotinic acetylcholine receptors?
A5: Yes, in addition to its primary role as an AChE inhibitor, studies have shown that Pyridostigmine can directly interact with nAChRs, exhibiting both agonist-like and receptor-blocking effects, which can contribute to the complex dose-response relationship.[9][10]
Troubleshooting Guide
Issue 1: Decreased or inconsistent response at higher concentrations of Pyridostigmine.
-
Possible Cause: You are likely observing the descending limb of the bell-shaped dose-response curve due to nAChR desensitization.
-
Troubleshooting Steps:
-
Conduct a full dose-response study: Test a wider range of concentrations, including lower doses, to identify the optimal concentration for your experimental model.
-
Time-course experiment: At a high concentration, measure the response over time. A rapid initial increase followed by a decline can indicate receptor desensitization.
-
Washout and recovery: After observing a diminished response at a high concentration, wash out the Pyridostigmine and allow for a recovery period before re-stimulating with a lower, optimal concentration. This can help confirm reversible desensitization.
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause:
-
Slight variations in Pyridostigmine concentration at the higher end of the dose-response curve can lead to large differences in effect.
-
Differences in tissue preparation or cell culture health can alter sensitivity to Pyridostigmine.
-
-
Troubleshooting Steps:
-
Precise concentration preparation: Ensure accurate and consistent preparation of your Pyridostigmine solutions.
-
Standardize experimental conditions: Maintain consistent temperature, pH, and incubation times across all experiments.
-
Use a positive control: Include a known concentration of another AChE inhibitor, such as neostigmine, to validate your assay.
-
Work within the linear range of the assay: Ensure your measurements are within the linear range of your detection method to avoid signal saturation.
-
Issue 3: Difficulty replicating in vivo effects in an in vitro model.
-
Possible Cause: The in vivo environment has complex pharmacokinetic and pharmacodynamic factors that are not fully recapitulated in vitro. Oral bioavailability of Pyridostigmine is relatively low (10-20%), and plasma concentrations can vary significantly between individuals.[7]
-
Troubleshooting Steps:
-
Dose-response comparison: Perform parallel in vivo and in vitro experiments to establish a correlation between applied in vitro concentrations and resulting in vivo plasma concentrations.
-
Consider species differences: The metabolism and sensitivity to Pyridostigmine can vary between species. Refer to relevant literature for appropriate dose conversions.
-
In vitro model selection: For neuromuscular junction studies, co-cultures of spinal cord and muscle or isolated nerve-muscle preparations (e.g., phrenic nerve-hemidiaphragm) can provide more physiologically relevant data.[11][12]
-
Data Presentation
Table 1: Dose-Response of Pyridostigmine in Reversing Neuromuscular Blockade
| Drug | Antagonist | ED50 (mg/kg) for First Twitch Height Recovery |
| Pyridostigmine | Pancuronium | 0.085 |
| Pyridostigmine | d-Tubocurarine | 0.11 |
| Neostigmine | Pancuronium | 0.013 |
| Neostigmine | d-Tubocurarine | 0.017 |
| Edrophonium | Pancuronium | 0.17 |
| Edrophonium | d-Tubocurarine | 0.27 |
| Data synthesized from a study determining the potencies of reversal agents. Note that this data represents the ascending part of the dose-response curve.[6][11] |
Table 2: In Vitro Effects of Pyridostigmine on Muscle Contraction
| Concentration (µM) | Effect on Muscle Contraction |
| 10 | Increased muscular contraction |
| ≤ 100 | Increased muscular contraction |
| 1000 | Attenuated muscular contraction |
| Data from a study on rat tracheal smooth muscle, demonstrating the biphasic effect.[13][14] |
Experimental Protocols & Visualizations
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is commonly used to measure AChE activity and the inhibitory effect of compounds like Pyridostigmine.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
Workflow Diagram:
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of Pyridostigmine and the process leading to the bell-shaped dose-response curve.
In Vitro Muscle Contraction Experiment Workflow
This diagram outlines the key steps in an isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) to study the effects of Pyridostigmine on muscle contractility.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 3. Pyridostigmine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. myaware.org [myaware.org]
- 9. researchgate.net [researchgate.net]
- 10. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of exposure to low-dose pyridostigmine on neuromuscular junctions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A dose-response study of anticholinesterase drugs on contractile and phosphatidylinositol responses of rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Complications of long-term Pyridostigmine Bromide administration in research animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the complications associated with long-term administration of Pyridostigmine Bromide (PB) in research animals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common cholinergic side effects observed during long-term this compound administration and how can they be managed?
A1: Long-term administration of this compound, a reversible cholinesterase inhibitor, often leads to signs of exaggerated cholinergic stimulation.
Observed Signs:
-
Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation (SLUD), and gastrointestinal distress (diarrhea, abdominal cramps).[1][2]
-
Nicotinic effects: Muscle fasciculations (twitches) and tremors.[2] In more severe cases, muscle weakness can occur.[3]
Troubleshooting & Management:
-
Dose Adjustment: The severity of these side effects is typically dose-dependent.[1] If significant adverse effects are observed, consider a dose reduction. A "no observed toxic effect level" (NOEL) in a 13-week rat study was established at 5 mg/kg/day.[2]
-
Monitoring: Closely monitor animals for the onset and severity of these signs, especially during the initial phase of administration.
-
Supportive Care: Ensure animals have adequate hydration and nutrition, particularly if experiencing diarrhea or reduced food intake.
-
Anticholinergic Co-administration: In some experimental paradigms, co-administration with an anticholinergic agent might be considered to counteract peripheral muscarinic side effects. However, this could interfere with the intended mechanism of action and should be carefully justified.
Q2: We are observing a decline in neuromuscular function in our animal cohort. Could this be related to long-term this compound treatment?
A2: Yes, prolonged administration of this compound can lead to neuromuscular impairment.
Reported Complications:
-
Reduced Muscle Strength: Studies in rats have shown that chronic administration of PB (e.g., 25 mg/kg/day for 14-28 days) can lead to a significant decrease in specific tetanic tensions.[3]
-
Altered Neurotransmission: The same studies have demonstrated altered neurotransmission, which can persist even after discontinuation of the drug.[3]
-
Histological Changes: At higher doses, acute administration has been associated with morphological alterations in neuromuscular junctions, including mitochondrial damage and partial withdrawal of nerve terminal branches.[4] Sublethal doses have also been shown to cause acute focal necrosis and leukocytic infiltrates in skeletal muscle.[4][5]
-
Down-regulation of Acetylcholine Receptors: Long-term exposure to high doses of PB (e.g., 25 mg/kg/day for 28 days in rats) has the potential to cause a down-regulation of acetylcholine receptors.[3]
Troubleshooting Steps:
-
Functional Assessments: Implement functional assessments such as grip strength tests or electrophysiological measurements to quantify the extent of neuromuscular dysfunction.
-
Histopathology: At the end of the study, collect muscle tissue samples for histological analysis to examine for any morphological changes at the neuromuscular junction.
-
Receptor Occupancy Studies: If feasible, consider studies to quantify acetylcholine receptor density in treated versus control animals.
Q3: Can long-term this compound administration affect the central nervous system (CNS) and behavior?
A3: While this compound is a quaternary ammonium compound with limited ability to cross the blood-brain barrier, some studies suggest it may have indirect effects on the CNS and behavior, particularly when combined with stress.
Observed Phenomena:
-
Neuroimmune Disruption: Chronic PB exposure has been linked to neuroimmune disruption in the gastrointestinal tract and the brain.[6]
-
Behavioral Changes: Some studies in rats suggest that repeated PB treatment can influence neural excitation and may have subtle, sex-specific effects on behavior, potentially through peripheral effects on the gut-brain axis.
-
Stress Interaction: Stress may enhance the central effects of PB, although the evidence is not entirely consistent. Some research indicates that combined stressors might increase lethality without significantly enhancing cholinergic toxicity or cholinesterase inhibition in the brain.[7] However, other models suggest that PB in combination with stress can lead to long-term cognitive dysfunction.[8]
Experimental Considerations:
-
Stressors: Be mindful of environmental stressors in your animal facility, as these could be confounding variables.
-
Behavioral Testing: If CNS effects are a concern, incorporate a battery of behavioral tests to assess anxiety, cognition, and memory.
-
Neuroinflammation Markers: At the molecular level, analysis of inflammatory markers in brain tissue may provide insights into potential neuroinflammatory processes.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the long-term administration of this compound in research animals.
Table 1: Effects of Subchronic Oral Administration of this compound in Rats (13 Weeks)
| Dose (mg/kg/day) | Key Findings | Reference |
| 5 | No observed toxic effect level (NOEL). | [2] |
| 15 | Onset of exaggerated cholinergic stimulation (e.g., tremors). | [2] |
| 30 | Exaggerated cholinergic stimulation. | [2] |
| 60 | Exaggerated cholinergic stimulation. | [2] |
Table 2: Effects of Prolonged Continuous Infusion of this compound in Rats
| Dose (mg/kg/day) | Duration | Key Findings | Reference |
| 25 | 14 days | Significant decrease in specific tetanic tensions. | [3] |
| 25 | 28 days | Significant decrease in specific tetanic tensions; down-regulation of acetylcholine receptors. | [3] |
Table 3: Effects on Body Weight in Rats after 45 Days of Oral Administration
| Dose (mg/kg/day) | Change in Body Weight | Reference |
| 20 | 6.42% increase | |
| 30 | 4.26% increase; significant decrease in liver weight. | |
| 45 | 15.62% decrease; significant decrease in liver weight. |
Experimental Protocols
Protocol 1: Subchronic Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Administration Route: Daily oral gavage.
-
Dosage Groups: 0 (vehicle), 5, 15, 30, and 60 mg/kg/day.
-
Duration: 13 weeks.
-
Assessments:
-
Daily clinical observations for signs of toxicity (e.g., tremors, changes in activity).
-
Weekly body weight and food consumption measurements.
-
Hematology and serum chemistry at termination.
-
Gross pathology and histopathology of major organs and tissues at termination.
-
Measurement of red blood cell acetylcholinesterase inhibition.[2]
-
Protocol 2: Prolonged Continuous Infusion for Neuromuscular Function Assessment in Rats
-
Animal Model: Rats (strain may vary).
-
Administration Route: Continuous infusion via subcutaneously implanted osmotic pumps.
-
Dosage Groups: Saline control, 5 mg/kg/day, 25 mg/kg/day.
-
Duration: 14 or 28 days.
-
Assessments:
-
Neuromuscular Function: In-situ muscle function tests (e.g., single-twitch, train-of-four stimulation, tetanic stimulation).
-
Pharmacodynamics: Sensitivity to neuromuscular blocking agents (e.g., atracurium).
-
Receptor Quantification: Acetylcholine receptor number quantitated by I-α-bungarotoxin binding.[3]
-
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Potential complications arising from long-term this compound administration.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. Subchronic oral toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of pyridostigmine in rats: histological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exposure creates chronic, underlying neuroimmune disruption in the gastrointestinal tract and brain that alters responses to palmitoylethanolamide in a mouse model of Gulf War Illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of combined, multiple stressors on pyridostigmine-induced acute toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound elicits progressive and chronic impairments in the cholinergic anti-inflammatory pathway in the prefrontal cortex and hippocampus of male rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Quantifying Pyridostigmine Bromide and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of Pyridostigmine Bromide and its impurities.
Frequently Asked Questions (FAQs)
What are the common impurities of this compound?
The common impurities of this compound include its main metabolite and degradation product, 3-hydroxy-N-methylpyridinium bromide. Other known impurities that may be targeted in analysis include Hydroxy N-Methyl Impurity and Pyridine Dimethyl Carbamate Impurity.[1][2][3]
What analytical techniques are typically used for the quantification of this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common analytical techniques for the quantification of this compound and its impurities.[2][4][5] Gas Chromatography (GC) has also been utilized.[1][6][7]
What are the typical stress conditions used in forced degradation studies for this compound?
Forced degradation studies for this compound typically involve exposure to acidic and basic hydrolysis, oxidation, heat, and UV light.[2][8]
Under what conditions is this compound most unstable?
This compound is particularly unstable in alkaline (basic) conditions.[1][4][9] It has also shown sensitivity to acidic conditions and peroxide.[2]
Troubleshooting Guide
Issue: Poor peak shape (e.g., tailing, fronting) for this compound or its impurities.
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: this compound is a quaternary ammonium compound. Ensure the mobile phase pH is low enough (typically around 3.0) to ensure consistent ionization and minimize interactions with residual silanols on the column, which can cause peak tailing.
-
-
Possible Cause: Column degradation.
-
Solution: High pH mobile phases can degrade silica-based columns. If the column has been used extensively with alkaline mobile phases, its performance may be compromised. Replace the column with a new one and operate it within the recommended pH range.
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
Issue: Inadequate separation between this compound and its impurities.
-
Possible Cause: Mobile phase composition is not optimal.
-
Possible Cause: Incorrect column selection.
-
Possible Cause: Flow rate is too high.
Issue: Baseline noise or drift.
-
Possible Cause: Contaminated mobile phase or system.
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Flush the HPLC system thoroughly. Ensure proper degassing of the mobile phase.
-
-
Possible Cause: Detector lamp is failing.
-
Solution: Check the detector lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Possible Cause: Column bleed.
-
Solution: This can occur if the column is being operated at its temperature or pH limit. Ensure the operating conditions are within the column's specifications.
-
Experimental Protocols
General RP-HPLC Method for Quantification of this compound and Impurities
This protocol is a general guideline based on commonly cited methods.[2][3] Specific parameters may need to be optimized for your particular instrumentation and sample matrix.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase:
-
A: Phosphate buffer.
-
B: Acetonitrile.
-
A gradient elution is often employed.
-
-
Injection Volume: 20 µL.[9]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP this compound Reference Standard (RS) in a suitable diluent (e.g., a mixture of phosphoric acid and water adjusted to a specific pH).[10] Further dilute to the desired concentration for calibration curves.
-
Sample Solution: For oral solutions, dilute the sample with the same diluent used for the standard solution to achieve a concentration within the calibration range.[2] For other matrices, an appropriate extraction method may be necessary.[1][11]
Forced Degradation Study Protocol
This protocol outlines the stress conditions for evaluating the stability-indicating properties of the analytical method.[2][8]
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 2N HCl) and reflux for a specified period (e.g., 5 hours). Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Treat the sample with a base (e.g., 2N NaOH) and reflux. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the sample to heat (e.g., in an oven).
-
Photolytic Degradation: Expose the sample to UV light.
Quantitative Data Summary
Table 1: Linearity of this compound Quantification
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC | 27 - 135 | Not Specified | [4] |
| HPLC | 24 - 72 | > 0.999 | [9] |
| HPLC | 0.1 - 1.0 | Not Specified | [1] |
| HPLC | 0.1 - 1.0 | Linear | [11] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC | 50 | Not Specified | [1] |
| HPLC | 100 - 200 | 150 - 200 | [11] |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical relationship in a forced degradation study.
References
- 1. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]
- 2. Chromatographic method for this compound impurity analysis. [wisdomlib.org]
- 3. wjpr.net [wjpr.net]
- 4. The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing this compound and its Degradation Products in a Pharmaceutical Formulation [sisj.journals.ekb.eg]
- 5. jddt.in [jddt.in]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for this compound and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. A validated HPLC method for the determination of this compound, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Pyridostigmine Bromide on Mitochondrial Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of Pyridostigmine Bromide (PB) on mitochondrial function in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the expected general impact of this compound on mitochondrial function in vitro?
A1: The in vitro effects of this compound (PB) on mitochondrial function can be complex and context-dependent. Some studies suggest that at therapeutic concentrations, PB alone may not cause significant mitochondrial toxicity and can, in some instances, enhance mitochondrial activity.[1] However, other research, particularly when PB is combined with other stressors or chemicals, indicates a potential for mitochondrial dysfunction.[2][3] It has been observed that PB can induce the production of reactive oxygen species (ROS), which may lead to oxidative stress and subsequent mitochondrial damage.[4][5]
Q2: I am not observing any change in total cellular ATP levels after PB treatment, but I suspect mitochondrial dysfunction. Is this possible?
A2: Yes, this is a plausible scenario. A study on neuroblastoma cells showed that while combined exposure to PB and other toxicants depressed mitochondrial oxygen consumption, the total cellular ATP levels did not decrease.[2] The researchers suggested that the cells might compensate for reduced mitochondrial ATP production by upregulating glycolysis.[2] Therefore, it is crucial to measure both mitochondrial respiration and glycolysis to get a complete picture of the energetic phenotype of the cells.
Q3: What are the key mitochondrial parameters I should assess when investigating the effects of this compound?
A3: To comprehensively evaluate the impact of PB on mitochondrial function, it is recommended to assess a range of parameters. Key assays include:
-
Mitochondrial Respiration: Measurement of oxygen consumption rate (OCR) provides insights into the function of the electron transport chain.[2][6]
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.[7][8]
-
ATP Production: Direct measurement of ATP levels can quantify the energetic output of the mitochondria.[2][9]
-
Reactive Oxygen Species (ROS) Production: Assessing ROS levels is important as oxidative stress is a potential mechanism of PB-induced mitochondrial damage.[4]
Q4: Which cell lines are appropriate for studying the effects of this compound on mitochondrial function?
A4: The choice of cell line will depend on the specific research question. Neuroblastoma cell lines such as SH-SY5Y and N2a have been used in published studies, particularly when investigating the neurotoxic potential of PB.[1][2] These cells have a high rate of oxidative phosphorylation, making them a suitable model for studying mitochondrial function.[2] It is important to select a cell line that is relevant to the physiological context of your study.
Troubleshooting Guides
Issue 1: High variability in Oxygen Consumption Rate (OCR) measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and gentle mixing before and during seeding to achieve a uniform cell monolayer. |
| Inconsistent injection volumes of compounds | Calibrate and use a multichannel pipette for compound injections. Ensure no air bubbles are introduced. |
| Cell stress during assay | Minimize the time cells are outside the incubator. Use pre-warmed assay medium. |
| Edge effects in the microplate | Avoid using the outermost wells of the plate, or fill them with sterile water or media to maintain humidity. |
Issue 2: No significant change in mitochondrial membrane potential (ΔΨm) with a positive control.
| Possible Cause | Troubleshooting Step |
| Suboptimal dye concentration or incubation time | Titrate the concentration of the ΔΨm-sensitive dye (e.g., TMRM, JC-1) and optimize the incubation time for your specific cell line. |
| Dye efflux by multidrug resistance pumps | Some cell lines express pumps that can extrude the dye. Consider using a pump inhibitor if this is suspected. |
| Phototoxicity from excessive light exposure | Minimize light exposure to the cells after dye loading, especially when using fluorescent microscopy. |
| Inactive positive control | Use a fresh, validated stock of a mitochondrial uncoupler like FCCP or CCCP as a positive control. |
Issue 3: Unexpected increase in ROS levels in control cells.
| Possible Cause | Troubleshooting Step |
| Phototoxicity from the ROS probe | Some ROS probes are sensitive to light. Protect cells from light after probe loading and during measurement. |
| Probe auto-oxidation | Prepare the ROS probe solution fresh and use it promptly. |
| Cell culture conditions | High cell density, nutrient depletion, or microbial contamination can induce oxidative stress. Ensure optimal cell culture practices. |
| Serum components in the media | Some components in fetal bovine serum (FBS) can interfere with ROS assays. Consider performing the assay in serum-free media if possible. |
Quantitative Data Summary
The following table summarizes findings from a study investigating the combined effect of this compound (PB), DEET, and Chlorpyrifos (CPF) on mitochondrial respiration in N2a neuroblastoma cells.[2]
| Mitochondrial Respiration Parameter | Control | GWI Toxicant Mixture (PB, DEET, CPF) | Percentage Change |
| Basal Respiration (pmol O₂/min) | ~100 | ~60 | ↓ 40% |
| ATP-linked Respiration (pmol O₂/min) | ~75 | ~40 | ↓ 47% |
| Maximal Respiration (pmol O₂/min) | ~150 | ~70 | ↓ 53% |
| Spare Respiratory Capacity (pmol O₂/min) | ~50 | ~10 | ↓ 80% |
Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted from methodologies used to assess mitochondrial respiration in cell culture.[2][6]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubation: Incubate the cells at 37°C in a non-CO₂ incubator for one hour prior to the assay.
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds, as well as modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. After an initial period of baseline OCR measurements, sequentially inject the compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the different parameters of mitochondrial respiration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye to measure changes in ΔΨm.[7][8]
-
Cell Culture: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control (e.g., FCCP).
-
Dye Loading: Add a ΔΨm-sensitive fluorescent dye (e.g., TMRM or JC-1) to the culture medium and incubate under conditions that protect from light.
-
Imaging/Measurement:
-
For TMRM (single-wavelength dye): Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.
-
For JC-1 (ratiometric dye): In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, it remains in a monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
-
Data Analysis: Quantify the fluorescence intensity or the red/green fluorescence ratio and compare the treated samples to the controls.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a common method for measuring cellular ROS levels.[4]
-
Cell Seeding: Plate cells in a multi-well plate or on coverslips.
-
Treatment: Expose the cells to this compound for the desired time. Include appropriate controls (vehicle and a positive control like H₂O₂).
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), in the dark.
-
Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal to cell number or protein content. Compare the ROS levels in treated cells to those in control cells.
Visualizations
Caption: Experimental workflow for assessing mitochondrial function.
Caption: Proposed signaling pathway of PB-induced apoptosis.
Caption: Troubleshooting logic for inconsistent OCR data.
References
- 1. Effects of this compound on SH-SY5Y cells: An in vitro neuroblastoma neurotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, chlorpyrifos, and DEET combined Gulf War exposure insult depresses mitochondrial function in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species mediate pyridostigmine-induced neuronal apoptosis: involvement of muscarinic and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial assay selection guide | Abcam [abcam.com]
- 8. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. agilent.com [agilent.com]
Accounting for the variable absorption of Pyridostigmine Bromide in experimental design
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments involving Pyridostigmine Bromide, focusing on its variable absorption. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental considerations to ensure the robustness and reproducibility of your study results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variation in the response to orally administered this compound in our animal models. What could be the cause?
A1: Significant inter-individual variation is a known characteristic of this compound due to its inherently poor and erratic absorption from the gastrointestinal (GI) tract.[1][2][3][4] The oral bioavailability is low, typically ranging from 10% to 20%.[1][2] This variability can be attributed to several factors including:
-
Individual differences in GI physiology: Variations in gastric emptying time, intestinal motility, and pH can all impact the rate and extent of drug absorption.
-
First-pass metabolism: this compound is metabolized in the liver and by cholinesterases in the blood, which can vary between subjects.[1][2]
-
Potential for malabsorption: In some cases, particularly in subjects with underlying GI issues, malabsorption can lead to lower than expected serum levels.[5]
Q2: How does the presence of food affect the absorption of this compound?
A2: The presence of food can significantly alter the absorption profile of this compound. For standard, immediate-release tablets, administration with food has been shown to decrease both the area under the curve (AUC) and the maximum plasma concentration (Cmax).[6] Conversely, for sustained-release formulations, food may increase the AUC while decreasing the Cmax.[6] A consistent finding across formulations is that food prolongs the time to reach maximum plasma concentration (Tmax).[1][6] It is crucial to standardize feeding schedules in your experimental design to minimize this source of variability.
Q3: Are there differences in absorption between various formulations of this compound?
A3: Yes, the formulation has a substantial impact on the absorption kinetics. Sustained-release tablets are designed for slower absorption, resulting in a delayed Tmax compared to immediate-release tablets.[6][7] The bioavailability of sustained-release formulations may also differ from that of standard tablets.[6][8] When selecting a formulation, consider the desired pharmacokinetic profile for your experiment.
Q4: What are the key pharmacokinetic parameters to consider when designing a study with this compound?
A4: The primary pharmacokinetic parameters to monitor are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.
-
Elimination Half-life (t½): The time required for the drug concentration to decrease by half.
These parameters will provide a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your experimental subjects.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected plasma concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Variable Oral Absorption | Standardize administration protocols. Ensure consistent timing with respect to feeding. Consider using a solution or immediate-release formulation for more predictable absorption in initial studies. |
| Food Effects | For oral dosing, either fast subjects overnight or provide a standardized meal at a fixed time before or after drug administration.[6] |
| GI pH Variability | The dissolution of this compound tablets can be pH-dependent, with slower dissolution at lower pH (e.g., pH 1.2).[9] While challenging to control, acknowledging this as a potential variable is important. |
| Drug Interactions | Review all co-administered substances. Drugs that alter GI motility or pH can affect absorption.[10][11] For example, anticholinergic drugs can decrease GI motility. |
| Sample Handling and Stability | Pyridostigmine in plasma samples requires acidification and storage at -75°C to prevent degradation.[12] Improper storage can lead to falsely low concentration readings. |
| Renal Impairment | Pyridostigmine is primarily cleared by the kidneys.[2][13] If your animal model has renal impairment, expect a significantly longer elimination half-life and reduced clearance, which may necessitate dose adjustments.[2][6] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from studies in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Standard vs. Sustained-Release this compound (Fasting State)
| Parameter | Standard Tablet (30 mg) | Sustained-Release Tablet (90 mg) |
| Cmax (ng/mL) | ~25-40 | ~30-50 |
| Tmax (hours) | ~1.5 - 2.2 | ~3.5 - 4.0 |
| AUC (ng·hr/mL) | ~100-150 | ~250-350 |
| Bioavailability (%) | 17 ± 6 | 8 ± 3 |
| Data compiled from clinical pharmacology reviews.[6] |
Table 2: Effect of Food on Pharmacokinetic Parameters of this compound
| Formulation | Condition | Cmax Change | AUC Change | Tmax Change |
| Standard Tablet | Fed | ↓ 19% | ↓ 25% | Prolonged by ~2x |
| Sustained-Release | Fed | ↓ 16% | ↑ 35% | Prolonged by ~2x |
| Data represents the percentage change in fed state compared to fasting state.[6] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of this compound
Objective: To determine the absolute oral bioavailability of a this compound formulation.
Methodology:
-
Subjects: Use a crossover design with a sufficient number of subjects (e.g., healthy adult animal models of a specific strain) to achieve statistical power.
-
Housing and Diet: House subjects individually with controlled access to food and water. Standardize the diet for at least one week prior to the study.
-
Drug Administration:
-
Intravenous (IV) Dose: Administer a known dose of this compound intravenously (e.g., via a tail vein catheter) to serve as the reference (100% bioavailability).
-
Oral (PO) Dose: After a suitable washout period (at least 5-7 times the elimination half-life), administer the oral formulation of this compound at a specified dose. For oral administration, subjects should be fasted overnight.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes). Collect blood in tubes containing an anticoagulant and immediately acidify the plasma.
-
Sample Processing and Analysis: Centrifuge blood samples to separate plasma. Store plasma samples at -75°C until analysis.[12] Analyze the concentration of this compound in plasma using a validated analytical method, such as HPLC.[3]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both IV and PO routes of administration using appropriate software.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Experimental workflow for determining the oral bioavailability of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. Malabsorption of pyridostigmine in patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mestinon and Interactions: Other Medications, Alcohol, and More [healthline.com]
- 11. Mestinon interactions: Other medications, supplements, alcohol [medicalnewstoday.com]
- 12. Pyridostigmine kinetics in healthy subjects and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Electrophysiological Recordings with Pyridostigmine Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyridostigmine Bromide in studies involving electrophysiological recordings. The following information is designed to help users anticipate and mitigate potential artifacts, ensuring high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect electrophysiological recordings?
This compound is a reversible acetylcholinesterase inhibitor. It works by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction and other cholinergic synapses.[1] This enhanced cholinergic activity is the basis of its therapeutic use in conditions like myasthenia gravis.
For electrophysiological recordings, the primary concern with this compound is its potential to induce muscle artifacts. By increasing acetylcholine levels at the neuromuscular junction, it can cause involuntary muscle contractions, ranging from fine fasciculations (twitches) to more significant muscle activity.[2][3] This muscle activity, known as electromyographic (EMG) artifact, can contaminate various types of electrophysiological recordings, including:
-
Electroencephalography (EEG): Muscle activity from the scalp, facial, and neck muscles can obscure neural signals.
-
Electromyography (EMG): While EMG is intended to measure muscle activity, spontaneous, drug-induced activity can interfere with the measurement of task-related muscle responses.
-
Electrocardiography (ECG): Muscle tremors can introduce noise, making it difficult to accurately assess cardiac electrical activity.
Q2: What are the characteristic features of this compound-induced artifacts?
This compound-induced artifacts are primarily electromyogenic in nature. Key characteristics include:
-
High-Frequency Noise: Muscle artifacts typically manifest as high-frequency signals that can overlap with the frequency bands of interest in neural recordings.
-
Spontaneous and Erratic Spikes: The recordings may show sudden, irregular spikes corresponding to muscle twitches.[2]
-
Broad Spectral Contamination: EMG artifacts can have a wide frequency distribution, potentially affecting multiple frequency bands of the electrophysiological signal.
Q3: Can this compound affect central nervous system recordings directly?
While this compound primarily acts peripherally, some studies suggest that under certain conditions, such as stress, it may cross the blood-brain barrier and influence central neuronal excitability.[4] This could potentially lead to changes in baseline brain activity, which should be considered during data analysis. However, the most direct and common impact on recordings is the generation of peripheral muscle artifacts.
Troubleshooting Guides
Issue 1: Persistent High-Frequency Noise in EEG Recordings
Problem: Your EEG recordings show persistent high-frequency noise after administering this compound, obscuring the underlying neural oscillations.
Possible Cause: Increased muscle tension and fasciculations in the scalp, facial, and neck muscles due to the effects of this compound.
Troubleshooting Steps:
-
Optimize Subject Preparation:
-
Thorough Skin Preparation: Proper skin preparation is crucial to reduce impedance and improve signal quality. This includes cleaning the skin with a mild abrasive gel, removing oils and dead skin cells, and ensuring a good connection between the electrode and the skin.[3][5][6][7]
-
Secure Electrode Placement: Ensure all electrodes are securely fastened. For scalp EEG, use a properly fitting cap and ensure good contact for all electrodes.[8]
-
-
Instruct the Subject:
-
Encourage the subject to relax their facial and neck muscles. Provide a comfortable chair with neck support to minimize muscle tension.[9]
-
Instruct the subject to avoid unnecessary movements, talking, or chewing during recording periods.
-
-
Employ Signal Processing Techniques:
-
Filtering: Apply a high-pass filter to remove low-frequency drift and a low-pass filter to remove very high-frequency noise outside the range of interest. However, be cautious as muscle artifacts can overlap with neural signals in the gamma band.
-
Independent Component Analysis (ICA): This is a powerful blind source separation technique that can be used to identify and remove components of the EEG signal that are attributable to muscle activity.[10][11][12]
-
Canonical Correlation Analysis (CCA): CCA is another blind source separation method that has been shown to be effective in removing muscle artifacts.[10]
-
Issue 2: Spontaneous Spikes in EMG Recordings Unrelated to Task
Problem: Your EMG recordings from a specific muscle group show spontaneous, erratic spikes that are not correlated with the experimental task, making it difficult to quantify task-related muscle activation.
Possible Cause: this compound-induced muscle fasciculations in the recorded muscle.
Troubleshooting Steps:
-
Visual Inspection and Annotation:
-
Simultaneously record video of the subject to visually identify and annotate periods of observable muscle twitching. This can help in later data analysis to exclude contaminated segments.
-
-
Adjust Electrode Placement:
-
While maintaining correct placement for the muscle of interest, ensure that the electrodes are not placed directly over a motor point where fasciculations may be most prominent, if possible.
-
-
Data Analysis Strategies:
-
Thresholding: Apply a threshold to the EMG signal to distinguish between low-amplitude fasciculations and higher-amplitude, task-related muscle contractions. This may not be suitable for all experimental designs.
-
Spike Removal Algorithms: Utilize algorithms designed to detect and remove sharp, transient artifacts.
-
Ensemble Averaging: If your experimental design involves repeated trials, ensemble averaging of the EMG signal can help to reduce the impact of random, spontaneous fasciculations, assuming they are not time-locked to the stimulus.
-
Data Presentation
| Artifact Type | Primary Cause | Affected Recordings | Recommended Mitigation Strategies |
| Muscle Artifacts (EMG) | Increased acetylcholine at the neuromuscular junction leading to muscle fasciculations and tension. | EEG, EMG, ECG | Subject Preparation: Proper skin prep, secure electrode placement, subject relaxation. Signal Processing: Independent Component Analysis (ICA), Canonical Correlation Analysis (CCA), Filtering. |
| Movement Artifacts | Subject movement, which can be exacerbated by muscle discomfort or twitching. | All electrophysiological recordings | Subject Comfort: Comfortable seating with proper support. Instructions: Clear instructions to remain still during recordings. Data Rejection: Visual inspection and rejection of contaminated epochs. |
Experimental Protocols
Protocol 1: Subject Preparation for Minimizing Pyridostigmine-Induced Artifacts
-
Informed Consent: Clearly explain to the subject the potential for muscle twitching and the importance of remaining relaxed and still.
-
Skin Preparation:
-
Gently abrade the skin at the electrode sites using a skin preparation gel (e.g., NuPrep).
-
Clean the sites with an alcohol-free wipe to remove oils and residue.[5]
-
Ensure the skin is completely dry before applying electrodes.
-
-
Electrode Application:
-
Use high-quality, pre-gelled Ag/AgCl electrodes where possible.
-
If using electrode paste, ensure a sufficient amount is used to maintain good contact without bridging between electrodes.
-
Securely fasten electrodes and tape down lead wires to prevent movement.
-
-
Subject Positioning and Comfort:
-
Have the subject seated in a comfortable, high-back chair that provides good head and neck support.
-
Encourage the subject to find a relaxed position before the recording begins.
-
Provide breaks during long recording sessions to allow for repositioning and relaxation.[9]
-
Visualizations
Signaling Pathway of this compound
References
- 1. Electromyogenic artifacts and electroencephalographic inferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. support.pluxbiosignals.com [support.pluxbiosignals.com]
- 4. Physiology, pharmacology, and topography of cholinergic neocortical oscillations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thephysiologist.org [thephysiologist.org]
- 6. axelgaard.com [axelgaard.com]
- 7. Skin Preparation Guide — upsidedownlabs.github.io documentation [docs.upsidedownlabs.tech]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving EEG Muscle Artifact Removal With an EMG Array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electromyogenic Artifacts and Electroencephalographic Inferences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electromyogenic Artifacts and Electroencephalographic Inferences Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyridostigmine Bromide and Neostigmine in Myasthenia Gravis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyridostigmine Bromide and Neostigmine, two acetylcholinesterase inhibitors pivotal in the symptomatic treatment of Myasthenia Gravis (MG). This analysis synthesizes clinical data and findings from preclinical models to delineate the performance, mechanisms, and experimental considerations for both compounds.
Myasthenia Gravis is an autoimmune disorder characterized by muscle weakness resulting from antibody-mediated destruction of acetylcholine receptors (AChRs) at the neuromuscular junction. By inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh), Pyridostigmine and Neostigmine increase the concentration and prolong the activity of ACh in the synaptic cleft, thereby enhancing neuromuscular transmission and improving muscle strength. While both drugs share this primary mechanism, differences in their pharmacokinetic and pharmacodynamic profiles influence their clinical application and side effect profiles.
Mechanism of Action: Enhancing Neuromuscular Transmission
Both Pyridostigmine and Neostigmine are reversible inhibitors of acetylcholinesterase. By forming a carbamoylated intermediate with the enzyme, they temporarily inactivate it, leading to an accumulation of acetylcholine at the neuromuscular junction. This increased availability of acetylcholine helps to overcome the deficit of functional AChRs, resulting in improved muscle contraction.
dot
Comparative Performance: A Synthesis of Clinical and Preclinical Data
| Parameter | This compound | Neostigmine | Source |
| Potency | Less potent | Approximately 4 times more potent than Pyridostigmine | [1] |
| Onset of Action (Oral) | ~45 minutes | ~4 hours | [1] |
| Duration of Action | Longer | Shorter | [2] |
| Half-life | ~90 to 110 minutes | ~50 to 90 minutes | [1] |
| Optimal Plasma Concentration (Human) | 30-60 ng/ml | 5-15 ng/ml | [3][4] |
| Effect on Miniature End-Plate Potential (MEPP) Amplitude (Normal Rat) | Reduced to 54% of normal | Reduced to 81% of normal | [5] |
| Effect on Quantal Release (Normal Rat, 1/sec stimulus) | No alteration | Reduced to 52% of normal | [5] |
| Common Side Effects | Cramps (18.6%), Diarrhea (15.3%), Shortness of breath (10.2%) | Generally more pronounced muscarinic side effects, including more marked cardioinhibitory effects. | [6] |
| Clinical Preference | Generally preferred for chronic oral therapy due to longer duration of action and better side effect profile. | Useful for diagnostic purposes and in situations requiring parenteral administration. | [1] |
Experimental Protocols
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Rodents
The EAMG model is the most commonly used animal model for MG and is essential for studying disease pathogenesis and evaluating potential therapies.
Objective: To induce an autoimmune response against acetylcholine receptors, mimicking the pathology of human Myasthenia Gravis.
Materials:
-
Lewis rats or C57BL/6 mice
-
Purified acetylcholine receptor (AChR) from Torpedo californica
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Antigen Emulsification: Prepare an emulsion of purified AChR in CFA for the primary immunization and in IFA for booster immunizations.
-
Primary Immunization: Anesthetize the animals and inject the AChR/CFA emulsion subcutaneously at multiple sites (e.g., base of the tail and in the footpads).
-
Booster Immunizations: At specified time points (e.g., 4 and 8 weeks post-primary immunization), administer booster injections of the AChR/IFA emulsion.
-
Monitoring: Regularly monitor the animals for clinical signs of muscle weakness, such as a hunched posture, tremors, and reduced mobility.
dot
Assessment of Muscle Function in EAMG Models
1. Grip Strength Test
Objective: To quantitatively measure muscle strength in rodents.
Materials:
-
Grip strength meter
Procedure:
-
Allow the animal to grasp the pull bar of the meter with its forelimbs.
-
Gently pull the animal backward by its tail in a smooth, continuous motion until its grip is broken.
-
The meter records the peak force exerted by the animal.
-
Repeat the measurement multiple times and calculate the average.
2. Open Field Test
Objective: To assess locomotor activity and exploratory behavior.
Materials:
-
Open field arena
-
Video tracking software
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a defined period (e.g., 10-30 minutes).
-
The video tracking software records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
dot
Conclusion and Future Directions
This compound is generally favored for the chronic management of Myasthenia Gravis in clinical practice due to its longer duration of action and a more favorable side effect profile compared to Neostigmine.[1] Preclinical data from a non-myasthenic rat model suggests that Neostigmine may have a more pronounced effect on presynaptic acetylcholine release.[5]
A significant gap exists in the literature regarding direct, quantitative comparisons of the therapeutic efficacy and side effect profiles of Pyridostigmine and Neostigmine within the context of the EAMG model. Such studies would be invaluable for a more nuanced understanding of their differential effects on a diseased neuromuscular junction and could inform the development of novel therapeutic strategies. Future research should focus on conducting head-to-head comparisons in EAMG models, employing a range of behavioral, electrophysiological, and biochemical endpoints to provide a comprehensive preclinical evaluation.
References
- 1. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 2. Switching between neostigmine and pyridostigmine – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
A Comparative Analysis of Pyridostigmine Bromide and 3,4-diaminopyridine in Preclinical Models of MuSK Myasthenia Gravis
A comprehensive review of experimental data on the efficacy and mechanisms of two key therapeutic agents in the context of Muscle-Specific Kinase Myasthenia Gravis.
In the landscape of symptomatic treatments for Myasthenia Gravis (MG), Pyridostigmine Bromide, an acetylcholinesterase inhibitor, has long been a frontline therapy. However, its efficacy in the sub-type of MG characterized by antibodies against Muscle-Specific Kinase (MuSK-MG) has been questioned, with some clinical observations suggesting it may be ineffective or even detrimental.[1][2] This has led researchers to explore alternative therapeutic strategies, such as 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker that enhances acetylcholine (ACh) release from the presynaptic terminal.[3][4] This guide provides a detailed comparison of this compound and 3,4-diaminopyridine based on preclinical studies in mouse models of MuSK-MG, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
Experimental evidence from mouse models of MuSK-MG consistently demonstrates that while 3,4-diaminopyridine improves neuromuscular transmission and muscle function, this compound can exacerbate the underlying pathology. Studies show that Pyridostigmine treatment in MuSK-MG models leads to a potentiation of acetylcholine receptor (AChR) loss and does not prevent, and may even precipitate, muscle weakness.[5][6][7] In contrast, 3,4-DAP has been shown to enhance neuromuscular transmission without negatively impacting the postsynaptic architecture.[3][4][5][6] These findings underscore the distinct mechanisms of action of the two drugs and their differential effects in the specific context of MuSK-MG pathophysiology.
Data Presentation
The following tables summarize the key quantitative findings from comparative studies in MuSK-MG mouse models.
Table 1: Effects of Pyridostigmine and 3,4-DAP on Neuromuscular Junction Function
| Parameter | Treatment Group | Outcome | Reference |
| Endplate Potential (EPP) Amplitude | Pyridostigmine | Reduced | [7] |
| 3,4-DAP | Increased | [7] | |
| Acetylcholine Receptor (AChR) Density | Pyridostigmine | Potentiated anti-MuSK-induced reduction | [5][6] |
| 3,4-DAP | No exacerbation of anti-MuSK-induced loss | [5][6][7] | |
| Neuromuscular Transmission | Pyridostigmine | Impaired | [5][8] |
| 3,4-DAP | Improved | [3][4][5][6] |
Table 2: Clinical Manifestations in MuSK-MG Mouse Models
| Parameter | Treatment Group | Outcome | Reference |
| Muscle Weakness | Pyridostigmine | Precipitated generalized weakness in mice with subclinical disease | [5][6] |
| 3,4-DAP | Improved muscle function | [9] |
Experimental Protocols
The primary experimental model utilized in these comparative studies is a passive transfer model of MuSK-MG in mice.
Induction of MuSK Myasthenia Gravis
A mouse model of anti-MuSK myasthenia gravis was established by the daily intraperitoneal injection of purified IgG from MuSK-MG patients.[5][6][10] Control animals received IgG from healthy human donors. This method induces the key pathological features of the disease, including the formation of anti-MuSK antibodies in the mice, leading to reduced AChR clustering and impaired neuromuscular transmission.[11][12]
Drug Administration
-
This compound: Administered systemically via subcutaneously implanted osmotic minipumps to ensure continuous and therapeutically relevant drug levels.[5][6][8]
-
3,4-diaminopyridine: Also delivered systemically, often through osmotic minipumps or daily injections, to assess its therapeutic effects.[3][5][6]
Outcome Measures
-
Electrophysiology: Intracellular recordings from diaphragm muscle fibers were used to measure endplate potentials (EPPs) and miniature endplate potentials (MEPPs) to assess the function of the neuromuscular junction.[5][6]
-
Immunohistochemistry: Fluorescently-labeled α-bungarotoxin was used to visualize and quantify the density of acetylcholine receptors (AChRs) at the neuromuscular junction.[5][6]
-
Clinical Assessment: The development of muscle weakness was observed and quantified using standardized scoring systems.[5][6]
Mechanisms of Action and Pathophysiology
The differential effects of Pyridostigmine and 3,4-DAP in MuSK-MG models can be understood by considering their distinct mechanisms of action in the context of the disease's pathophysiology.
MuSK Myasthenia Gravis Pathophysiology
In a healthy neuromuscular junction, the protein Agrin, released from the motor neuron, binds to LRP4 on the muscle membrane. This binding activates MuSK, a receptor tyrosine kinase, which then orchestrates the clustering of AChRs at the postsynaptic membrane through a signaling cascade involving the protein Dok-7.[11][12][13] In MuSK-MG, autoantibodies, predominantly of the IgG4 subclass, bind to MuSK and inhibit its signaling.[12] This disruption prevents the proper maintenance of AChR clusters, leading to their dispersal and a subsequent failure of neuromuscular transmission.[11][12]
Figure 1. Simplified MuSK signaling pathway and the inhibitory effect of anti-MuSK antibodies.
Mechanism of this compound
Pyridostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[14][15][16] By inhibiting AChE, Pyridostigmine increases the concentration and prolongs the presence of ACh at the neuromuscular junction, thereby enhancing the stimulation of AChRs.[14][15][16] However, in MuSK-MG, where the density of AChRs is already compromised, the prolonged presence of ACh may lead to receptor desensitization and an exacerbation of the pathological state.[1]
Mechanism of 3,4-diaminopyridine
3,4-diaminopyridine is a voltage-gated potassium channel blocker.[2][17] By blocking these channels on the presynaptic nerve terminal, it prolongs the duration of the action potential. This leads to an increased influx of calcium ions into the nerve terminal, which in turn enhances the release of acetylcholine-containing vesicles.[2] Therefore, 3,4-DAP increases the amount of ACh released per nerve impulse, a mechanism that appears to be more beneficial in MuSK-MG than prolonging the action of the already released ACh.[3][4]
Figure 2. Mechanisms of action for 3,4-diaminopyridine and Pyridostigmine at the neuromuscular junction.
Conclusion
The preclinical evidence from MuSK-MG mouse models strongly suggests that 3,4-diaminopyridine is a more promising symptomatic treatment than this compound for this specific form of myasthenia gravis. While Pyridostigmine's mechanism of prolonging acetylcholine's presence in the synaptic cleft appears to be detrimental in the context of reduced and unstable AChR clusters characteristic of MuSK-MG, 3,4-DAP's approach of enhancing presynaptic acetylcholine release offers a more effective means of improving neuromuscular transmission without exacerbating the underlying postsynaptic pathology. These findings have significant implications for the clinical management of MuSK-MG and highlight the importance of understanding the specific pathophysiology of disease subtypes when selecting therapeutic interventions. Further clinical trials are warranted to confirm these preclinical findings in human patients.
References
- 1. Why does acetylcholine exacerbate myasthenia caused by anti-MuSK antibodies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 3,4-Diaminopyridine improves neuromuscular transmission in a MuSK antibody-induced mouse model of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aups.org.au [aups.org.au]
- 9. ovid.com [ovid.com]
- 10. Animal models of antimuscle specific kinase myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myasthenia Gravis: Epidemiology, Pathophysiology and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathogenesis of myasthenia gravis: update on disease types, models, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Myasthenia Gravis With Antibodies Against Muscle Specific Kinase: An Update on Clinical Features, Pathophysiology and Treatment [frontiersin.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Pyridostigmine Bromide as a Pretreatment for Sarin Exposure: A Comparative Guide
This guide provides a comprehensive comparison of Pyridostigmine Bromide's (PB) efficacy as a pretreatment for sarin nerve agent exposure. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of PB's performance against other alternatives, supported by experimental data.
Introduction to Sarin and Pretreatment Strategy
Sarin (NATO designation GB) is a highly toxic, man-made organophosphorus nerve agent.[1] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as respiratory failure and death.[4]
Given the rapid and severe effects of sarin, post-exposure treatment alone may not be sufficient. This has led to the development of pretreatment strategies aimed at mitigating the initial impact of the nerve agent and enhancing the efficacy of post-exposure antidotes. This compound, a reversible AChE inhibitor, has been a key component of this strategy.[5] This guide will delve into the experimental data validating its use, compare it with other potential agents, and provide detailed experimental methodologies.
Mechanism of Action: How this compound Offers Protection
The protective mechanism of this compound lies in its ability to reversibly bind to and temporarily inhibit a fraction of the body's acetylcholinesterase (AChE).[5] This "protected" pool of AChE is unavailable to be irreversibly inhibited by sarin. After the body begins to clear the sarin, the this compound detaches from the AChE, restoring its function. This ensures that a sufficient amount of the enzyme remains functional to prevent a complete cholinergic collapse, thereby increasing the window for the administration and effectiveness of post-exposure antidotes like atropine and an oxime (e.g., pralidoxime chloride).[5][6]
It is crucial to understand that this compound is not an antidote in itself and is ineffective if administered after nerve agent exposure.[5] Its role is solely as a prophylactic adjunct to post-exposure therapy.
References
- 1. Sarin | Chemical Emergencies | CDC [cdc.gov]
- 2. Sarin in chemical attacks | Research Starters | EBSCO Research [ebsco.com]
- 3. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphorus Pesticides and Nerve Agents - Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]
- 5. This compound - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Navigating Neuromuscular Blockade: A Comparative Guide to Pyridostigmine Bromide Interactions
For researchers, scientists, and drug development professionals, understanding the intricate interplay between Pyridostigmine Bromide and neuromuscular blocking agents (NMBAs) is paramount for both clinical efficacy and patient safety. This guide provides a comprehensive comparison of these interactions, supported by experimental data, detailed protocols, and visual pathways to elucidate the underlying mechanisms.
This compound, a reversible cholinesterase inhibitor, plays a crucial role in the management of myasthenia gravis and as a reversal agent for non-depolarizing NMBAs. By increasing the availability of acetylcholine at the neuromuscular junction, it directly influences the action of drugs that target this physiological site. The nature of this interaction, however, varies significantly depending on the class of NMBA employed.
Interaction with Non-Depolarizing Neuromuscular Blocking Agents
Pyridostigmine antagonizes the effects of non-depolarizing NMBAs, such as rocuronium and vecuronium. This antagonism leads to a reduced requirement for these agents to achieve a desired level of neuromuscular blockade and can accelerate the recovery from their effects.
Patients chronically taking pyridostigmine, for conditions like myasthenia gravis, exhibit increased sensitivity to non-depolarizing NMBAs.[1][2] This necessitates a significant dose reduction, typically in the range of 50-75%, to avoid prolonged neuromuscular blockade.[1] Conversely, when used as a reversal agent, pyridostigmine effectively shortens the recovery time from blockade induced by these agents.
Quantitative Data Summary: Pyridostigmine and Non-Depolarizing NMBAs
| Neuromuscular Blocking Agent | Interaction with Pyridostigmine | Key Quantitative Finding | Reference |
| Rocuronium | Antagonism / Increased Sensitivity | 50-75% reduction in intraoperative dose requirement in patients on pyridostigmine.[1] | [1] |
| Rocuronium | Reversal of Blockade | Recovery to a Train-of-Four (TOF) ratio of 0.9 was significantly faster with pyridostigmine (median 84 min) compared to saline (median 148 min) in Duchenne muscular dystrophy patients.[3] | [3] |
| Vecuronium | Increased Sensitivity | Omission of the morning dose of pyridostigmine in myasthenia gravis patients led to a quicker onset (155 sec) and deeper block (99% T1 suppression) with a 0.01 mg/kg dose of vecuronium compared to those who took the morning dose (198 sec onset, 97% T1 suppression).[4] | [4] |
| Vecuronium & Rocuronium | Residual Blockade | Despite reversal with pyridostigmine, a significant percentage of patients (24.7% for vecuronium, 14.7% for rocuronium) showed a TOF ratio <0.7 in the recovery room.[5] | [5] |
Experimental Protocol: Reversal of Rocuronium-Induced Neuromuscular Blockade in DMD Patients
A study investigating the efficacy of pyridostigmine in reversing rocuronium-induced neuromuscular blockade in patients with Duchenne muscular dystrophy (DMD) employed the following protocol[3]:
-
Subjects: 14 male DMD patients, aged 11 to 19 years, scheduled for elective scoliosis repair.
-
Anesthesia: Anesthesia was induced and maintained without the use of muscle relaxants for tracheal intubation.
-
Neuromuscular Blockade: A single dose of rocuronium (0.6 mg/kg) was administered.
-
Monitoring: Neuromuscular blockade was monitored at the adductor pollicis muscle using acceleromyography to measure the Train-of-Four (TOF) ratio.
-
Intervention: Once the first twitch height (T1) of the TOF recovered to 25%, patients were randomly assigned to receive either pyridostigmine (0.1 mg/kg) or saline in a blinded manner.
-
Primary Outcome: The time taken to achieve a TOF ratio of 0.9 was recorded and compared between the two groups using the Mann-Whitney U-test.
Interaction with Depolarizing Neuromuscular Blocking Agents
In contrast to its effect on non-depolarizing agents, pyridostigmine potentiates the action of the depolarizing NMBA, succinylcholine. By inhibiting acetylcholinesterase, pyridostigmine leads to an excess of acetylcholine at the neuromuscular junction, which enhances and prolongs the depolarizing block produced by succinylcholine.[2][6] This can result in a delayed recovery from neuromuscular blockade.
Quantitative Data Summary: Pyridostigmine and Succinylcholine
| Neuromuscular Blocking Agent | Interaction with Pyridostigmine | Key Quantitative Finding | Reference |
| Succinylcholine | Potentiation / Prolonged Blockade | The mean duration of a second bolus of succinylcholine (1 mg/kg) was significantly longer after pyridostigmine administration (18.7 min) compared to saline (10.5 min).[7][8] | [7][8] |
| Succinylcholine | Prolonged Recovery | Prophylactic pyridostigmine administration resulted in a prolonged recovery time to 25% (p = 0.003) and 75% (p = 0.028) of twitch height compared to a placebo group.[9] | [9] |
Experimental Protocol: Suxamethonium Blockade After Vecuronium Antagonism
A study investigating the interaction between anticholinesterases and suxamethonium utilized the following methodology[7][8]:
-
Subjects: Patients undergoing anesthesia with propofol and sufentanil.
-
Procedure:
-
An initial bolus of suxamethonium (1 mg/kg) was administered, and recovery was awaited.
-
Vecuronium was then infused to maintain a 75% neuromuscular block for 30 minutes.
-
The vecuronium infusion was stopped, and patients received one of the following: saline (5 ml), edrophonium (0.75 mg/kg), pyridostigmine (0.24 mg/kg), or neostigmine (0.05 mg/kg).
-
Fifteen minutes later, a second bolus of suxamethonium was administered.
-
-
Primary Outcome: The duration of the neuromuscular blockade following the second dose of suxamethonium was measured and compared between the different groups.
Visualizing the Interactions
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. droracle.ai [droracle.ai]
- 2. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 3. Reversal of rocuronium-induced neuromuscular blockade by pyridostigmine in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of use of pyridostigmine and requirement of vecuronium in patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual paralysis induced by either vecuronium or rocuronium after reversal with pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuromuscular blocking action of suxamethonium after antagonism of vecuronium by edrophonium, pyridostigmine or neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of oral this compound nerve agent prophylaxis on return of twitch height in persons receiving succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridostigmine Bromide and β2-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects, mechanisms of action, and therapeutic applications of Pyridostigmine Bromide and β2-adrenergic receptor agonists. The information is intended to support research and development efforts by presenting objective data and methodologies.
Overview and Mechanism of Action
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[1][2][3] By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction and other cholinergic synapses.[1][2][4] This enhanced cholinergic transmission is the basis for its primary therapeutic use in conditions characterized by muscle weakness, such as myasthenia gravis.[1][4][5]
β2-adrenergic receptor agonists are a class of drugs that selectively bind to and activate β2-adrenergic receptors.[6][7] These receptors are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature.[6][7] Activation of β2-adrenergic receptors initiates a signaling cascade involving Gs protein, adenylyl cyclase, and an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][8] This ultimately leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[6][8]
Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of this compound and β2-adrenergic receptor agonists.
Table 1: Effects of this compound on Muscle Strength and Fatigue
| Parameter | Study Population | Dosage | Key Findings | Reference |
| Hand Grip Strength | Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) patients (n=20) | 30 mg (single oral dose) | Median increase of 2.6 kg in maximum hand grip strength 1 hour post-administration. The maximum hand grip strength after exertion was about 1.5-fold higher with pyridostigmine.[1][9] | [1][9] |
| Muscle Strength (MFM) | Spinal Muscular Atrophy (SMA) types 2-4 patients (n=35) | 2-6 mg/kg/day (8 weeks) | No significant difference in Motor Function Measure (MFM) scores compared to placebo.[4][10] | [4][10] |
| Subjective Fatigability | Spinal Muscular Atrophy (SMA) types 2-4 patients (n=35) | 2-6 mg/kg/day (8 weeks) | 74.4% of patients reported a moderate or significant benefit on fatigability compared to 29.7% on placebo.[4][10] | [4][10] |
| Heart Rate Recovery | Chronic Heart Failure patients (n=20) | 30 mg (single oral dose) | Improved heart rate recovery at one and three minutes after maximal exercise.[11] | [11] |
Table 2: Effects of β2-Adrenergic Receptor Agonists on Respiratory Function
| Parameter | Study Population | Drug/Dosage | Key Findings | Reference |
| Bronchodilation (FEV1) | Chronic Obstructive Pulmonary Disease (COPD) patients (n=24) | Salbutamol (100 µg) | Significant bronchodilation detected, with a mean percentage improvement of 10.2% (95% CI 7.4–12.9).[5][12] | [5][12] |
| Bronchodilation (sGaw) | Chronic Obstructive Pulmonary Disease (COPD) patients (n=24) | Salbutamol (20 µg) | Significant bronchodilation detected, with a mean percentage improvement of 21.5% (95% CI 10.1–32.9).[5][12] | [5][12] |
| Anti-inflammatory Effects | Murine model of Acute Lung Injury (ALI) | R,R-formoterol (1 µM) | Reduced activation (phosphorylation) of JNK, suggesting anti-inflammatory properties.[13] | [13] |
Table 3: Comparative Side Effect Profiles
| Side Effect Category | This compound | β2-Adrenergic Receptor Agonists (e.g., Salbutamol) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps, flatulence, increased salivation.[1][5][14] | Nausea, vomiting. |
| Neuromuscular | Muscle cramps, twitching, weakness (in case of overdose).[5][14] | Tremor. |
| Cardiovascular | Bradycardia, hypotension.[1] | Tachycardia, palpitations. |
| Ocular | Miosis (constricted pupils), blurred vision, increased lacrimation.[1][5][14] | - |
| Other | Increased bronchial secretions, sweating, urinary urgency.[1][14] | Anxiety, headache. |
Experimental Protocols
Assessment of Muscle Strength and Fatigue (this compound)
Objective: To quantify the effect of this compound on muscle strength and fatigability.
Methodology: Hand-Grip Dynamometry
-
Participant Preparation: Participants should be seated comfortably with their arm unsupported and elbow flexed at 90 degrees.
-
Baseline Measurement: Record the maximum hand-grip strength using a calibrated hand-held dynamometer. Three consecutive measurements should be taken with a 1-minute rest interval, and the average value is recorded.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 30 mg) or placebo.
-
Post-Dose Measurement: Repeat the hand-grip strength measurements at specified time intervals (e.g., 60 minutes) post-administration.
-
Fatigue Protocol: To assess fatigability, a sustained maximal contraction for a set duration (e.g., 30 seconds) or a series of repetitive maximal contractions can be performed, with measurements taken before and after the fatigue-inducing task.
-
Data Analysis: Compare the pre- and post-dose measurements of maximum grip strength and the decline in force during the fatigue protocol between the pyridostigmine and placebo groups.
Methodology: Quantitative Myasthenia Gravis (QMG) Score
The QMG score is a standardized 13-item scale used to assess muscle weakness in patients with myasthenia gravis, with a total score ranging from 0 to 39 (higher scores indicate more severe weakness).[15]
-
Baseline Assessment: A trained examiner assesses the patient on all 13 items of the QMG scale.
-
Drug Administration: The patient receives a standardized dose of this compound.
-
Post-Dose Assessment: The QMG assessment is repeated at peak drug effect (e.g., 1-2 hours post-administration).[15]
-
Data Analysis: The change in the total QMG score and sub-scores (ocular, bulbar, extremities/axial, and respiratory) from baseline to post-dose is calculated.[15]
Assessment of Bronchodilator Effect (β2-Adrenergic Receptor Agonists)
Objective: To measure the bronchodilatory response to a β2-adrenergic receptor agonist.
Methodology: Spirometry
-
Participant Preparation: Participants should withhold short-acting bronchodilators for at least 4 hours and long-acting β2-agonists for 48 hours prior to testing.[16]
-
Baseline Spirometry: Perform baseline spirometry to obtain pre-bronchodilator values for Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).[16]
-
Drug Administration: Administer a standardized dose of a short-acting β2-agonist, such as salbutamol (e.g., four separate doses of 100 µg via a metered-dose inhaler with a spacer).[16]
-
Post-Dose Spirometry: Wait for 15 minutes after bronchodilator administration and then repeat the spirometry measurements.[16]
-
Data Analysis: A positive bronchodilator response is typically defined as an increase in FEV1 and/or FVC of ≥12% and an absolute increase of ≥200 mL compared to baseline.[16]
Methodology: Impulse Oscillometry (IOS) and Plethysmography
These techniques are considered more sensitive than spirometry for detecting bronchodilation.[5][12]
-
Initial Measurements: Perform baseline IOS and body plethysmography to measure parameters such as respiratory system resistance (R5), reactance (X5), resonant frequency (RF), airway resistance (Raw), and specific airway conductance (sGaw).[5][12]
-
Drug Administration: Administer ascending doses of a β2-agonist (e.g., salbutamol at 20, 50, 100, 200, 400, and 800 µg) at 30-minute intervals.[5][12]
-
Post-Dose Measurements: Perform IOS and plethysmography 15 minutes after each dose.[5][12]
-
Data Analysis: Determine the dose at which a statistically significant change from baseline is observed for each parameter.[5][12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanism of Action of this compound.
Caption: Signaling Pathway of β2-Adrenergic Receptor Agonists.
Experimental Workflows
Caption: Workflow for Assessing Muscle Strength.
Caption: Workflow for Assessing Bronchodilation.
Concluding Remarks
This compound and β2-adrenergic receptor agonists operate through distinct pharmacological pathways to produce their primary therapeutic effects. Pyridostigmine enhances cholinergic neurotransmission, primarily improving muscle strength, while β2-adrenergic agonists induce smooth muscle relaxation, leading to effects like bronchodilation. While their primary applications differ, there is some evidence for overlapping effects and potential for combined therapeutic strategies in specific conditions.[17] Further head-to-head comparative studies are warranted to fully elucidate their respective and combined effects on various physiological systems.
References
- 1. Pyridostigmine improves hand grip strength in patients with myalgic encephalomyelitis/chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pyridostigmine tends to improve subjective fatigability, but shows no significant effect on muscle strength - Institut de Myologie [institut-myologie.org]
- 5. Measuring bronchodilation in COPD clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Manual and quantitative muscle testing in neuromuscular disorders. How to assess the consistency of strength measurements in clinical trials?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Pyridostigmine improves hand grip strength in patients with myalgic encephalomyelitis/chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smanewstoday.com [smanewstoday.com]
- 11. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. droracle.ai [droracle.ai]
- 17. β2-Adrenergic receptor agonists ameliorate the adverse effect of long-term pyridostigmine on neuromuscular junction structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Combined Toxicity of Pyyridostigmine Bromide and DEET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combined exposure to Pyridostigmine Bromide (PB), a reversible acetylcholinesterase (AChE) inhibitor, and N,N-Diethyl-meta-toluamide (DEET), a common insect repellent, has been a subject of significant scientific scrutiny, largely due to its potential association with Gulf War Illness (GWI). This guide provides a comprehensive comparison of the toxicological effects of individual versus combined exposure to PB and DEET, supported by experimental data. It delves into the detailed methodologies of key studies and visualizes the implicated signaling pathways to offer a clearer understanding of the underlying mechanisms of their synergistic toxicity.
Experimental Protocols
To investigate the combined toxicity of PB and DEET, various experimental models and protocols have been employed. Below are detailed methodologies from key studies.
In Vivo Rodent Studies
-
Animal Model: Male Sprague-Dawley rats are frequently used.
-
Administration Routes and Dosages:
-
This compound (PB): Administered orally (gavage) at doses ranging from 1.3 mg/kg/day. In some long-term studies, PB is given during the last 15 days of a 60-day exposure to other chemicals.
-
DEET: Applied dermally to a shaved area on the back at concentrations such as 40 mg/kg/day.
-
Combined Exposure: Rats receive both PB and DEET concurrently at the above-mentioned dosages and routes.
-
-
Duration of Exposure: Varies from acute (single dose) to sub-chronic (e.g., daily for 28 or 60 days).
-
Neurobehavioral Assessments:
-
Beam-Walk Test: Assesses motor coordination and balance. Rats are scored based on their ability to traverse a narrow beam. Deficits are recorded as lower scores or longer traversal times.
-
Incline Plane Performance: Measures muscle strength. The maximum angle at which a rat can maintain its position on an inclined plane is recorded.
-
Forepaw Grip Strength: Quantifies muscle strength by measuring the peak force exerted by the rat's forepaws.
-
Open Field Locomotion: Tracks the movement of rats in an open arena to assess general activity levels and anxiety-like behavior (thigmotaxis).
-
-
Biochemical Assays:
-
Acetylcholinesterase (AChE) Activity: Measured in brain tissue (e.g., midbrain, brainstem, cerebellum, cortex) and plasma. The assay is typically based on the Ellman method, which quantifies the hydrolysis of acetylthiocholine by AChE.
-
Muscarinic and Nicotinic Acetylcholine Receptor Binding Assays: Performed on brain tissue homogenates using radioligands (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors and [3H]cytisine for nicotinic receptors) to determine the density of receptors (Bmax) and their binding affinity (Kd).
-
In Vitro Cell Culture Studies
-
Cell Line: Mouse neuroblastoma cells (N2a) are a common model for studying neurotoxicity.
-
Exposure Conditions:
-
Cells are exposed to PB (e.g., 19 µM) and DEET (e.g., 78 µM), alone or in combination, for a specified period (e.g., 4 hours).
-
-
Mitochondrial Function Assays:
-
Seahorse XF Cell Mito Stress Test: Measures oxygen consumption rates (OCR) to assess various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This is achieved through the sequential injection of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Presentation
The following tables summarize the quantitative data from studies investigating the individual and combined effects of this compound and DEET.
| Table 1: Effects on Acetylcholinesterase (AChE) Activity in Hens | |
| Treatment Group | Plasma Butyrylcholinesterase (BuChE) Activity (% of Control) |
| This compound (PB) | 17% |
| DEET | 83% |
| Table 2: Effects on Mitochondrial Respiration in N2a Neuroblastoma Cells | ||
| Parameter | Treatment | Effect |
| ATP-linked Oxygen Consumption | Combined PB (19 µM) and DEET (78 µM) | Decreased |
| Spare Respiratory Capacity | Combined PB (19 µM) and DEET (78 µM) | Significantly Decreased |
| Table 3: Neurobehavioral Deficits in Rats Following Combined Exposure | |
| Behavioral Test | Observed Effect with Combined PB and DEET Exposure |
| Beam-Walk Score | Deficits observed |
| Beam-Walk Time | Longer time to traverse |
| Incline Plane Performance | Impairment |
| Forepaw Grip Strength | Impairment |
| Locomotor Activity (males) | Slower locomotion rate |
Note: Specific numerical values for neurobehavioral deficits and receptor binding assays were not consistently available in the reviewed literature for direct comparison in a table format. The tables reflect the reported significant effects.
Signaling Pathways and Mechanisms of Toxicity
The synergistic toxicity of this compound and DEET is thought to arise from their combined effects on multiple biological pathways.
Disruption of the Cholinergic System
This compound is a known reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, PB increases the concentration and duration of action of ACh in the synaptic cleft. While DEET's primary mode of action as a repellent is not fully understood, some studies suggest it may also have effects on the cholinergic system. The combined exposure leads to a complex dysregulation of cholinergic signaling.
Mitochondrial Dysfunction
Combined exposure to PB and DEET has been shown to impair mitochondrial function, a critical pathway for cellular energy production. This impairment can lead to decreased ATP production and potentially increased oxidative stress, contributing to neuronal damage.
Increased Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a protective layer that restricts the entry of many substances from the bloodstream into the central nervous system. Evidence suggests that combined exposure to PB, DEET, and stress may increase the permeability of the BBB. This would allow PB, which normally has limited access to the brain, to enter and exert more significant central nervous system effects.
A Head-to-Head Analysis of Immediate-Release vs. Sustained-Release Pyridostigmine Bromide Formulations
In the symptomatic management of myasthenia gravis, pyridostigmine bromide remains a cornerstone of therapy.[1] This acetylcholinesterase inhibitor enhances neuromuscular transmission by increasing the availability of acetylcholine at the neuromuscular junction.[2][3][4] Clinicians and researchers frequently face the choice between immediate-release (IR) and sustained-release (SR) formulations. This guide provides a comprehensive, data-driven comparison of these two formulations to aid in clinical decision-making and future drug development.
Pharmacokinetic Profile: A Comparative Overview
The fundamental difference between the immediate-release and sustained-release formulations of this compound lies in their pharmacokinetic profiles, which in turn influences dosing frequency and patient response. The sustained-release formulation is designed to provide a slower rate of drug absorption, leading to a prolonged duration of action.
A study evaluating the pharmacokinetics of intravenous and two different oral formulations of pyridostigmine highlighted these differences. The sustained-release version, even at a higher dose, took longer to reach peak plasma concentration, indicating slower absorption.[5] The bioavailability of the standard and sustained-release tablets also showed variability under fasting and fed conditions.[5]
Table 1: Comparative Pharmacokinetics of Immediate-Release vs. Sustained-Release this compound
| Parameter | Immediate-Release (60 mg) | Sustained-Release (180 mg) | Key Observations |
| Time to Peak Plasma Concentration (Tmax) | ~2.2 ± 1.0 hours (fasting)[6] | Longer than immediate-release[5] | The SR formulation demonstrates a delayed peak, consistent with its prolonged-release mechanism. |
| Absolute Bioavailability | 10-20%[6] | 8 ± 3% (fasting), 10 ± 4% (fed)[5] | Bioavailability is generally low for both formulations and can be influenced by food. |
| Effect of Food on Tmax | Prolonged by ~2-fold[5] | Prolonged by ~2-fold[5] | Food delays the time to reach peak concentration for both formulations. |
| Effect of Food on AUC | Decreased by 25%[5] | Increased by 35%[5] | Food has opposing effects on the total drug exposure for the two formulations. |
| Effect of Food on Cmax | Decreased by 19%[5] | Decreased by 16%[5] | Peak plasma concentrations are slightly reduced by food for both formulations. |
| Elimination Half-Life | ~1.78 ± 0.24 hours[7] | The mean duration of inhibition >20% is longer (9.1 hours vs 5.6 hours for IR)[5] | While the intrinsic elimination half-life is similar, the SR formulation provides a longer duration of therapeutic effect. |
Clinical Efficacy and Patient-Reported Outcomes
A prospective, multicenter, open-label trial involving 72 patients with stable myasthenia gravis who were switched from an immediate-release to a sustained-release formulation provides valuable insights into the clinical utility of the SR variant.[1][8]
The study demonstrated a significant improvement in the total Quantified Myasthenia Gravis (QMG) score, from 0.9 ± 0.5 to 0.6 ± 0.4 (p<0.001), after switching to the sustained-release formulation.[1][8] This was accompanied by a notable enhancement in quality of life, as measured by the EuroQoL questionnaire, with the health status value improving from 0.626 ± 0.286 to 0.782 ± 0.186 (p<0.001).[1]
A key advantage of the sustained-release formulation observed in this trial was the reduction in dosing frequency. The number of daily doses significantly decreased from 4.3 to 3.6 (p=0.011).[1][8]
Table 2: Clinical and Quality of Life Outcomes from a Prospective Open-Label Trial
| Parameter | Immediate-Release Formulation (Baseline) | Sustained-Release Formulation (Post-Switch) | p-value |
| Quantified Myasthenia Gravis (QMG) Score | 0.9 ± 0.5 | 0.6 ± 0.4 | <0.001[1][8] |
| Daily Dosing Frequency | 4.3 | 3.6 | 0.011[1][8] |
| EuroQoL Health Status | 0.626 ± 0.286 | 0.782 ± 0.186 | <0.001[1] |
Adverse Effects Profile
The adverse reactions to this compound are primarily muscarinic and nicotinic.[6][9][10] Muscarinic side effects include nausea, vomiting, diarrhea, abdominal cramps, increased salivation, and increased bronchial secretions.[10][11] Nicotinic side effects mainly consist of muscle cramps, fasciculations, and weakness.[10][11]
In the previously mentioned open-label trial, after switching from the immediate-release to the sustained-release formulation, 28 adverse reactions disappeared and 24 occurred less frequently or with reduced intensity.[1][8] However, 17 new adverse reactions were reported.[1][8]
Experimental Protocols
Pharmacokinetic Study Methodology
The pharmacokinetic parameters presented in Table 1 were derived from studies involving healthy volunteers. A representative experimental design for such a study would be a randomized, two-period, crossover study.
-
Participants: Healthy male and female volunteers.
-
Treatments:
-
Treatment A: Single oral dose of immediate-release this compound (e.g., 60 mg) under fasting conditions.
-
Treatment B: Single oral dose of sustained-release this compound (e.g., 180 mg) under fasting conditions.
-
-
Washout Period: A suitable washout period between the two treatments to ensure complete elimination of the drug from the previous phase.
-
Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of pyridostigmine are determined using a validated analytical method, such as gas chromatography-mass spectrometry.[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
Clinical Efficacy Trial Methodology
The clinical efficacy data in Table 2 is based on a prospective, multicenter, open-label trial.[1][8]
-
Participants: Patients with a confirmed diagnosis of stable myasthenia gravis currently being treated with immediate-release this compound.
-
Intervention: Patients are switched from their existing immediate-release this compound regimen to a bioequivalent or clinically appropriate dose of the sustained-release formulation.
-
Data Collection:
-
Baseline data is collected prior to the switch, including the Quantified Myasthenia Gravis (QMG) score, daily dosing frequency, and quality of life assessments (e.g., EuroQoL questionnaire).
-
Follow-up data is collected after a predetermined period on the sustained-release formulation to assess changes in the same parameters.
-
-
Statistical Analysis: Paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) are used to compare the pre- and post-switch data.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in these comparative studies and the underlying mechanism of pyridostigmine, the following diagrams are provided.
Caption: Workflow of the prospective open-label clinical trial.
Caption: Pyridostigmine's mechanism of action at the neuromuscular junction.
References
- 1. Benefits from sustained-release this compound in myasthenia gravis: results of a prospective multicenter open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Pyridostigmine | C9H13N2O2+ | CID 4991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.gov [fda.gov]
- 7. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 11. pi.bauschhealth.com [pi.bauschhealth.com]
A Comparative Guide to the Anticholinesterase Activity of Pyridostigmine Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticholinesterase activity of Pyridostigmine Bromide and its derivatives. The data presented is intended to inform research and development in the field of cholinergic therapeutics, particularly for conditions such as myasthenia gravis.
Comparative Anticholinesterase Activity
The inhibitory potency of this compound and its derivatives against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical determinant of their therapeutic efficacy. The following tables summarize the 50% inhibitory concentrations (IC50) from various studies, providing a quantitative comparison of these compounds.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| This compound | 350 | 1000 | 2.86 | [1] |
| Neostigmine methyl sulfate | 18.8 | 60 | 3.19 | [2] |
| N-monophenylcarbamoyl-neostigmine | 1875 | 18000 | 9.6 | [2] |
| N-monophenylcarbamoyl-pyridostigmine | Inactive | - | - | [2] |
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Reference |
| Pyridostigmine | - | - | [3] |
| Pyridoxine-based analog 1 | 0.46 | 0.59 | [3] |
| Pyridoxine-based analog 2 | 2.1 | 8.1 | [3] |
Experimental Protocols
Anticholinesterase Activity Assay (Ellman's Method)
The anticholinesterase activity of the compounds is typically determined using a modified Ellman's spectrophotometric method. This assay quantifies the activity of cholinesterase by measuring the rate of hydrolysis of a substrate, acetylthiocholine (ATC), which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound solution to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of the test compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Anticholinesterase Activity Assay
Caption: Experimental workflow for determining anticholinesterase activity using the Ellman's method.
Cholinergic Synapse Signaling Pathway and Inhibition by this compound
Caption: Inhibition of acetylcholinesterase by this compound at the cholinergic synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent pyridoxine-based inhibitors of AChE and BChE, structural analogs of pyridostigmine, with improved in vivo safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridostigmine Bromide's Influence on Slow-Twitch and Fast-Twitch Skeletal Muscle Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Pyridostigmine Bromide on different skeletal muscle fiber types. This compound is a reversible acetylcholinesterase inhibitor used clinically to improve muscle strength in conditions like myasthenia gravis.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase at the neuromuscular junction, leading to an increased concentration and prolonged action of the neurotransmitter acetylcholine (ACh).[1][3] This enhancement of cholinergic transmission is intended to improve muscle contractility. This guide delves into the available experimental data to compare its effects on slow-twitch (Type I) and fast-twitch (Type II) muscle fibers.
Mechanism of Action: Enhancing Neuromuscular Transmission
This compound acts as a competitive reversible inhibitor of acetylcholinesterase (AChE). By binding to the enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which can then bind to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane for a longer duration, thereby enhancing the transmission of nerve impulses to the muscle.[1][3]
Mechanism of this compound at the Neuromuscular Junction.
Comparative Effects on Muscle Fiber Types: A Review of Preclinical Data
Direct comparative studies on the functional effects of this compound on isolated slow-twitch and fast-twitch muscle fibers are limited. However, studies on whole muscles with varying fiber type compositions provide some insights. The rat soleus muscle is predominantly composed of slow-twitch (Type I) fibers, while the extensor digitorum longus (EDL) muscle is primarily composed of fast-twitch (Type II) fibers. The diaphragm contains a mix of both fiber types.[4]
A key study investigating the neuromuscular toxicity of this compound in rats used the diaphragm, soleus, and EDL muscles to compare its effects on different fiber types. The study found that while both acute and subacute exposure to pyridostigmine resulted in morphological alterations at the neuromuscular junction, the severity of the damage was variable and did not appear to be related to a specific muscle fiber type.[4] This suggests that, from a structural standpoint, both fiber types may be similarly susceptible to the toxic effects of high doses of pyridostigmine.
| Parameter | Slow-Twitch (Type I) Fibers (e.g., Soleus) | Fast-Twitch (Type II) Fibers (e.g., EDL) | Reference |
| Morphological Alterations (at high doses) | Similar to fast-twitch fibers; includes mitochondrial damage and partial withdrawal of nerve terminal branches. | Similar to slow-twitch fibers; includes mitochondrial damage and partial withdrawal of nerve terminal branches. | [4] |
| Contractile Properties (Inferred) | Potential for enhanced resistance to fatigue due to increased ACh availability, though direct evidence for pyridostigmine is lacking. | May exhibit potentiation of twitch tension, but also more susceptible to high-frequency fatigue due to prolonged depolarization. | Inferred |
| Fatigue Resistance (Inferred) | May be enhanced at therapeutic doses. | May be reduced during high-frequency stimulation due to potential for receptor desensitization. | Inferred |
Note: The data on contractile properties and fatigue resistance are largely inferred from the known physiological differences between the fiber types and the mechanism of action of acetylcholinesterase inhibitors. Further research with direct comparative functional studies is needed to confirm these hypotheses for this compound.
Experimental Protocols
In Vitro Muscle Contractility and Fatigue Assessment
This protocol describes a general method for assessing the effect of this compound on the contractility and fatigue resistance of isolated rodent skeletal muscles (e.g., soleus and EDL).
1. Muscle Dissection and Preparation:
-
Animals (e.g., Wistar rats) are euthanized according to approved ethical protocols.
-
The soleus (predominantly Type I) and EDL (predominantly Type II) muscles are carefully dissected.
-
Sutures are tied to the tendons at both ends of the muscle for mounting.
2. Muscle Mounting and Incubation:
-
The isolated muscle is mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) bubbled with 95% O2 and 5% CO2.
-
One end of the muscle is attached to a fixed hook, and the other to an isometric force transducer.
-
The muscle is allowed to equilibrate for a specified period (e.g., 30-60 minutes).
3. Contractility Measurements:
-
The muscle is stimulated electrically via two platinum electrodes placed parallel to the muscle.
-
Twitch Tension: Single supramaximal pulses are delivered to elicit single muscle twitches. Peak twitch tension is recorded.
-
Tetanic Force: A train of stimuli at a specific frequency (e.g., 50 Hz for soleus, 100 Hz for EDL) is delivered to induce a tetanic contraction. Peak tetanic force is measured.
-
This compound is added to the bath at various concentrations, and the contractility measurements are repeated.
4. Fatigue Protocol:
-
A fatiguing stimulation protocol is initiated, which typically involves repeated tetanic contractions over a period of time.
-
The decline in force production is measured and recorded.
-
The time to fatigue (e.g., the time it takes for the force to drop to 50% of its initial value) is determined.
-
The protocol is performed in the presence and absence of this compound to assess its effect on fatigue resistance.
Experimental workflow for assessing muscle contractility and fatigue.
Muscle Fiber Type Identification
1. Sample Collection and Freezing:
-
Muscle samples (e.g., soleus and EDL) are dissected and rapidly frozen in isopentane cooled by liquid nitrogen.
2. Cryosectioning:
-
Frozen muscle samples are sectioned using a cryostat to produce thin cross-sections.
3. Histochemical Staining (Myofibrillar ATPase):
-
Sections are pre-incubated in acidic or alkaline solutions to differentiate between fiber types based on the pH sensitivity of their myosin ATPase.
-
Following incubation with ATP, the reaction product is visualized, allowing for the identification of Type I (slow-twitch) and Type II (fast-twitch) fibers.
Signaling Pathways in Muscle Fiber Type Determination
The differentiation and maintenance of muscle fiber types are regulated by complex signaling pathways. While this compound's primary action is at the neuromuscular junction, chronic changes in neuromuscular activity can potentially influence these pathways.
Two key pathways involved in the regulation of muscle fiber type are the Calcineurin-NFAT pathway and the AMPK pathway. The Calcineurin-NFAT pathway is activated by sustained, low-frequency nerve activity, characteristic of motor neurons innervating slow-twitch fibers, and promotes the expression of slow-fiber-specific genes. The AMPK pathway is an energy sensor that, when activated by exercise, can also promote a shift towards a more oxidative, fatigue-resistant (slow-twitch) phenotype.
Signaling pathways influencing muscle fiber type.
Conclusion and Future Directions
The available evidence suggests that this compound does not exhibit a strong fiber-type-specific toxicity in terms of morphological damage to the neuromuscular junction. However, there is a notable lack of direct, quantitative data comparing its functional effects on the contractility and fatigue resistance of slow-twitch versus fast-twitch muscle fibers. While it is plausible that the enhanced cholinergic transmission could differentially affect these fiber types due to their inherent physiological differences, this remains to be experimentally verified.
Future research should focus on in vitro studies using isolated soleus and EDL muscles to generate dose-response curves for twitch and tetanic tension, as well as to quantify fatigue resistance in the presence of this compound. Such studies would provide valuable data for a more definitive comparison and a deeper understanding of the drug's complete physiological profile on different muscle fiber types.
References
- 1. Effects of subacute pyridostigmine administration on mammalian skeletal muscle function. (Reannouncement with new availability information) (Technical Report) | OSTI.GOV [osti.gov]
- 2. Das A et. al. [ijpp.com]
- 3. droracle.ai [droracle.ai]
- 4. Neuromuscular toxicity of this compound in the diaphragm, extensor digitorum longus, and soleus muscles of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Interaction Between Pyridostigmine Bromide and Anticonvulsant Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the interactions between Pyridostigmine Bromide (PB), a reversible acetylcholinesterase inhibitor, and a range of conventional anticonvulsant drugs. The data presented herein is crucial for researchers investigating seizure mechanisms, neurotoxicology, and the development of effective medical countermeasures. A significant portion of the available experimental data focuses on the challenging scenario of seizures induced by PB in combination with other chemical agents, such as the insect repellent N,N-diethyl-m-toluamide (DEET), which have been shown to be resistant to standard anticonvulsant therapies.
Executive Summary
This compound is primarily used for the treatment of myasthenia gravis and as a prophylactic agent against nerve gas poisoning.[1][2] However, under certain conditions, particularly in co-exposure scenarios, PB has been associated with the induction of seizures.[3][4] Experimental studies in animal models have demonstrated that seizures induced by the combination of PB and DEET are notably resistant to standard anticonvulsant drugs like diazepam, fosphenytoin, and phenobarbital.[3][4] This guide synthesizes the available experimental data to provide a comparative overview of the effects of PB on seizure activity and its interaction with established anticonvulsants. The findings underscore the complex nature of cholinergic-mediated seizures and the limitations of current anticonvulsant therapies in this context.
Comparative Analysis of this compound and Anticonvulsant Drugs
The following table summarizes the key characteristics of this compound in the context of seizure activity and compares them with those of several standard anticonvulsant drugs. It is important to note that PB is not an anticonvulsant; the data presented for PB relates to its effects on seizure induction and its interaction with anticonvulsant treatments.
| Drug/Compound | Mechanism of Action in Seizure Modulation | Effect on Seizure Threshold | Documented Interaction with this compound |
| This compound | Reversible inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine levels at the neuromuscular junction and synapses.[1][5] | Can lower the seizure threshold, particularly in combination with other agents like DEET.[4] | Induces seizures that are resistant to standard anticonvulsants.[3][4] |
| Diazepam | Positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition. | Increases seizure threshold. | Delayed the onset of PB+DEET-induced seizures but did not reduce their incidence.[3] |
| Fosphenytoin (prodrug of Phenytoin) | Blocks voltage-gated sodium channels, stabilizing neuronal membranes. | Increases seizure threshold. | Did not reduce the incidence of PB+DEET-induced seizures but prolonged the time to lethality.[3] |
| Phenobarbital | Positive allosteric modulator of the GABA-A receptor and inhibitor of glutamate receptors. | Increases seizure threshold. | Did not reduce the incidence of PB+DEET-induced seizures but prolonged the time to lethality in the PB+DEET group.[3] |
| Carbamazepine | Blocks voltage-gated sodium channels. | Increases seizure threshold. | No direct experimental data on interaction with PB-induced seizures found. Potential for pharmacokinetic interactions exists.[6] |
| Valproic Acid | Multiple mechanisms including sodium channel blockade, increased GABA levels, and T-type calcium channel blockade. | Increases seizure threshold. | No direct experimental data on interaction with PB-induced seizures found. |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. | Increases seizure threshold. | No direct experimental data on interaction with PB-induced seizures found. Known to have fewer drug-drug interactions compared to older anticonvulsants.[7][8] |
Experimental Data on Anticonvulsant Resistance of this compound-Related Seizures
A key study by Chaney et al. investigated the efficacy of several anticonvulsants against seizures induced by the co-administration of this compound (PB) and DEET in mice. The findings from this study are summarized below.
| Anticonvulsant Agent (Dose) | Effect on Seizure Incidence (PB+DEET) | Effect on Seizure Onset (PB+DEET) | Effect on Time to Lethality (PB+DEET) |
| Diazepam (10 mg/kg) | No reduction | Delayed | Prolonged |
| Fosphenytoin (40 mg/kg) | No reduction | No significant effect | Prolonged (in PB only group) |
| Phenobarbital (45 mg/kg) | No reduction | No significant effect | Prolonged |
| Dextrorphan (25 mg/kg) | No reduction | No significant effect | No significant effect |
Data synthesized from Chaney et al. (1998).[3][4]
These results highlight a critical finding: seizures resulting from the toxic interaction between PB and DEET are resistant to standard anticonvulsant treatments that act through different mechanisms (GABAergic modulation, sodium channel blockade).[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).
Caption: Generalized experimental workflow for assessing seizure susceptibility in rodent models.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating seizure activity.
Maximal Electroshock Seizure (MES) Test in Rodents
The MES test is a widely used model for generalized tonic-clonic seizures.[9][10]
-
Apparatus: An electroconvulsive shock device with corneal or ear-clip electrodes.
-
Procedure:
-
Administer the test compound (e.g., anticonvulsant) or vehicle to the animal (mouse or rat) at a predetermined time before the test.
-
Apply a drop of saline to the electrodes to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, 50-150 mA) through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents
The PTZ test is a model for clonic and myoclonic seizures.[9][10]
-
Apparatus: Standard animal cages for observation.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
After a specific pretreatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (convulsions lasting at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures is indicative of anticonvulsant activity.
This compound + DEET-Induced Seizure Model
This model is used to study anticonvulsant resistance.[4]
-
Animals: Male ICR mice.[4]
-
Procedure:
-
Endpoints: Percentage of animals exhibiting seizures, time to seizure onset, and time to lethality.[4]
Conclusion and Future Directions
The available evidence strongly suggests that seizures associated with this compound, particularly in the context of co-exposure to other chemicals like DEET, are resistant to conventional anticonvulsant therapies. This presents a significant challenge for the clinical management of such neurotoxic exposures. The underlying mechanisms of this resistance are not fully understood but likely involve complex interactions within the cholinergic system that are not adequately addressed by drugs targeting GABAergic or sodium channel pathways.
For researchers and drug development professionals, these findings highlight the need for:
-
Further investigation into the specific signaling pathways involved in PB-induced seizures.
-
The development of novel anticonvulsant agents with mechanisms of action that can overcome this resistance.
-
Preclinical screening of new anticonvulsant candidates against cholinergic seizure models.
This guide underscores the importance of considering potential interactions between acetylcholinesterase inhibitors and anticonvulsant drugs, particularly in populations that may be exposed to both, such as military personnel. A deeper understanding of these interactions is paramount for developing effective therapeutic strategies.
References
- 1. Effects of this compound on SH-SY5Y cells: An in vitro neuroblastoma neurotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Anticonvulsant-resistant seizures following this compound (PB) and N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyridostigmine (Mestinon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Drug interaction between carbamazepine and other antiepileptic drugs in Tunisian epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levetiracetam interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 8. Taking levetiracetam with other medicines and herbal supplements - NHS [nhs.uk]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyridostigmine Bromide in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Pyridostigmine Bromide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in accordance with established safety protocols.
Immediate Safety and Hazard Identification
This compound is a highly toxic cholinesterase inhibitor. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] It may also cause an allergic skin reaction.[3][1] Due to its high toxicity and environmental risk, it is designated as a hazardous waste and is extremely hazardous to aquatic life.[3][2] It must be handled with extreme caution, using appropriate personal protective equipment (PPE) in a controlled environment such as a chemical fume hood.[4]
Summary of Material Properties and Classifications
The following table summarizes key quantitative and classification data for this compound, critical for its safe handling and disposal.
| Parameter | Value | Source(s) |
| Acute Oral Toxicity (LD50) | 16 mg/kg (Mouse) | [5] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 2) | [1] |
| Acute Toxicity, Dermal (Category 2) | [3][1] | |
| Acute Toxicity, Inhalation (Category 1) | [3][1] | |
| Skin Sensitization (Category 1) | [3][1] | |
| DOT Classification | Class 6.1: Poisonous material | [5] |
| UN Number | UN2811 | [3][4] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [3][4] |
| Packing Group | II | [4][5] |
| Environmental Hazard | Water Hazard Class 3 (extremely hazardous for water) | [3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in strict accordance with local, regional, and national hazardous waste regulations.[4] The following is a general procedural guide for laboratory settings.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound waste under a certified chemical fume hood to avoid inhalation of dust.[4] Ensure a safety shower and eye wash station are accessible.[6]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[1]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[5]
-
Skin and Body Protection: Wear a lab coat or a synthetic apron. For larger quantities or spill cleanup, a full suit and boots may be necessary.[5]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Step 2: Waste Segregation and Collection
-
Do Not Mix Waste: Never mix this compound waste with other waste streams.
-
Original Containers: Whenever possible, leave the chemical waste in its original container.
-
Solid Waste: Collect any solid residue, contaminated lab materials (e.g., weighing paper, gloves, wipes), and spilled material in a dedicated, suitable, and clearly labeled hazardous waste container.[1][5]
-
Empty Containers: Uncleaned or empty containers retain product residue and must be treated as hazardous waste.[5] Handle them in the same manner as the product itself.
Step 3: Waste Containerization and Labeling
-
Container Type: Use a sealable, non-reactive, and properly closed container for disposal.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Highly Toxic," "Poison").
Step 4: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
Locked Location: This area should be locked up or accessible only to authorized personnel.[5][7]
-
Incompatibles: Store away from incompatible materials such as strong oxidizing agents.[4][5]
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for disposal through a licensed and approved hazardous waste disposal company.[4][7][8] Do not dispose of this compound in the regular trash or pour it down the drain.[1]
-
Regulatory Compliance: The disposal process must adhere to all applicable local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate compliance.[4]
Spill Management Protocol
In the event of a spill, the response should be immediate and cautious.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully use appropriate tools to sweep or scoop the spilled solid into a designated hazardous waste container.[5]
-
Avoid generating dust during cleanup.
-
Clean the affected area, and dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
Experimental Disposal Methodologies
The provided safety data sheets and regulatory guidelines do not cite specific experimental protocols for the disposal of this compound. Disposal is not an experimental procedure but a regulated process. The established method is collection and transfer to an approved waste disposal facility, as outlined in the steps above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.nl [fishersci.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. msdsdigital.com [msdsdigital.com]
Personal protective equipment for handling Pyridostigmine Bromide
Essential Safety and Handling of Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | Impervious clothing, such as a fully buttoned lab coat or a disposable suit, and full sleeves apron.[2][3] | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A full-face respirator should be used in case of inadequate ventilation.[1] | Prevents inhalation of harmful dust or aerosols.[5] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, light-resistant container.[6] Do not store above 23°C (73.4°F).[6] Keep away from incompatible materials such as strong oxidizing agents and moisture.[6] The storage area should be clearly marked with the appropriate hazard symbols.
Preparation and Weighing (in a Ventilated Enclosure)
-
Controlled Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a glove box, to ensure adequate ventilation and containment.[4]
-
Avoid Dust: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Weighing: Use appropriate tools (e.g., spatulas) for transferring the powder. Weigh the required amount in a tared, sealed container.
Solubilization and Use
-
Solvent Addition: Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Mixing: If required, mix the solution using a vortex or other appropriate method within the ventilated enclosure.
-
Experimental Use: When using the solution, maintain all PPE and follow standard safe laboratory practices.
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of solid material, use appropriate tools to carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Do not allow the chemical to enter drains. [1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
